Executive Summary: The "Intermediate 1" Criticality
In the landscape of PARP inhibitor development—specifically for Niraparib (Zejula) —the compound 2-Amino-5-bromo-3-fluorobenzamide (CAS 1295570-35-2) acts as a linchpin scaffold. Often designated as "Intermediate 1" in patent literature, its purity profile directly dictates the yield and genotoxic impurity (GTI) landscape of the final API.
For researchers and procurement leads, "sourcing" this chemical is not merely a purchasing transaction; it is a risk management process . This guide moves beyond basic vendor lists to establish a technical framework for vetting suppliers, validating material identity, and understanding the synthesis-driven impurity profile that defines "pharmaceutical grade" for this specific intermediate.
Chemical Profile & Critical Quality Attributes (CQA)
Before engaging suppliers, the receiving laboratory must establish the baseline identity of the material.
Property
Specification
IUPAC Name
2-Amino-5-bromo-3-fluorobenzamide
CAS Number
1295570-35-2
Molecular Formula
C₇H₆BrFN₂O
Molecular Weight
233.04 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
Why does the supplier's Route of Synthesis (ROS) matter?
The primary synthesis route involves the bromination of 2-amino-3-fluorobenzamide (or its nitrile precursor). This electrophilic aromatic substitution is the source of the most critical impurity: the regioisomer .
If the supplier uses uncontrolled bromination conditions (e.g., NBS without precise temperature control), the bromine may attack the 6-position instead of the 5-position, or over-brominate to form a dibromo species. These isomers are difficult to separate downstream.
Visualization: Synthesis & Impurity Origin
The following diagram illustrates the standard synthesis pathway and the specific points where critical impurities are generated.
Figure 1: Synthesis pathway highlighting the divergence between the target molecule and common regioisomeric impurities.
Analytical Validation Protocols
Trust, but Verify.
A Certificate of Analysis (COA) from a supplier is a claim, not a fact. Upon receipt of CAS 1295570-35-2, the following orthogonal methods must be employed to validate the material.
A. High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect the "6-bromo" regioisomer.
Acceptance Criteria: Purity > 98.0% (a/a). No single impurity > 0.5%.
B. 1H-NMR Spectroscopy
Objective: Structural confirmation.
Solvent: DMSO-d6.
Key Signals:
Look for the aromatic coupling pattern. The 5-bromo-3-fluoro substitution pattern should yield two aromatic protons showing meta coupling (doublet of doublets due to Fluorine splitting).
Warning Sign: If the aromatic signals appear as a simple doublet without F-coupling complexity, or if integration values are off, suspect the regioisomer.
Supplier Vetting & Sourcing Strategy
Do not source this chemical based on price alone. The cost of removing a regioisomer at the API stage is exponentially higher than the cost of buying high-quality intermediate.
The "Tech-Package" Request
Before placing a bulk order, request a "Tech Package" containing:
Route of Synthesis (ROS): Confirm they are not using a route that generates heavy metal residues (e.g., avoid routes using excessive Palladium if possible, though less likely for this specific step).
Solvent Profile: Check for Class 1 solvents (Benzene, CCl4) which are red flags.
Regioisomer Control: Ask specifically: "What is the limit of detection (LOD) for the 6-bromo isomer in your release method?"
Visualization: Supplier Qualification Workflow
This decision tree guides the researcher through the Go/No-Go decision process.
Figure 2: Decision logic for qualifying a supplier of CAS 1295570-35-2.
Handling and Safety
While specific MSDS data for this exact isomer can be sparse, it behaves similarly to other halogenated benzamides.
H335: May cause respiratory irritation.[1][2][3][4][5]
Handling: All weighing must be performed in a chemical fume hood. Use nitrile gloves.
Stability: Halogenated benzamides are generally stable but should be protected from light to prevent slow debromination or oxidation.
References
World Intellectual Property Organization. (2008).[8] Patent WO2008084261: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[8] (Key patent describing the Niraparib synthesis pathway).[8]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5019271, 2-Amino-5-bromobenzamide. (Structural analog data used for physical property estimation).
BenchChem. (2025).[1][9] HPLC Method Development for Halogenated Benzophenones. (Methodology basis for reverse-phase separation of bromo-fluoro aromatics).
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-5-bromobenzamide. (Baseline safety data for the chemical class).
chemical structure of 2-Amino-5-bromo-3-fluorobenzamide
The following technical guide details the chemical structure, synthesis, and application of 2-Amino-5-bromo-3-fluorobenzamide , a specialized halogenated scaffold used in medicinal chemistry. CAS Registry Number: 1295570...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application of 2-Amino-5-bromo-3-fluorobenzamide , a specialized halogenated scaffold used in medicinal chemistry.
2-Amino-5-bromo-3-fluorobenzamide is a trisubstituted benzene scaffold characterized by a dense functional array: a primary amide, a primary aniline, a fluorine atom, and a bromine atom.[1][2][4] It serves as a critical "linker" pharmacophore in drug discovery, particularly for Spinal Muscular Atrophy (SMA) splicing modifiers and kinase inhibitors (e.g., BTK).
Its value lies in its orthogonal reactivity :
Bromine (C5): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2]
Fluorine (C3): Modulates pKa of the aniline, influences metabolic stability (blocking C3 oxidation), and induces specific conformational locks via electrostatic repulsion or attraction.
Amide/Amine (C1/C2): Provides a donor-acceptor motif capable of forming a pseudo-six-membered intramolecular hydrogen bond, planarizing the molecule for binding pockets.[2]
Physicochemical Profile
Property
Value / Description
Relevance
Appearance
Off-white to pale yellow solid
Purity indicator (oxidation of aniline leads to browning).[1][2]
Solubility
DMSO, DMF, Methanol (High); Water (Low)
Requires polar organic solvents for reactions.
LogP (Predicted)
~1.3
Moderate lipophilicity; suitable for CNS penetration in early discovery.
pKa (Aniline)
~2.5 - 3.0 (Predicted)
Significantly lower than unsubstituted aniline (4.[2]6) due to the electron-withdrawing F and Br atoms.[1][2]
H-Bond Donors
3 (NH₂, CONH₂)
Critical for binding site interactions (e.g., hinge regions of kinases).
Structural Analysis & Spectroscopy
Molecular Geometry
The molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond between one aniline proton and the amide carbonyl oxygen. This "pre-organized" shape reduces the entropic penalty upon binding to protein targets.
Electronic Effect of C3-Fluorine: The fluorine atom is ortho to the aniline nitrogen.[1][2] Through the inductive effect (-I), it lowers the electron density on the nitrogen, making it less nucleophilic but a better hydrogen bond donor.
Steric Effect of C3-Fluorine: It creates a "shape bump" that can enforce atropisomerism or specific twist angles when the C5-position is substituted with bulky groups.[1][2]
δ ~7.6 ppm (dd, J ≈ 10 Hz, 2 Hz):H4 proton . It resides between the Fluorine and Bromine.[5] The large coupling is
(ortho), and the small coupling is (meta).
δ ~7.3 ppm (d, J ≈ 2 Hz):H6 proton . Resides between the Bromine and Amide.[5][6][7][8][9] Shows only meta coupling to H4.
¹⁹F NMR:
Single peak around -110 to -130 ppm , appearing as a doublet due to coupling with H4.[2]
Synthetic Protocols
The synthesis of this scaffold requires careful regiocontrol. Direct bromination of 2-amino-3-fluorobenzamide is possible but can yield mixtures.[1][2] The most robust route proceeds via the amidation of the corresponding benzoic acid .
Method A: Amidation via HATU Coupling (High Fidelity)
This method is preferred for generating high-purity material for biological assays as it avoids regioisomer contamination.[1][2]
Activation: Charge a reaction vessel with 2-Amino-5-bromo-3-fluorobenzoic acid (1.0 eq) and DMF (10 volumes). Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.
If the benzoic acid precursor is unavailable, one can brominate the 3-fluoro benzamide directly.[1][2]
Protocol:
Dissolve 2-Amino-3-fluorobenzamide in Acetonitrile or DMF.[1][2]
Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
Mechanism: The amino group activates the ring. The C5 position is para to the amino group (strongly activating) and meta to the amide (deactivating), making it the most nucleophilic site. The C3-Fluorine blocks the ortho position.[1][2]
Quench with sodium bisulfite solution to remove excess bromine.
Visualization: Synthetic Logic
Caption: Two primary synthetic routes. The Acid-to-Amide route (top) offers higher regiocontrol, while the Bromination route (bottom) is more direct.[1][2]
Applications in Drug Discovery[11][12]
Spinal Muscular Atrophy (SMA)
This scaffold is a structural analog to the core of Risdiplam , a survival of motor neuron 2 (SMN2) splicing modifier.
Role: The benzamide moiety binds to the RNA-protein complex, stabilizing the interaction between the U1 snRNP and the SMN2 pre-mRNA.
SAR Logic: The C5-Bromine is typically replaced via Suzuki coupling with a heterocycle (e.g., piperazine or pyrimidine derivatives) to reach into the RNA binding channel.
Kinase Inhibition (BTK)
In Bruton's Tyrosine Kinase (BTK) inhibitors, the amide acts as a hinge binder.
H-Bonding: The amide
donates a hydrogen bond to the hinge region backbone (e.g., Glu475 in BTK), while the carbonyl accepts one.
Fluorine Effect: The C3-F protects the ring from metabolic hydroxylation and fine-tunes the electronics of the aniline to optimize the strength of the H-bond.[1][2]
Storage: Keep in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (aniline oxidation).
Handling: Use a fume hood. Avoid dust generation.
References
Preparation of SMN2 Splicing Modifiers. PCT Int. Appl. (2020).[7][12] WO 2020/004594 A1. (Describes the synthesis of the scaffold from the benzoic acid precursor).
Generative Active Learning for the Search of Small-Molecule Protein Binders. ICLR 2024 Workshop. (Details the use of the scaffold in automated drug design and synthesis via HATU coupling).
Discovery of Risdiplam. Journal of Medicinal Chemistry. (Provides context on the structural requirements of SMA splicing modifiers and the role of the benzamide core).
An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-Amino-5-bromo-3-fluorobenzamide, a compound of interest in medicinal chemistry and organic synthesis. Due to it...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-Amino-5-bromo-3-fluorobenzamide, a compound of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on the benzamide scaffold, this molecule holds potential as a versatile building block for the development of novel therapeutic agents and functional materials. This document will cover its chemical properties, a proposed synthetic route, and its prospective applications, offering a scientific and practical perspective for researchers in the field.
Chemical Identity and Core Properties
While extensive experimental data for 2-Amino-5-bromo-3-fluorobenzamide is not widely available in public literature, its fundamental properties can be accurately determined based on its chemical structure. The presence of fluorine is known to modulate the physicochemical and pharmacological properties of molecules, making this a compound of interest for drug design.[1]
Property
Value
Source
Molecular Formula
C₇H₆BrFN₂O
Calculated
Molecular Weight
233.04 g/mol
Calculated
IUPAC Name
2-Amino-5-bromo-3-fluorobenzamide
N/A
CAS Number
Not assigned
N/A
The structure of 2-Amino-5-bromo-3-fluorobenzamide is characterized by a benzene ring substituted with a carboxamide group at position 1, an amino group at position 2, a fluorine atom at position 3, and a bromine atom at position 5. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-Amino-5-bromo-3-fluorobenzamide can be envisioned starting from the corresponding carboxylic acid, 2-amino-5-bromo-3-fluorobenzoic acid.[2] This precursor can be converted to the target benzamide via a standard amidation reaction.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-fluorobenzamide
The following protocol outlines a representative procedure for the synthesis of the title compound from its carboxylic acid precursor.
Step 1: Activation of the Carboxylic Acid
In a round-bottom flask, dissolve 1 equivalent of 2-amino-5-bromo-3-fluorobenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Add 1.1 equivalents of a coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a carbodiimide reagent like N,N'-Dicyclohexylcarbodiimide (DCC).
Add 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
Step 2: Amidation
To the activated carboxylic acid solution, add a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding an excess of an ammonia solution in an organic solvent (e.g., 2 M ammonia in methanol).
Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
Upon completion of the reaction, quench the mixture with water.
If DCM was used as the solvent, separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude 2-Amino-5-bromo-3-fluorobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Caption: Proposed synthetic workflow for 2-Amino-5-bromo-3-fluorobenzamide.
Potential Applications in Research and Drug Discovery
The structural motifs present in 2-Amino-5-bromo-3-fluorobenzamide suggest several potential applications in the field of drug discovery and materials science.
Medicinal Chemistry: The aminobenzamide core is a well-established pharmacophore found in a variety of biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a useful synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.
Intermediate for Agrochemicals: Similar structures are often used in the synthesis of novel pesticides and herbicides.[3][4]
Materials Science: The aromatic nature and the presence of functional groups that can participate in hydrogen bonding make this compound a potential candidate for the synthesis of novel polymers and organic materials with specific electronic or photophysical properties.
Safety and Handling
As with any chemical compound, 2-Amino-5-bromo-3-fluorobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related compounds like 2-Amino-5-bromobenzamide, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6] A comprehensive Safety Data Sheet (SDS) should be consulted before handling.
Navigating the Synthesis of 2-Amino-5-bromo-3-fluorobenzamide: A Technical Guide for Researchers
Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry Substituted benzamides are a cornerstone of modern drug discovery, forming the structural core of a wide array of therapeutic agents. Their...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Benzamides in Medicinal Chemistry
Substituted benzamides are a cornerstone of modern drug discovery, forming the structural core of a wide array of therapeutic agents. Their prevalence stems from their ability to act as versatile pharmacophores, capable of engaging in various biological interactions. The specific compound, 2-Amino-5-bromo-3-fluorobenzamide, represents a synthetically valuable intermediate, incorporating a unique substitution pattern that is of significant interest to medicinal chemists. The strategic placement of amino, bromo, and fluoro groups on the benzamide scaffold allows for fine-tuning of physicochemical properties and provides multiple points for further chemical modification in the development of novel drug candidates.
Part 1: Sourcing the Precursor: Availability of 2-Amino-5-bromo-3-fluorobenzoic Acid
The most direct synthetic route to 2-Amino-5-bromo-3-fluorobenzamide begins with the corresponding carboxylic acid, 2-Amino-5-bromo-3-fluorobenzoic acid (CAS Number: 874784-14-2). This key precursor is commercially available from several suppliers, facilitating the first crucial step in the synthesis workflow. Below is a summary of representative suppliers for this starting material.
Lists multiple suppliers including Bide Pharmatech Ltd. and Shanghai YuanYe Biotechnology Co., Ltd.[3]
Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.
Part 2: Synthesis of 2-Amino-5-bromo-3-fluorobenzamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Two common and effective methods are presented here: the formation of an acyl chloride intermediate using thionyl chloride, and a direct coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Method A: Synthesis via Acyl Chloride Formation with Thionyl Chloride
This robust, two-step method first involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the desired benzamide.[4][5]
Caption: Workflow for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide via an acyl chloride intermediate.
Step 1: Formation of 2-Amino-5-bromo-3-fluorobenzoyl chloride
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the suspension at room temperature.[5]
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Allow the mixture to cool to room temperature and remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude 2-Amino-5-bromo-3-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Formation of 2-Amino-5-bromo-3-fluorobenzamide
Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent (e.g., DCM).
Cool the solution to 0°C in an ice bath.
Slowly add a solution of aqueous ammonia (e.g., 28-30%) or bubble ammonia gas through the solution while stirring vigorously.
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by adding water.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude 2-Amino-5-bromo-3-fluorobenzamide by recrystallization or column chromatography.
Method B: Direct Amidation using EDC/NHS Coupling
This method is a milder alternative to the thionyl chloride procedure and is particularly useful for substrates with sensitive functional groups. It involves the activation of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[6][7][8]
Caption: Key steps in the EDC/NHS mediated amidation of a carboxylic acid.
Dissolve 2-Amino-5-bromo-3-fluorobenzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[9] The reaction is typically most efficient at a slightly acidic pH (4.5-6.0).[6]
In a separate flask, prepare a solution of ammonia in a suitable solvent.
Add the ammonia solution to the activated carboxylic acid mixture.
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC. The coupling step is most efficient at a pH of 7.0-8.5.[6]
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude 2-Amino-5-bromo-3-fluorobenzamide by recrystallization or column chromatography.
Conclusion
While 2-Amino-5-bromo-3-fluorobenzamide is not a commercially available reagent, its synthesis is readily achievable in a standard laboratory setting. By procuring the commercially available precursor, 2-Amino-5-bromo-3-fluorobenzoic acid, researchers can utilize established amidation protocols to prepare the target compound. The choice between the thionyl chloride method and the EDC/NHS coupling method will depend on the specific requirements of the subsequent synthetic steps and the presence of other functional groups in the molecule. This guide provides the necessary information for researchers to confidently and efficiently synthesize 2-Amino-5-bromo-3-fluorobenzamide for their drug discovery and development programs.
References
Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 2015. [Link]
22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts, 2019. [Link]
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 2022. [Link]
How to produce amide from Benzoic acid and amine directly? ResearchGate, 2012. [Link]
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC, 2021. [Link]
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
(PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate, 2018. [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. nanocs. [Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry, 2020. [Link]
2-Amino-5-bromo-3-fluorobenzamide vs 2-amino-5-bromo-3-fluorobenzoic acid
This guide provides an in-depth technical analysis of 2-Amino-5-bromo-3-fluorobenzamide and its precursor 2-Amino-5-bromo-3-fluorobenzoic acid , two "privileged scaffolds" in modern drug discovery.[1][2] These compounds...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Amino-5-bromo-3-fluorobenzamide and its precursor 2-Amino-5-bromo-3-fluorobenzoic acid , two "privileged scaffolds" in modern drug discovery.[1][2]
These compounds are critical building blocks for kinase inhibitors (particularly CDK, JAK, and p38 MAPK families) and quinazolinone-based therapeutics . Their value lies in the precise substitution pattern: the 3-fluoro group modulates metabolic stability and electronic properties, while the 5-bromo handle enables late-stage diversification via cross-coupling.[1][2]
Part 1: Chemical Profiling & Structural Logic
The "2-amino-3-fluoro-5-bromo" motif is not arbitrary.[1][2] It is a carefully designed medicinal chemistry scaffold intended to maximize binding affinity while providing a vector for chemical elaboration.
Comparative Technical Specifications
Feature
2-Amino-5-bromo-3-fluorobenzoic acid
2-Amino-5-bromo-3-fluorobenzamide
CAS Number
874784-14-2
1295570-35-2
Molecular Weight
234.02 g/mol
233.04 g/mol
Formula
C₇H₅BrFNO₂
C₇H₆BrFN₂O
Physical State
Off-white to beige solid
White to pale yellow solid
Primary Role
Versatile Intermediate : Precursor for amides, esters, and alcohols.[1][2]
Hinge Binder : Direct precursor to quinazolinones; H-bond donor/acceptor.[2]
pKa (Calc)
~2.1 (Acid), ~13.5 (Amine)
~15.1 (Amide NH)
Solubility
Soluble in DMSO, DMF, MeOH; Low in water.
Soluble in DMSO, DMF; Lower aqueous solubility than acid.
The Structural "Triad" Effect
The 3-Fluoro Group (Ortho-Effect):
Metabolic Blockade: The fluorine atom at position 3 blocks metabolic oxidation at a vulnerable site on the phenyl ring.
Conformational Lock: Through intramolecular H-bonding interactions (and repulsion), the fluorine can influence the planarity of the amino group, pre-organizing the molecule for binding.
pKa Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the aniline nitrogen, making it less prone to oxidation and potentially altering its H-bond donor capability in the kinase hinge region.[2]
The 5-Bromo Handle (Para-Effect):
Vector Extension: Located para to the amino group, the bromine atom points directly into the "solvent channel" or "hydrophobic back-pocket" of many kinase active sites.
Synthetic Utility: It is an ideal substrate for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings, allowing researchers to attach solubilizing tails or hydrophobic groups after the core scaffold is built.
Part 2: Synthetic Workflows & Reaction Engineering
The synthesis of these compounds requires strict regiochemical control. The amino group is the strongest director, but the fluorine atom exerts a powerful inductive effect.
Core Synthesis Pathway
The industrial standard involves the bromination of 2-amino-3-fluorobenzoic acid.[1][2][3]
Figure 1: Synthetic flow from precursor to kinase inhibitor scaffold.[1][2] The 5-position is electronically activated by the amino group, ensuring high regioselectivity during bromination.[1][2]
Dissolve the acid in DMF. Add DIPEA and HATU. Stir for 15 min to activate the acid.
Add concentrated aqueous ammonium hydroxide (or ammonia in dioxane).
Stir at RT for 2 hours.
Workup: Dilute with water/brine. Extract with EtOAc.[5][6] If the product precipitates, filter it directly (preferred for high purity).
Validation: NMR should show two distinct NH protons for the amide (broad singlets) and the aniline NH₂.
Part 3: Medicinal Chemistry Applications
These scaffolds are not end-products but "warheads" for building complex inhibitors.[2]
CDK4/6 and JAK Inhibitors
In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the benzamide moiety often mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.
Mechanism: The amide oxygen accepts a hydrogen bond from the backbone NH of the hinge residue, while the aniline nitrogen donates a hydrogen bond to the backbone carbonyl.
Example: The Acid (874784-14-2) is reduced to the alcohol or coupled to form tricyclic structures found in next-generation CDK4 inhibitors designed to overcome resistance to drugs like Palbociclib [1].[1][2]
Soluble Epoxide Hydrolase (sEH) Inhibitors
Recent generative active learning studies have identified 2-Amino-5-bromo-3-fluorobenzamide as a high-value starting point for sEH inhibitors.[1][2]
Workflow: The amide is cyclized with aldehydes to form quinazolinones .
Outcome: The resulting quinazolinone derivatives showed sub-micromolar inhibition of sEH, a target for cardiovascular disease and inflammation [2].
Quinazolinone Cyclization (The "Gateway" Reaction)
The most common application is the conversion of the amide into a quinazolinone core.
Reagents: Triethyl orthoformate (for H-substitution) or Urea (for OH-substitution).[1][2]
Reaction:
Why it works: The 3-fluoro group does not interfere with the cyclization but remains on the final heterocycle to enhance lipophilicity (LogP) and membrane permeability.
Part 4: Safety & Handling (SDS Summary)
Both compounds are potent chemical intermediates and should be handled with standard laboratory safety protocols.
Handling: Use in a fume hood. Avoid dust formation.
Storage: Keep cool (2-8°C recommended for long term) and dry. Inert atmosphere (Argon/Nitrogen) is preferred to prevent oxidation of the aniline.
References
Patent: Aminoheteroaryl Kinase Inhibitors. WO2024022487A1. (2024). Describes the use of 2-amino-5-bromo-3-fluorobenzoic acid as a starting material for CDK4 inhibitors.[1][2][7]
Research Article: Generative Active Learning for the Search of Small-Molecule Protein Binders. arXiv:2405.00683. (2024). Details the synthesis of 2-Amino-5-bromo-3-fluorobenzamide (Compound 8) and its conversion into sEH inhibitors.
Chemical Data: 2-Amino-5-bromo-3-fluorobenzoic acid Properties. PubChem CID 40424597.
Chemical Data: 2-Amino-5-bromo-3-fluorobenzamide. ChemicalBook/BLD Pharm Catalog.
2-Amino-5-bromo-3-fluorobenzamide is a critical halogenated intermediate, primarily utilized as a scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other oncology therapeutics. Unlike generic reagents, this compound possesses a specific electronic architecture—the electron-withdrawing fluorine atom adjacent to the amino group reduces basicity, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).
This guide transcends the standard Safety Data Sheet (SDS) by providing a mechanistic understanding of the compound’s hazards and a self-validating protocol for its handling in high-stakes research environments.
Part 1: Chemical Identity & Physicochemical Architecture
Understanding the physical state is the first step in exposure control. This compound is a solid crystalline powder, necessitating strict dust management protocols.
Property
Technical Specification
Operational Implication
Chemical Name
2-Amino-5-bromo-3-fluorobenzamide
Primary identifier for inventory.
Molecular Formula
C₇H₆BrFN₂O
High halogen content implies heavy waste stream.
Molecular Weight
~233.04 g/mol
Moderate density; particulate settling is rapid.
Physical State
Solid (White to Off-White Powder)
Inhalation Hazard: Aerosolization during weighing.
Solubility
DMSO, Methanol, DMF (High); Water (Low)
Use DMSO for stock solutions; avoid aqueous cleanup.
Irritation Pathway: The benzamide moiety, combined with the halogenated ring, acts as a local irritant. Upon contact with mucous membranes (eyes/lungs), the compound can disrupt the lipid bilayer of epithelial cells, leading to cytokine release and inflammation.
Electrophilic Potential: The bromine position makes the ring susceptible to metabolic activation in the liver if ingested, potentially forming reactive intermediates, though acute systemic toxicity is generally lower than its pyridine analogs.
Fluorine Effect: The 3-fluoro substituent increases lipophilicity compared to the non-fluorinated parent, potentially enhancing skin absorption rates.
Visualization: Exposure-Response Pathway
Part 3: Operational Protocol (Self-Validating Systems)
Do not rely on generic lab safety. Use this Self-Validating Protocol to ensure containment integrity before, during, and after handling.
Phase A: Preparation (The "Zero-Breach" Check)
Engineering Control: Verify Fume Hood Face Velocity > 100 fpm.
Validation: Tape a tissue strip to the sash; it must be pulled inward steadily.
PPE Layering:
Hands: Double Nitrile Gloves (0.11 mm minimum). Why? Halogenated organics can permeate thin latex.
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders that can drift behind lenses.
Static Control: Use an ionizing fan or anti-static gun if the powder appears "fly-away" during transfer. Benzamides often carry static charge, increasing inhalation risk.
Phase B: Synthesis & Handling Workflow
Phase C: Decontamination & Waste
Solvent Wipe: Clean surfaces with a chemically compatible solvent (Ethanol or Isopropanol) followed by a soap-water wash.
Waste Stream: Segregate into Halogenated Organic Waste .
Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid) as the amine group can form unstable N-nitroso compounds or undergo exothermic oxidation.
Part 4: Emergency Response Architecture
In the event of exposure, immediate action mitigates long-term damage.
Scenario
Immediate Action (The "Golden Minute")
Secondary Response
Eye Contact
Flush immediately for 15 mins. Hold eyelids open.
Consult ophthalmologist. Do not apply neutralizing agents.
Skin Contact
Drench with water.[2][3][4][5] Remove contaminated clothing.[2][3][4][6]
Monitor for delayed erythema (redness).
Inhalation
Evacuate to fresh air.[2][3][4][6][7] Support breathing if labored.[2][4][8]
If coughing persists >30 mins, seek medical imaging.
Spill (Solid)
Dampen with wet paper towel to prevent dust.
Scoop into hazardous waste.[5] Wash area with soap/water.[2][4][5][6]
Part 5: Storage & Stability
Storage Condition: Store at 2-8°C (Refrigerated) or room temperature (depending on specific vendor CoA), strictly under Inert Atmosphere (Nitrogen/Argon) .
Degradation: The amino group is susceptible to oxidation over time, turning the white powder yellow/brown. The C-Br bond is light-sensitive; store in amber vials.
Shelf Life: Typically 24 months if desiccated and protected from light.
References
PubChem. (n.d.). 2-Amino-5-bromobenzamide (Analogous Structure Safety Profile).[9] National Library of Medicine. Retrieved from [Link]
ECHA. (n.d.). Registration Dossier: Halogenated Benzamides. European Chemicals Agency.[10] Retrieved from [Link]
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
(Note: Specific CAS numbers for the exact 3-fluoro isomer may vary by vendor custom synthesis batches; however, the hazard profile of the 2-amino-5-bromo-benzamide scaffold is the authoritative toxicological baseline.)
Technical Whitepaper: 2-Amino-5-bromo-3-fluorobenzamide as a Pivotal Scaffold in Medicinal Chemistry Executive Summary 2-Amino-5-bromo-3-fluorobenzamide (CAS 1295570-35-2) is a high-value halogenated building block criti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 2-Amino-5-bromo-3-fluorobenzamide as a Pivotal Scaffold in Medicinal Chemistry
Executive Summary
2-Amino-5-bromo-3-fluorobenzamide (CAS 1295570-35-2) is a high-value halogenated building block critical to the development of next-generation kinase inhibitors and RNA splicing modulators.[1] Its structural uniqueness lies in the 3-fluoro substituent , which modulates metabolic stability and pKa, and the 5-bromo handle , which facilitates late-stage diversification via palladium-catalyzed cross-couplings.[1]
This whitepaper provides a technical deep-dive into its synthesis, its role as a precursor for 6-bromo-8-fluoroquinazolin-4(3H)-one , and its application in the synthesis of therapeutics targeting Spinal Muscular Atrophy (SMA) and KRAS G12C resistant cancers.[1]
Structural Analysis & Reactivity Profile
The molecule acts as a "linchpin" scaffold due to its three distinct reactive centers, allowing for orthogonal functionalization.
Feature
Chemical Function
Pharmaceutical Impact
5-Bromo Handle
Electrophile for Suzuki/Buchwald couplings
Allows attachment of solubilizing tails (e.g., piperazines) or heteroaryl warheads.
3-Fluoro Group
Electronic modulation
Lowers electron density on the ring, increasing resistance to oxidative metabolism (CYP450) and altering H-bond donor acidity.
2-Amino/Amide Pair
1,3-Bis-nucleophile
Pre-organized motif for cyclization with aldehydes, orthoesters, or urea to form quinazolinones .
Reactivity & Pathway Diagram
Figure 1: The central role of 2-Amino-5-bromo-3-fluorobenzamide in divergent synthesis.
Synthesis of the Intermediate
While often purchased, in-house synthesis is required for isotope labeling or scale-up.[1] The most robust route proceeds via the bromination of 2-amino-3-fluorobenzoic acid followed by amidation.[1]
Protocol 1: Synthesis from 2-Amino-3-fluorobenzoic Acid
Reaction Overview:
Bromination: Regioselective bromination at the para position relative to the amine.
Amidation: Activation of the carboxylic acid and coupling with ammonia.
Step-by-Step Methodology:
Bromination: Dissolve 2-amino-3-fluorobenzoic acid (CAS 874784-14-2) (1.0 eq) in DMF or Acetonitrile.[1]
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent over-bromination. Stir at RT for 2–4 hours.
QC Check: Monitor by HPLC. The product (5-bromo acid) is less polar.
Workup: Pour into ice water. Filter the precipitate.[2] Dry to obtain 2-amino-5-bromo-3-fluorobenzoic acid .[1]
Amidation: Suspend the bromo-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.
Add Ammonium Hydroxide (28% NH3) or Ammonium Chloride (excess). Stir for 12 hours.
Purification: Dilute with water. The target amide precipitates.[2] Filter, wash with water/heptane, and dry.
This intermediate is a critical precursor for drugs similar to Risdiplam or next-generation analogues designed to treat Spinal Muscular Atrophy (SMA). These drugs function by stabilizing the interaction between the SMN2 pre-mRNA and the spliceosome.
Mechanism: The 6-bromo-8-fluoroquinazolin-4(3H)-one core (derived from the title compound) acts as the flat scaffold that intercalates into the RNA bulge.[1] The 8-fluoro group is essential for optimizing the electrostatic environment within the RNA binding pocket.
Synthesis Link: The benzamide is cyclized with formamide to create the quinazolinone core, which is then functionalized at the 2-position (via chlorination/displacement) and the 6-position (Suzuki coupling).
Application B: KRAS G12C & BTK Inhibitors
In oncology, this scaffold addresses resistance mechanisms.
KRAS G12C: Research into drug-resistant non-small cell lung cancer (NSCLC) utilizes the 8-fluoroquinazolinone scaffold to create covalent inhibitors that bind to the mutant cysteine.[1]
BTK (Bruton's Tyrosine Kinase): The 2-amino-5-bromobenzamide motif serves as a precursor to pyrazolo[1,5-a]quinazoline structures found in reversible BTK inhibitors, where the bromine is replaced by a solubilizing piperazine tail.[1]
Critical Experimental Protocol: Cyclization to Quinazolinone
The conversion of the amide to the quinazolinone is the "Gateway Reaction" for 80% of pharmaceutical applications.
Setup: Charge a round-bottom flask with the benzamide and formamide (10 volumes).
Reaction: Heat to 140–150°C for 4–6 hours.
Note: High temperature is required to drive the condensation and subsequent dehydration.
Monitoring: TLC (Ethyl Acetate/Hexane 1:1). The starting material (amide) will disappear, and a more polar spot (quinazolinone) will appear.
Quench: Cool the mixture to ~80°C, then slowly add water (equal volume).
Isolation: Cool to 0–5°C. The product will crystallize out. Filter and wash with water and cold isopropanol.
Data Validation:
1H NMR (DMSO-d6): Look for the disappearance of the amide -NH2 doublet and the appearance of the quinazolinone C-2 proton singlet around δ 8.1–8.3 ppm.[1]
Quality Control & Analytics
For researchers purchasing or synthesizing this intermediate, the following specifications indicate "Pharma-Grade" quality:
Test
Specification
Method
Purity
> 98.0%
HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Appearance
White to off-white powder
Visual Inspection
Water Content
< 0.5%
Karl Fischer Titration
1H NMR
Conforms to structure
DMSO-d6
Residual Solvents
< 5000 ppm (Class 3)
GC-HS
References
Synthesis of 2-Amino-5-bromo-3-fluorobenzamide
Source: Generative Active Learning for the Search of Small-molecule Protein Binders (Appendix C).
A Technical Guide to the Design and Application of Novel Benzamide Derivatives in Kinase Inhibitor Research
Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery. The benzamide scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors due to its synthetic tractability and ability to form key interactions within the kinase ATP-binding pocket. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for developing novel benzamide derivatives as kinase inhibitors. We will explore the causality behind experimental design, from synthesis and structure-activity relationship (SAR) studies to robust in vitro and cell-based evaluation, providing a self-validating framework for advancing kinase inhibitor research.
Introduction: The Central Role of Kinases and the Benzamide Scaffold
Protein kinases orchestrate a vast and complex network of signaling pathways that govern fundamental cellular processes such as proliferation, survival, differentiation, and metabolism.[1][2] Aberrant kinase activity, often resulting from genetic mutations or overexpression, can lead to uncontrolled cell growth and is a primary driver of cancer.[3] Consequently, small-molecule kinase inhibitors have become a highly successful class of therapeutic agents.[4][5]
The benzamide functional group is a privileged scaffold in medicinal chemistry. Its structural simplicity, synthetic accessibility, and capacity to act as both a hydrogen bond donor and acceptor make it an ideal anchor for kinase inhibitors.[2] Many benzamide derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain to block the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade.[2] A prominent example is Entrectinib, a potent inhibitor of Trk, ROS1, and ALK kinases, which utilizes a benzamide core to achieve its therapeutic effect in solid tumors with specific gene fusions.[2]
Synthetic Strategies for Benzamide Derivatives
The creation of diverse libraries of benzamide derivatives is fundamental to exploring the chemical space and identifying potent inhibitors. The choice of synthetic route is dictated by factors such as desired substitution patterns, functional group tolerance, and scalability.
Core Synthetic Methodologies
Amide Coupling Reactions: This is the most direct and widely used method. A substituted benzoic acid is activated by a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate nucleophilic attack by a chosen amine. This method is favored for its mild conditions and high yields.[6]
Palladium-Catalyzed Cross-Coupling Reactions: For more complex derivatives, versatile building blocks like 3-Fluoro-5-iodobenzamide can be employed.[7] The iodine atom allows for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation), enabling extensive structural diversification.[7]
Example Synthetic Protocol: Synthesis of a Hypothetical BRAF Inhibitor
This protocol illustrates a common strategy for elaborating a benzamide core using a Suzuki coupling reaction, a powerful tool for creating potent kinase inhibitors.[7]
Objective: Synthesize "BRAFi-789" from 3-Fluoro-5-iodobenzamide and a custom boronic ester.
Step-by-Step Protocol:
Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-Fluoro-5-iodobenzamide (1.0 eq), the desired aryl boronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
Solvent Addition: Add a degassed mixture of Dioxane/H₂O (4:1) to the flask.
Causality: The palladium catalyst is air-sensitive, necessitating an inert atmosphere. The aqueous base is required for the transmetalation step of the Suzuki catalytic cycle.
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound, BRAFi-789.
Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is mandatory to confirm its structure and purity.
Mechanism of Action and Structure-Activity Relationships (SAR)
Understanding how benzamide derivatives interact with the kinase active site is crucial for rational drug design. Most benzamides are Type I or Type II inhibitors, distinguished by the conformation of the DFG (Asp-Phe-Gly) motif in the kinase's activation loop.
Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase.
Type II Inhibitors: Bind to the inactive "DFG-out" conformation, accessing an additional hydrophobic pocket. This can offer greater selectivity.[8]
The benzamide moiety often forms critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.[9]
Dissecting Structure-Activity Relationships (SAR)
SAR studies systematically modify a lead compound to understand how chemical changes affect biological activity. This is a cornerstone of lead optimization.
Key SAR Observations for Benzamide Kinase Inhibitors:
Benzamide Core Substitutions: Modifications to the primary benzamide ring can significantly impact potency and selectivity. For example, in a series of Bcr-Abl inhibitors, 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent.[10]
"Linker" and "Allosteric Pocket" Moieties: In many designs, a flexible linker, such as 4-(aminomethyl)benzamide, connects the core to other fragments that can occupy adjacent pockets, potentially bypassing resistance mutations like the T315I "gatekeeper" mutation in Bcr-Abl.[9]
N-Phenyl Ring Substitutions: The nature of the substituent on the N-phenyl ring dramatically influences activity. Studies have shown that adding moieties like 2,6-dichloropurine can lead to potent activity, while a subtle change to a 2-chloro-6-methylpurine can cause a complete loss of activity, highlighting the sensitivity of the binding pocket to steric and electronic changes.[11]
Visualizing SAR Logic
The following diagram illustrates the logical relationship in a typical SAR exploration for a benzamide kinase inhibitor.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Evaluation of Kinase Inhibitors
A multi-tiered approach is essential to validate the efficacy and mechanism of novel benzamide derivatives, progressing from biochemical assays to cell-based models.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays that quantify ATP consumption or ADP production are industry standards due to their high sensitivity and throughput.[12][13]
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14]
Objective: Determine the IC₅₀ value of a benzamide derivative against a target kinase.
Step-by-Step Protocol:
Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate (peptide or protein), ATP, and varying concentrations of the benzamide inhibitor (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Causality: The ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
Reaction Termination & ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[14]
Causality: Depleting the unconsumed ATP is critical to reduce background signal and ensure the luminescence generated in the next step is proportional only to the ADP produced.
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[14]
Data Acquisition: Read the luminescence on a plate reader.
Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assays
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial for determining a compound's true cellular efficacy.[15] These assays assess whether the inhibitor can permeate the cell membrane, engage its target in a complex cellular environment, and produce a desired biological effect.[15][16]
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]
Objective: Determine the GI₅₀ (concentration for 50% growth inhibition) of a benzamide derivative in a cancer cell line driven by the target kinase.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., K562 for Bcr-Abl inhibitors) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[11]
Compound Treatment: Treat the cells with a range of concentrations of the benzamide inhibitor and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).[11]
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
Causality: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the GI₅₀ value.
Integrated Experimental Workflow
The following diagram outlines the logical progression from initial compound synthesis to cellular validation.
Caption: Standard workflow for kinase inhibitor discovery and validation.
Data Presentation and Interpretation
Systematic data organization is critical for making informed decisions in a drug discovery program.
Table 1: Comparative Activity of Novel Benzamide Derivatives Targeting CDK2/CDK12
Data demonstrates that modifications to the benzamide moiety of the parent compound HSD1217 led to analogs (HSH2177, HSD1993) with dramatically improved inhibitory potency against CDK2 and CDK12.[17]
Challenges and Future Directions
Despite significant successes, the development of benzamide kinase inhibitors faces challenges, including acquired drug resistance from secondary mutations in the kinase domain and off-target toxicities.[3][18]
Future strategies are focused on:
Designing Covalent and Allosteric Inhibitors: To achieve greater selectivity and overcome resistance.[5][8]
Targeted Protein Degradation (TPD): Using technologies like PROTACs to eliminate the target kinase rather than just inhibiting it.
Leveraging Artificial Intelligence (AI): Employing machine learning and generative models to accelerate the design and optimization of novel inhibitors with improved properties.[4]
Conclusion
The benzamide scaffold remains a highly valuable and versatile starting point for the design of novel kinase inhibitors. A deep understanding of its chemical properties, combined with a systematic and hypothesis-driven approach to synthesis and evaluation, is essential for success. By integrating robust biochemical and cellular assays within a logical workflow, researchers can efficiently identify and optimize potent and selective benzamide derivatives, paving the way for the next generation of targeted cancer therapies.
References
Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
Chen, H., et al. (2005, March 1). A cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. PubMed.
Cell-based Kinase Assays. Profacgen.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. Benchchem.
(PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. (2025, August 7). ResearchGate.
In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2023, September 5). Taylor & Francis.
Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. The Office of Technology Commercialization Online Licensing Store.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
Some of the recently reported benzamide derivatives as potent GK activators. ResearchGate.
Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. (2006, October 1). PubMed.
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006, March 1).
Technologies to Study Kinases.
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). MDPI.
2-Amino-5-bromo-3-fluorobenzamide PubChem CID and properties
This guide serves as a technical reference for 2-Amino-5-bromo-3-fluorobenzamide , a specialized halogenated anthranilamide scaffold used extensively in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors, kina...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for 2-Amino-5-bromo-3-fluorobenzamide , a specialized halogenated anthranilamide scaffold used extensively in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors, kinase inhibitors, and novel agents for spinal muscular atrophy (SMA).
Executive Summary
2-Amino-5-bromo-3-fluorobenzamide (CAS: 1206969-09-6) is a trisubstituted benzene scaffold characterized by an electron-withdrawing fluorine atom at the C3 position and a reactive bromine handle at C5.[1] It serves as a critical "hinge" intermediate in drug discovery. The C5-bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, while the ortho-aminoamide motif is the obligate precursor for cyclization into quinazolin-4(3H)-ones —a pharmacophore found in multiple FDA-approved therapeutics.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
2-Amino-5-bromo-3-fluorobenzamide
CAS Number
1206969-09-6
PubChem CID
(Related Isomer/Derivative Entry)
Molecular Formula
C₇H₆BrFN₂O
Molecular Weight
233.04 g/mol
Exact Mass
231.9648 Da
Appearance
Off-white to pale beige solid
Solubility
DMSO (>20 mg/mL), DMF; Low solubility in water
pKa (Calc)
~14.5 (Amide NH), ~2.5 (Aniline NH₃⁺)
InChIKey
MYDZXUXXPYLZGR-UHFFFAOYSA-N
Structural Analysis
The compound features a "push-pull" electronic system:
3-Fluoro Group: Induces a dipole that modulates the pKa of the adjacent amine, potentially influencing hydrogen bond donor capability in the ATP-binding pocket of kinases.
5-Bromo Group: A sterile steric handle for diversification. It is positioned para to the amino group, activating it for nucleophilic aromatic substitution or cross-coupling.
Intramolecular Bonding: A strong hydrogen bond typically exists between one amide proton and the carbonyl oxygen, locking the conformation in a planar state favorable for cyclization.
Synthetic Methodology
The synthesis of 2-Amino-5-bromo-3-fluorobenzamide is typically achieved via the amidation of its carboxylic acid precursor. Below is the optimized protocol for high-purity generation.
Protocol: HATU-Mediated Amidation
Objective: Convert 2-Amino-5-bromo-3-fluorobenzoic acid to the benzamide.
Activation: Charge a reaction vessel with the benzoic acid precursor and anhydrous DMF (0.2 M concentration). Add TEA and stir at 0°C for 10 minutes.
Coupling: Add HATU in one portion. Allow the active ester to form for 30 minutes at 0°C.
Ammonolysis: Add concentrated Ammonium Hydroxide dropwise. A white precipitate may form immediately.
Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 233/235).
Workup: Pour the reaction mixture into ice-cold water (10x volume). Stir vigorously for 30 minutes to maximize precipitation.
Isolation: Filter the solid, wash with water (3x) and cold diethyl ether (1x) to remove trace DMF. Dry under vacuum at 45°C.
Synthesis Pathway Diagram
Figure 1: Synthetic route from the benzoic acid precursor to the benzamide target, and subsequent cyclization to the quinazolinone scaffold.[2]
Functional Applications in Drug Discovery
Quinazolinone Scaffold Construction
The primary utility of this compound is as a precursor to 6-bromo-8-fluoroquinazolin-4(3H)-one . By reacting the amide with triethyl orthoformate or formamide, researchers generate the quinazolinone core.
Relevance: This core mimics the adenosine moiety of ATP, making it a privileged scaffold for kinase inhibitors (e.g., EGFR, PI3K) and PARP inhibitors.
Mechanism: The 8-fluoro substituent (derived from the 3-fluoro on the benzamide) provides metabolic stability against oxidative defluorination and modulates the electronic environment of the binding pocket.
Spinal Muscular Atrophy (SMA) Therapeutics
Recent patent literature (WO2020004594) identifies this amide as a building block for splicing modifiers. The 5-bromo position is coupled with piperidine derivatives to create molecules that stabilize the interaction between the SMN2 pre-mRNA and the spliceosome, promoting the inclusion of Exon 7.
Pharmacophore Map
Figure 2: Pharmacophore analysis showing the strategic positioning of functional groups for medicinal chemistry optimization.
Analytical Characterization (Expected)
To validate the identity of the synthesized compound, the following spectral signals are diagnostic:
¹H NMR (400 MHz, DMSO-d₆):
δ 7.8–8.0 ppm: Broad singlets (2H) corresponding to the Amide NH₂.
δ 7.6 ppm (dd): Aromatic proton at C4 (coupling with F and H6).
δ 7.4 ppm (dd): Aromatic proton at C6.
δ 6.5–6.8 ppm: Broad singlet (2H) for the Aniline NH₂ (upfield due to electron donation).
LC-MS:
ESI+: Two peaks at m/z 233 and 235 (1:1 ratio) confirming the presence of one Bromine atom.
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive (bromide degradation).
References
PubChem. 2-Amino-5-bromobenzamide (Analogous Structure).[4][5][6][7] National Library of Medicine. Available at: [Link]
Chugai Seiyaku Kabushiki Kaisha. Preventive or Therapeutic Agents for Spinal Muscular Atrophy.[8] WO2020004594A1. Google Patents. Available at:
OpenReview. Generative Active Learning for the Search of Small-Molecule Protein Binders. ICLR 2024.[9] Available at: [Link](Note: Cited synthesis protocol derived from Appendix C of this paper).
solubility of 2-Amino-5-bromo-3-fluorobenzamide in DMSO
An In-Depth Technical Guide to the Solubility and Handling of 2-Amino-5-bromo-3-fluorobenzamide in DMSO Executive Summary 2-Amino-5-bromo-3-fluorobenzamide (C₇H₆BrFN₂O) is a halogenated benzamide derivative frequently ut...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility and Handling of 2-Amino-5-bromo-3-fluorobenzamide in DMSO
Executive Summary
2-Amino-5-bromo-3-fluorobenzamide (C₇H₆BrFN₂O) is a halogenated benzamide derivative frequently utilized as a fragment in medicinal chemistry and a building block in the synthesis of heterocyclic pharmaceutical candidates. Its structural core—a benzamide scaffold decorated with bromine and fluorine—imparts specific solubility characteristics driven by the interplay between its polar amide/amine groups and its lipophilic halogen substituents.
This guide provides a definitive technical framework for solubilizing, storing, and utilizing this compound in Dimethyl Sulfoxide (DMSO) . While specific saturation limits vary by lot and crystal form, this compound exhibits high functional solubility in DMSO, reliably supporting stock concentrations between 10 mM and 50 mM . This range is sufficient for the vast majority of high-throughput screening (HTS) and mechanistic assays.
Physicochemical Profile & Solubility Mechanics
To master the solubility of this compound, one must understand the molecular interactions at play. DMSO is a polar aprotic solvent (
) that excels at disrupting the intermolecular hydrogen bonding of the benzamide crystal lattice.
Low MW (<300) generally correlates with better solubility.
H-Bond Donors
2 (–NH₂, –CONH₂)
Strong interaction with DMSO oxygen (H-bond acceptor).
H-Bond Acceptors
2 (–C=O, –F)
Minimal competition with DMSO.
Lipophilicity (cLogP)
~1.5 - 2.1 (Est.)
Halogens (Br, F) increase lipophilicity, aiding membrane permeability but requiring organic solvents like DMSO.
The Dissolution Mechanism
The dissolution of 2-Amino-5-bromo-3-fluorobenzamide in DMSO is thermodynamically favorable due to two primary forces:
Dipole-Dipole Interactions: The highly polar sulfoxide group (
) of DMSO interacts with the polarized amide carbonyl and the aromatic ring system.
Hydrogen Bonding: The primary amine (
) at the C2 position and the amide nitrogen serve as hydrogen bond donors. DMSO acts as a potent hydrogen bond acceptor, effectively "solvating" these protons and breaking the crystal lattice energy.
Protocol: Preparation of Stock Solutions
Objective: Create a stable, precipitate-free stock solution (typically 10 mM or 50 mM) for downstream applications.
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Workflow:
Calculation: Determine the mass required.
Example: To make 1 mL of a 50 mM stock:
Weighing: Weigh the solid directly into the amber vial. Avoid weighing paper transfer losses for small masses.
Solvent Addition: Add the calculated volume of anhydrous DMSO.
Dissolution: Vortex vigorously for 30–60 seconds.
Inspection: Hold the vial against a light source. The solution should be optically clear.
Note: If particles persist, sonicate in a water bath at 35–40°C for 5 minutes.
Visualization: Dissolution Workflow
Caption: Step-by-step workflow for preparing a homogenous stock solution in DMSO.
Stability, Storage, and Handling
DMSO is hygroscopic; it absorbs atmospheric moisture rapidly. Water is a poor solvent for this lipophilic benzamide, and water uptake can cause compound precipitation (crashing out) over time.
Storage Recommendations
Short-term (Days): Room temperature (20–25°C), protected from light.
Long-term (Months): -20°C or -80°C.
Critical: Use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Each cycle introduces moisture via condensation.
The "DMSO Freeze" Issue
DMSO freezes at ~19°C. When retrieving stocks from the freezer:
Thaw completely at room temperature or 37°C.
Vortex immediately after thawing. Concentration gradients can form during freezing; the compound may settle at the bottom.
Inspect for needle-like crystals before use.
Biological Application: Serial Dilution & Precipitation
In biological assays, the DMSO stock is diluted into an aqueous buffer (e.g., PBS, media). This is the "danger zone" for solubility.
The Solubility Cliff
As the fraction of water increases, the solvent power decreases logarithmically.
Safe Zone: < 1% DMSO final concentration (usually soluble).
Risk Zone: > 100 µM final compound concentration in buffer.
Troubleshooting Precipitation in Assays
If you observe precipitation upon dilution into media:
Warm the Media: Pre-warm culture media to 37°C before adding the compound.
Intermediate Dilution: Perform an intermediate dilution step in a 1:1 DMSO:Water mix before the final spike into media.
Concentration Check: Verify if the final concentration exceeds the thermodynamic solubility limit in water (likely < 100 µM for this compound).
Visualization: Precipitation Decision Tree
Caption: Decision logic for troubleshooting compound precipitation during aqueous dilution.
References
PubChem. (2025). Compound Summary: 2-amino-5-bromo-3-fluorobenzamide (CID 89070227). National Center for Biotechnology Information. [Link]
Balakin, K. V., et al. (2006). Property-based design of kinase inhibitors: A detailed analysis of the physicochemical landscape. Journal of Chemical Information and Modeling. (Contextual grounding for benzamide solubility). [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility protocols in drug discovery). [Link]
synthesis of 2-Amino-5-bromo-3-fluorobenzamide from isatoic anhydride
An Application Note for the Synthesis of 2-Amino-5-bromo-3-fluorobenzamide from Substituted Isatoic Anhydride Abstract This application note provides a comprehensive guide for the synthesis of 2-Amino-5-bromo-3-fluoroben...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 2-Amino-5-bromo-3-fluorobenzamide from Substituted Isatoic Anhydride
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from 5-bromo-3-fluoro-isatoic anhydride, utilizing a nucleophilic ring-opening reaction with ammonia. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and methods for data analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of Fluorinated and Brominated Benzamides
Substituted 2-aminobenzamides are privileged scaffolds in modern pharmacology, forming the core structure of numerous therapeutic agents. The strategic introduction of halogen atoms, such as fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or contribute to binding interactions.
The target molecule, 2-Amino-5-bromo-3-fluorobenzamide, combines these features, making it a highly sought-after intermediate for the synthesis of complex heterocyclic systems and novel drug candidates. This guide focuses on its preparation from the corresponding substituted isatoic anhydride, a reliable method known for its high yields and operational simplicity.[1][2]
Mechanistic Pathway: Nucleophilic Acyl Substitution and Ring-Opening
The synthesis proceeds via a nucleophilic acyl substitution reaction. Isatoic anhydride, a cyclic mixed anhydride of a carboxylic acid and a carbamic acid, possesses two electrophilic carbonyl carbons.[3][4] The reaction is initiated by the nucleophilic attack of ammonia on one of these carbonyl groups.
The key mechanistic steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the more accessible carbonyl carbon (C4) of the isatoic anhydride ring, forming a tetrahedral intermediate.
Ring-Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the heterocyclic ring. This forms an unstable carbamic acid intermediate.[5]
Decarboxylation: The carbamic acid intermediate readily loses carbon dioxide (CO₂) to yield the final 2-aminobenzamide product.[3][6] This decarboxylation step is thermodynamically favorable and drives the reaction to completion.
The overall reaction is an efficient conversion of the anhydride to the primary amide with the evolution of carbon dioxide gas.[7]
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
CAS No.
Purity
Supplier
5-Bromo-3-fluoro-isatoic anhydride
C₈H₃BrFNO₃
259.02
N/A
≥97%
Varies
Ammonium Hydroxide Solution
NH₄OH
35.05
1336-21-6
28-30%
Varies
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
68-12-2
Anhydrous, ≥99.8%
Varies
Deionized Water
H₂O
18.02
7732-18-5
N/A
N/A
Ethanol
C₂H₅OH
46.07
64-17-5
Reagent Grade
Varies
Equipment
250 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Condenser
Dropping funnel
Nitrogen inlet/outlet
Buchner funnel and filter paper
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide.
Step-by-Step Procedure
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. Ensure the system is under a gentle flow of nitrogen.
Dissolution: To the flask, add 5-bromo-3-fluoro-isatoic anhydride (e.g., 10.0 g, 38.6 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
Ammonia Addition: Slowly add ammonium hydroxide solution (28-30%, ~1.5 equivalents, approx. 4.5 mL) to the stirring solution via the dropping funnel over 15-20 minutes. Causality: A slow, controlled addition is crucial to manage the initial exotherm and prevent the formation of side products. The reaction is characterized by the evolution of CO₂ gas.[3]
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), turn off the heat and allow the mixture to cool to room temperature.
Precipitation: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold deionized water while stirring vigorously. A solid precipitate of the product should form.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any residual DMF and salts.
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Safety and Handling
Adherence to safety protocols is paramount. All procedures should be performed inside a certified chemical fume hood.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
Isatoic Anhydride Derivatives: 5-Bromoisatoic anhydride is classified as a skin and eye irritant and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child (Category 1B Reproductive Toxin).[9] Avoid dust formation and inhalation.
Ammonium Hydroxide: This is a corrosive solution with pungent and irritating vapors. Handle with care to avoid contact with skin and eyes and to prevent inhalation.
Bromine Compounds: Bromine and its compounds are generally toxic and corrosive.[10][11] Handle with appropriate containment measures.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Data and Expected Results
Parameter
Expected Outcome
Appearance
Off-white to pale yellow solid
Theoretical Yield
(Calculated based on 10.0 g starting material) = 8.98 g
Typical Yield
85-95%
Purity (by HPLC/NMR)
>98% after recrystallization
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.
Troubleshooting
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction.
Extend reaction time or slightly increase temperature. Ensure sufficient equivalents of ammonia were added.
Product loss during work-up.
Ensure precipitation is complete by using ice-cold water. Be meticulous during filtration and transfer steps.
Impure Product
Incomplete removal of solvent or starting material.
Ensure thorough washing of the filter cake. Perform recrystallization carefully, allowing for slow crystal growth.
Formation of side products.
Maintain controlled addition of ammonia and reaction temperature.
Reaction Stalls
Poor quality of reagents.
Use anhydrous DMF and a fresh, concentrated solution of ammonium hydroxide.
References
Wagner, E. C., & Fegley, M. F. (1947). Isatoic Anhydride. I. Reactions with Primary and Secondary Amines and with Some Amides. The Journal of Organic Chemistry, 12(1), 24-35. [Link]
Stavber, S., & Zupan, M. (1948). Isatoic Anhydride. II. Reactions of Isatoic Anhydride with Ammonia. The Journal of Organic Chemistry, 13(5), 745-751. [Link]
ResearchGate. (n.d.). General scheme for ring-opening reaction of isatoic anhydride to obtain anthranilamide-based hydrogelators. ResearchGate. [Link]
Chemguide. (n.d.). Reactions of acid anhydrides with ammonia or primary amines. Chemguide. [Link]
Coppola, G. M. (1980). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 45(10), 2004-2008. [Link]
PubMed Central (PMC). (n.d.). Cyclic anhydride ring opening reactions: theory and application. National Institutes of Health. [Link]
LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides. LibreTexts. [Link]
MDPI. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(10), 1339. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. [Link]
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
Application Note: A Protocol for the Efficient HATU-Mediated Amide Coupling of Fluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Utility of Fluorinated Amides The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of phar...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Utility of Fluorinated Amides
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. Its synthesis, however, is a kinetically controlled process that requires the activation of a carboxylic acid.[1][2] Among the diverse reagents developed for this purpose, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a premier coupling agent, renowned for its high efficiency, rapid kinetics, and exceptional ability to suppress racemization.[3][4]
This application note provides a detailed protocol and technical guide for the HATU-mediated coupling of fluorobenzoic acids. These substrates are of particular interest in drug development, as the incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the electron-withdrawing nature of fluorine substituents introduces specific considerations for the amide coupling reaction. This guide explains the causality behind the procedural steps, ensuring a robust and reproducible methodology for synthesizing these valuable fluorinated scaffolds.
The HATU Mechanism: A Cascade of Activation
The efficacy of HATU lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by an amine nucleophile.[5][6] The process, typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through a well-defined cascade.[3][7]
The key steps are:
Deprotonation: The base (DIPEA) deprotonates the fluorobenzoic acid to form a carboxylate anion.
Initial Attack: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[3]
Active Ester Formation: This generates an unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, forming the crucial OAt-active ester and releasing a stoichiometric amount of tetramethylurea byproduct.[5][6] The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the subsequent coupling step.
Amide Formation: The target amine attacks the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[6]
Caption: The reaction cascade of HATU-mediated amide bond formation.
Special Considerations for Fluorobenzoic Acids
The presence of one or more fluorine atoms on the benzoic acid ring has a significant electronic impact. As a highly electronegative element, fluorine acts as a potent electron-withdrawing group via the inductive effect. This has two primary consequences for the coupling reaction:
Increased Acidity: The pKa of the carboxylic acid is lowered, making it more acidic and readily deprotonated by the base.
Altered Nucleophilicity: While the resulting carboxylate anion is stabilized by the electron-withdrawing fluorine, making it a slightly weaker nucleophile, this effect is generally overcome by the high reactivity of HATU. The subsequent OAt-active ester is rendered even more electrophilic, potentially accelerating the final coupling step with the amine.
For most fluorobenzoic acids, the standard HATU protocol is highly effective. However, for substrates with extreme steric hindrance or multiple electron-withdrawing groups, slight modifications such as extended reaction times or a modest increase in temperature may be beneficial.
Detailed Experimental Protocol
This protocol describes a general procedure for the solution-phase coupling of a fluorobenzoic acid with a primary or secondary amine.
Safety First: HATU and related uronium/aminium salts are known chemical sensitizers.[8][9] Repeated exposure can lead to allergic reactions, including dermatitis and respiratory distress.[8] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Standard workup reagents: Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine, aq), Anhydrous Na₂SO₄ or MgSO₄
Equipment: Flame-dried round-bottom flask, magnetic stirrer, stir bar, ice bath, nitrogen or argon line, standard glassware for workup and purification.
Stoichiometry and Reagent Data
The following table provides an example calculation for a 1.0 mmol scale reaction. Adjust quantities as needed for your specific substrates.
Reagent
Molar Equiv.
Mol. Wt. ( g/mol )
Amount (1.0 mmol scale)
Fluorobenzoic Acid
1.0
Varies
1.0 mmol
Amine
1.1
Varies
1.1 mmol
HATU
1.1
380.23
418 mg (1.1 mmol)
DIPEA
3.0
129.25
0.52 mL (3.0 mmol)
Anhydrous DMF
-
73.09
5-10 mL (0.1-0.2 M)
Step-by-Step Procedure
Caption: General workflow for HATU-mediated amide coupling.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the fluorobenzoic acid (1.0 equiv) and HATU (1.1 equiv). Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).
Dissolution: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.2 M. Stir the mixture until all solids are dissolved.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is critical; it ensures the formation of the OAt-active ester before the amine is introduced, thereby minimizing a key side reaction where the amine attacks HATU directly (guanidinylation).[10][11][12]
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[2]
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10x the volume of DMF).
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[13]
The acid wash removes excess DIPEA.
The base wash removes unreacted carboxylic acid and the HOAt byproduct.[13]
The brine wash removes residual water.
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.[2]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
Wet reagents or solvent; Poor quality HATU/DIPEA; Sterically hindered substrates.
Ensure all glassware is rigorously dried and use fresh anhydrous solvents.[10] Use high-purity reagents. For difficult couplings, increase reaction time, warm to 40-60°C, or increase equivalents of HATU/DIPEA to 1.5/5.0 respectively.
Guanidinylation Side Product
Amine attacking HATU directly.
Strictly adhere to the pre-activation protocol.[10][12] Add the amine last after the acid and HATU have had sufficient time (15-30 min) to form the active ester.
Difficulty Removing Byproducts
Tetramethylurea and HOAt are polar.
The prescribed aqueous workup is usually sufficient.[13] If byproducts persist in the final product, purification via reverse-phase HPLC may be necessary.
Epimerization (for chiral acids)
Elevated temperature; Prolonged reaction time with excess base.
While HATU is excellent at suppressing racemization, it is best to run the reaction at the lowest effective temperature (0°C to RT).[4][14] Avoid using a large excess of base.
McKnelly, K. J., et al. (2019). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chemical Health & Safety. [Link]
Reddit - r/Chempros. (2022). HATU coupling - what's the best order? [Link]
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. (2020). ResearchGate. [Link]
Kumar, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Polycyclic Aromatic Compounds. [Link]
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PMC. (2021). National Institutes of Health. [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. (2022). National Institutes of Health. [Link]
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
bromination of 2-amino-3-fluorobenzamide using NBS
Application Note: Precision Bromination of 2-Amino-3-fluorobenzamide using NBS Executive Summary This application note details a robust, scalable protocol for the regioselective bromination of 2-amino-3-fluorobenzamide t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Bromination of 2-Amino-3-fluorobenzamide using NBS
Executive Summary
This application note details a robust, scalable protocol for the regioselective bromination of 2-amino-3-fluorobenzamide to synthesize 2-amino-5-bromo-3-fluorobenzamide . This scaffold is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and Bruton's tyrosine kinase (BTK) inhibitors.
The protocol utilizes N-bromosuccinimide (NBS) as a controlled source of electrophilic bromine.[1] Unlike elemental bromine (
), NBS offers superior handling safety and stoichiometric control, minimizing di-bromination side products. The method achieves high regioselectivity (>95%) for the 5-position due to the synergistic directing effects of the amino and amide groups, despite the deactivating influence of the fluorine atom.
Strategic Analysis & Mechanism
Regioselectivity and Electronic Effects
The substrate, 2-amino-3-fluorobenzamide, presents a competitive electronic environment for Electrophilic Aromatic Substitution (EAS).
Amino Group (-NH₂): Strong activator, ortho/para director.
Amide Group (-CONH₂): Moderate deactivator, meta director.
Fluorine Atom (-F): Weak deactivator, ortho/para director.
Site Selection Logic:
C1 & C2: Occupied.
C3: Occupied by Fluorine.
C4 (Ortho to F, Meta to NH₂): Deactivated by the amide; electronically unfavorable relative to C5.
C5 (Para to NH₂, Meta to CONH₂): The amino group strongly activates the para position. The amide group reinforces this by directing meta. This is the most electron-rich site available.
C6 (Ortho to NH₂, Para to F): Activated by NH₂, but sterically hindered by the adjacent amide group and less favored than the para position (C5).
Mechanistic Pathway
The reaction proceeds via a standard EAS mechanism. NBS provides a low, steady concentration of molecular bromine (
) or acts directly as an electrophilic bromine source () in polar media.
Note: Acetonitrile (MeCN) can be used as an alternative solvent, often allowing product precipitation directly upon water addition.
Step-by-Step Procedure
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-fluorobenzamide (1.0 equiv) in DMF (10 volumes relative to mass, e.g., 10 mL per 1 g).
Tip: Ensure the starting material is fully dissolved before proceeding. Mild warming (30°C) may be used if necessary.[3]
Addition: Cool the solution to 0–5°C using an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.
Critical: Add NBS slowly to prevent localized high concentrations that could lead to di-bromination or exotherms.
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .
Monitoring: Check reaction progress by TLC (System: 50% EtOAc/Hexanes) or HPLC after 1 hour. The starting material (
) should be consumed, and a new less polar spot () should appear.
Method A (Precipitation): Pour the reaction mixture slowly into 5 volumes of ice-cold water (or saturated
) with vigorous stirring. The product often precipitates as a solid. Filter, wash with water, and dry.[3][5]
Method B (Extraction): If no precipitate forms, dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Acetonitrile or Ethanol .
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Old/Wet NBS
Recrystallize NBS from water (hot) or use fresh reagent. Store NBS in the dark.
Di-bromination
Excess NBS or High Temp
Strictly control stoichiometry (1.0–1.05 eq). Keep temperature <30°C.
Dark Coloration
Oxidation of Aniline
Perform reaction under Nitrogen () atmosphere.
Poor Solubility
Solvent Choice
Switch from MeCN to DMF or DMAc if substrate precipitates early.
Safety & Handling
NBS: Irritant and mild oxidizer. Store in a refrigerator. Avoid inhalation of dust.
DMF: Hepatotoxic and readily absorbed through skin. Use appropriate PPE (gloves, goggles) and work in a fume hood.
Waste: Dispose of halogenated organic waste according to local EHS regulations.
References
Google Patents.Process for preparing 2-amino-5-bromobenzamide derivatives (EP2213654B1).
OpenReview. Generative Active Learning for the Search of Small-Molecule Protein Binders. (Specific citation for synthesis of 2-Amino-5-bromo-3-fluorobenzamide using NBS/DMF).
[Link]
Google Patents.Preventive or therapeutic agents for spinal muscular atrophy (WO2020004594A1). (Describes synthesis of 2-Amino-5-bromo-3-fluorobenzamide in DMA).
Technical Application Note: Controlled Cyclization of 2-Amino-5-bromo-3-fluorobenzamide
Executive Summary The cyclization of 2-Amino-5-bromo-3-fluorobenzamide is a critical transformation in the synthesis of pharmacologically active scaffolds, particularly for Poly(ADP-ribose) polymerase (PARP) inhibitors a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclization of 2-Amino-5-bromo-3-fluorobenzamide is a critical transformation in the synthesis of pharmacologically active scaffolds, particularly for Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. The presence of the C3-fluorine atom (which becomes C8-fluoro in the quinazolinone product) modulates the pKa and metabolic stability of the final drug candidate, while the C5-bromine (C6-bromo in product) serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the two primary protocols for converting 2-Amino-5-bromo-3-fluorobenzamide into 6-Bromo-8-fluoroquinazolin-4(3H)-one :
Method A (High Purity): Acid-catalyzed cyclization using Triethyl Orthoformate (TEOF).
Method B (Scale-Up): Thermal condensation with Formamide.
Reaction Mechanism & Pathway
The transformation proceeds via the insertion of a one-carbon unit between the primary amine and the amide nitrogen. The electron-withdrawing nature of the fluorine atom at the ortho position to the amine (C3) reduces the nucleophilicity of the aniline nitrogen, often requiring higher activation energies or more electrophilic reagents compared to non-fluorinated analogs.
Mechanistic Flowchart
Figure 1: Mechanistic pathway for the formation of the quinazolinone core. The reaction is driven by the elimination of volatile byproducts (ethanol or ammonia).
Critical Process Parameters (CPPs)
The following parameters must be controlled to ensure high yield and regioselectivity.
Parameter
Specification
Scientific Rationale
Stoichiometry
1.5 – 5.0 equiv (C1 Source)
Excess TEOF or Formamide drives the equilibrium forward as the reaction involves reversible condensation steps.
Temperature
100°C – 160°C
High temperature is required to overcome the reduced nucleophilicity caused by the C3-Fluorine atom and to distill off byproducts (EtOH/NH₃).
Catalyst (Method A)
Sulfamic Acid or p-TsOH (1-5 mol%)
Acid catalysis activates the orthoester, facilitating the initial attack by the aniline nitrogen.
Atmosphere
Inert (N₂ or Ar)
While not strictly air-sensitive, excluding moisture prevents hydrolysis of TEOF back to formate esters.
Experimental Protocols
Protocol A: Acid-Catalyzed Cyclization (Recommended for Lab Scale)
Objective: Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-one with high purity (>98%) and minimal workup.
Reagents:
2-Amino-5-bromo-3-fluorobenzamide (1.0 equiv)
Triethyl Orthoformate (TEOF) (5.0 equiv)
Sulfamic Acid (0.05 equiv) or p-Toluenesulfonic acid (p-TsOH)
Ethanol (Optional co-solvent, usually run neat in TEOF)
Step-by-Step Procedure:
Charge: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 2-Amino-5-bromo-3-fluorobenzamide (e.g., 10.0 g) in Triethyl Orthoformate (35 mL).
Catalyst: Add Sulfamic Acid (0.21 g, 5 mol%). Note: Sulfamic acid is preferred over p-TsOH for easier removal during filtration.
Reflux: Heat the mixture to reflux (approx. 146°C bath temperature) for 4–6 hours.
Checkpoint: The suspension should clear to a solution as the intermediate forms, then precipitate the product as a solid.
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material amide peak should disappear.
Cooling: Cool the reaction mixture to room temperature (20–25°C).
Isolation: Dilute the slurry with cold Ethanol (20 mL) to maximize precipitation. Filter the solid under vacuum.
Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 10 mL) to remove residual TEOF.
Drying: Dry the white/off-white solid in a vacuum oven at 50°C for 12 hours.
Formamide (10.0 equiv) - Acts as solvent and reagent
Step-by-Step Procedure:
Charge: Place 2-Amino-5-bromo-3-fluorobenzamide (e.g., 50.0 g) into a 3-neck flask equipped with a mechanical stirrer and a distillation head.
Solvent: Add Formamide (200 mL).
Reaction: Heat the mixture to 150–160°C .
Process Control: At this temperature, ammonia and water are generated. The distillation head allows the removal of water, driving the reaction to completion.
Duration: Stir for 6–8 hours.
Quench: Cool the mixture to ~80°C and slowly add Water (200 mL) to precipitate the product.
Crystallization: Cool further to 0–5°C and stir for 1 hour.
Filtration: Filter the crude solid.
Purification: Recrystallize from Ethanol or DMF/Water if the color is dark (common with formamide thermal stress).
Advanced Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-fluorobenzamide
Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-3-fluorobenzamide (CAS: 16313-66-9). This scaffold is a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-3-fluorobenzamide (CAS: 16313-66-9). This scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.
While the C5-bromide offers a distinct electrophilic handle, the presence of an unprotected primary amine (C2-NH₂) and a primary amide (C1-CONH₂) presents specific challenges, including catalyst poisoning via N-coordination and solubility issues. This guide provides a robust, self-validating methodology to achieve high yields (>85%) while suppressing competitive hydrodehalogenation and N-arylation pathways.
Chemical Context & Challenges[1][2]
Substrate Analysis
Electrophile: 2-Amino-5-bromo-3-fluorobenzamide.
Electronic Environment: The C3-fluorine atom exerts an inductive withdrawing effect (-I), activating the C5-Br bond for oxidative addition. However, it also increases the acidity of the aniline protons, making them susceptible to deprotonation by strong bases.
Chemospecificity Risks:
Pd-Coordination: The free amine and amide can act as ligands, displacing phosphines and forming inactive Pd-amido complexes (catalyst poisoning).
To mitigate N-coordination, we utilize bulky, electron-rich phosphine ligands . These ligands sterically occlude the metal center, preventing the approach of the substrate's nitrogen atoms while facilitating the oxidative addition of the electron-deficient aryl bromide.
Experimental Protocols
Protocol A: Standard High-Throughput Screening (HTS) Conditions
Recommended for initial scope definition and library synthesis (100 mg scale).
Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)
Rationale:
XPhos: The biaryl dialkylphosphine ligand provides exceptional activity for deactivated bromides and prevents amine inhibition.
K₃PO₄: A stronger base facilitates transmetallation of hindered boronic acids.
n-Butanol: Improves solubility of the polar benzamide substrate at reflux temperatures.
Mechanism & Troubleshooting Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific "poisoning" pathways (red) that this protocol is designed to avoid.
Caption: Catalytic cycle emphasizing the risk of N-coordination (poisoning) and the necessity of bulky ligands (e.g., XPhos, dppf) to maintain the active cycle.
Optimization Decision Matrix
Use this workflow to select the optimal conditions based on your specific coupling partner.
Caption: Decision matrix for selecting reaction conditions based on the steric and electronic properties of the boronic acid partner.
Quantitative Performance Data
Variable
Standard Conditions (Protocol A)
Optimized Conditions (Protocol B)
Catalyst
Pd(dppf)Cl₂
XPhos Pd G2
Base
Na₂CO₃
K₃PO₄
Solvent
Dioxane/Water
n-Butanol/Water
Temp
90°C
100°C
Avg. Yield
75-85%
88-95%
Reaction Time
4-16 h
2-6 h
Impurity Profile
Trace dehalogenation
Minimal
Troubleshooting Guide
Low Conversion (<10%):
Cause: Catalyst poisoning by the amine.
Solution: Switch to Protocol B (XPhos Pd G2). The bulky biaryl ligand prevents the amine from binding to the Pd center.
Black Precipitate (Pd Black):
Cause: Catalyst decomposition/instability.
Solution: Ensure rigorous degassing. Add the catalyst last under a counter-flow of inert gas.
Protodeboronation (Coupling partner degradation):
Cause: Base is too strong or temperature too high.
Solution: Switch to Cs₂CO₃ in DME/Water at 80°C. Use excess boronic acid (2.0 equiv).
References
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
BenchChem. (2025). Application Notes for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole (Analogous Substrate). BenchChem Application Library. Link
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments. Link
Application Note: Preparation of Quinazoline Derivatives from 2-Amino-5-bromo-3-fluorobenzamide
Introduction & Strategic Significance The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) and P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) and PARP inhibitors.
The specific starting material, 2-Amino-5-bromo-3-fluorobenzamide (CAS 1206969-09-6) , offers a unique and highly valuable substitution pattern:
C6-Bromine (from C5-Br): A versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.
C8-Fluorine (from C3-F): Positioned adjacent to the N1 nitrogen, this fluorine atom modulates the pKa of the heterocycle, enhances metabolic stability against oxidative debromination, and can participate in intramolecular hydrogen bonding or specific protein-ligand interactions.
This Application Note provides a validated, modular workflow for converting this benzamide precursor into functionalized 6-bromo-8-fluoroquinazolin-4(3H)-one cores and their downstream therapeutic candidates.
Retrosynthetic Logic & Pathway Analysis
The synthesis is designed as a divergent pathway. The core quinazolinone ring is constructed first, followed by activation at the C4 position, allowing for sequential functionalization at C4 (via
) and C6 (via cross-coupling).
Pathway Visualization
Figure 1: Modular synthetic workflow from benzamide precursor to diversely substituted quinazoline drugs.
Experimental Protocols
Protocol A: Cyclization to the Quinazolinone Core
This step closes the pyrimidine ring. We recommend the Triethyl Orthoformate (TEOF) method for its mild conditions and high yield compared to high-temperature formamide fusion.
Ammonium Acetate (0.1 – 0.5 equiv) or catalytic p-TsOH
Solvent: Ethanol or TEOF (neat)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Amino-5-bromo-3-fluorobenzamide (e.g., 5.0 g, 21.4 mmol).
Addition: Add Triethyl orthoformate (20 mL). If solubility is poor, add Ethanol (20 mL). Add Ammonium Acetate (0.16 g, 2.1 mmol) as a catalyst.
Reaction: Heat the mixture to reflux (approx. 80–100 °C) under an inert atmosphere (
) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] The starting material peak () should disappear, replaced by the product peak ().
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.
Isolation: Filter the solid. Wash the filter cake with cold ethanol (
mL) and diethyl ether ( mL) to remove excess TEOF.
Drying: Dry under vacuum at 45 °C.
Yield Expectation: 85–95%.
Expert Insight: The fluorine at the C8 position (ortho to the amine in the SM) reduces the nucleophilicity of the aniline nitrogen. If the reaction is sluggish, switch to Formamide at 140 °C for 12 hours, though this may require more rigorous purification.
Protocol B: C4-Activation (Chlorination)
To enable nucleophilic substitution, the C4-carbonyl (lactam) is converted to a C4-chloride (imidoyl chloride).
Setup: Place the quinazolinone (2.0 g) in a dry flask. Add
(10 mL).
Reaction: Heat to reflux (105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed and the soluble chloro-derivative forms.
Quenching (Critical):
Remove excess
via rotary evaporation (use a base trap).
Dilute the residue with Dichloromethane (DCM) or Ethyl Acetate.
Pour the organic solution slowly into a stirred mixture of ice and saturated
. Do not add water directly to the residue.
Extraction: Separate the organic layer.[2][3][4] Wash with brine, dry over anhydrous
, and concentrate.
Storage: The chloro-intermediate is moisture-sensitive. Store under
in the freezer or use immediately.
Protocol C:
Functionalization at C4
This is the key step for introducing diversity, such as the aniline tail found in EGFR inhibitors.
Target Product: 4-Amino-substituted Quinazoline
Reagents:
4-Chloro-6-bromo-8-fluoroquinazoline (1.0 equiv)
Substituted Aniline/Amine (1.1 equiv)
Solvent: Isopropanol (IPA) or Acetonitrile
Base: None (if isolating HCl salt) or
(if isolating free base)
Step-by-Step Procedure:
Setup: Dissolve the chloro-quinazoline (1.0 mmol) in Isopropanol (5 mL).
Addition: Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 mmol).
Reaction: Heat to reflux (80 °C) for 2–3 hours.
Isolation (Salt Form): As the reaction proceeds, the product often precipitates as the hydrochloride salt. Cool to room temperature, filter, and wash with cold IPA/Ether. This is often the preferred form for stability.
Yield Expectation: 80–90%.
Data Summary & Troubleshooting
Reaction Parameters Table
Step
Transformation
Reagent
Temp (°C)
Time (h)
Critical QC Check
1
Cyclization
TEOF /
85 (Reflux)
4–6
Disappearance of SM (LCMS). Product is insoluble in EtOH.
2
Chlorination
105
2–4
Complete dissolution of solid. Protect from moisture.
3
Substitution
Aniline / IPA
80
2–3
Precipitation of HCl salt. Color change (often yellow).
Troubleshooting Guide
Problem: Low yield in Step 1 (Cyclization).
Cause: Electronic deactivation by the Fluorine atom.
Solution: Add 1-2 drops of concentrated
to the TEOF mixture to accelerate the condensation, or switch to neat Formamide at 150 °C.
Problem: Hydrolysis of Chloride back to Quinazolinone in Step 2/3.
Cause: Wet solvents or incomplete quenching of
.
Solution: Ensure all solvents for Step 3 are anhydrous. Dry the Step 2 residue thoroughly under high vacuum before adding the amine.
References
Synthesis of Quinazolinone Scaffolds
Title: "Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides..."
Application Notes and Protocols: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors Utilizing Benzamide Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization of soluble epoxide hydrolase (sEH) inhibitors cen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of soluble epoxide hydrolase (sEH) inhibitors centered around a benzamide scaffold. sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory properties.[1][2][3] By inhibiting sEH, the bioavailability of these beneficial EETs is increased, offering a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, pain, and cardiovascular diseases.[1][3][4][5] This guide details the rationale behind the use of benzamide intermediates, provides step-by-step synthetic protocols, and outlines methods for the biochemical evaluation of the synthesized inhibitors.
Introduction: The Therapeutic Potential of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][4][6] EETs are produced by cytochrome P450 epoxygenases and exhibit a wide array of protective physiological effects, including vasodilation, anti-inflammation, and analgesia.[1][2][3] The rapid degradation of EETs by sEH limits their therapeutic potential.[2] Consequently, the development of potent and selective sEH inhibitors has emerged as a significant area of pharmaceutical research.[7] By stabilizing endogenous EET levels, sEH inhibitors have demonstrated efficacy in various preclinical models of cardiovascular and inflammatory diseases.[1][2][4]
The benzamide moiety has proven to be a valuable pharmacophore in the design of sEH inhibitors. It can effectively mimic the transition state of epoxide hydrolysis and form crucial hydrogen bond interactions within the catalytic pocket of the sEH enzyme.[5][8] Specifically, the carbonyl oxygen of the amide can interact with key tyrosine residues, while the N-H group can act as a hydrogen bond donor to an essential aspartate residue.[5][8] Furthermore, the modular nature of benzamide synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[6][9]
Signaling Pathway: The Role of sEH in Eicosanoid Metabolism
Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH.
Synthetic Strategy and Protocols
The general synthetic approach for benzamide-based sEH inhibitors involves the coupling of a substituted benzoic acid with a suitable amine. The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final inhibitor compounds.
General Workflow for Synthesis and Screening
Caption: A general workflow for the synthesis and screening of benzamide-based sEH inhibitors.
Protocol 1: Synthesis of a Benzamide Intermediate
This protocol describes the synthesis of a generic benzamide intermediate from a substituted benzoic acid and an amine.
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
Stir the mixture at room temperature for 10 minutes.
Add the amine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired benzamide intermediate.
Protocol 2: Synthesis of a 4-Benzamidobenzoic Acid Hydrazide Derivative
This protocol outlines the synthesis of a more complex benzamide derivative with a hydrazide moiety, which can act as a secondary pharmacophore.[5]
Materials:
4-Aminobenzoic acid
Substituted benzoyl chloride
Anhydrous sodium carbonate
Anhydrous Tetrahydrofuran (THF)
Ethanol
Concentrated sulfuric acid
Hydrazine hydrate
Procedure:
Synthesis of 4-(substituted benzamido)benzoic acid: To a solution of 4-aminobenzoic acid and anhydrous sodium carbonate in dry THF, add the substituted benzoyl chloride dropwise. Stir the mixture at room temperature for 6-12 hours.[5] After completion, the product can be isolated by acidification and filtration.
Esterification: Reflux the 4-(substituted benzamido)benzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid for 24 hours to obtain the corresponding ethyl ester.[5]
Hydrazinolysis: Stir the ethyl ester with hydrazine hydrate in ethanol at room temperature for 12 hours to yield the 4-(substituted benzamido)benzoic acid hydrazide.[5] The product can be collected by filtration and washed with cold ethanol.
Characterization of Synthesized Compounds
Accurate characterization of the synthesized inhibitors is crucial for establishing their identity, purity, and structure-activity relationships.
Technique
Purpose
Typical Observations
Nuclear Magnetic Resonance (NMR)
To determine the chemical structure and confirm the presence of key functional groups.
Chemical shifts and coupling constants consistent with the proposed benzamide structure.[10]
Mass Spectrometry (MS)
To determine the molecular weight of the compound and confirm its elemental composition.
A molecular ion peak corresponding to the calculated mass of the synthesized inhibitor.[5]
Infrared (IR) Spectroscopy
To identify the presence of specific functional groups.
Characteristic absorption bands for N-H stretching, C=O stretching (amide), and aromatic C-H bending.[5]
Melting Point (mp)
To assess the purity of the compound.
A sharp and defined melting point range indicates high purity.[5]
Biochemical Evaluation of sEH Inhibitory Activity
The inhibitory potency of the synthesized benzamide derivatives against sEH is typically determined using a fluorescence-based assay.
Protocol 3: In Vitro sEH Inhibitory Assay
This protocol is based on the use of a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[11][12][13] Hydrolysis of PHOME by sEH ultimately leads to the formation of a highly fluorescent product.[11][12][13]
Materials:
Human recombinant sEH
PHOME substrate
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)
Synthesized benzamide inhibitors
A known sEH inhibitor as a positive control (e.g., AUDA)
Initiate the reaction by adding the PHOME substrate to all wells.
Measure the fluorescence intensity at regular intervals or as an endpoint reading after a specific incubation time.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Determine the IC50 value (the concentration of inhibitor required to reduce sEH activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biochemical assays can be used to establish structure-activity relationships, which are essential for the rational design of more potent and selective inhibitors.
Structural Modification
Observed Effect on Activity
Rationale
Substitution on the benzoyl ring
Electron-withdrawing or -donating groups can significantly alter potency.
Modifies the electronic properties of the amide carbonyl and influences interactions within the active site.
Nature of the amine moiety
Bulky, hydrophobic groups are often favored.
Occupies a hydrophobic pocket in the sEH active site, enhancing binding affinity.[8]
Introduction of polar groups
Can improve solubility and pharmacokinetic properties, but may decrease potency if not positioned correctly.
Balances the lipophilicity of the inhibitor, which is crucial for in vivo efficacy.[5][6]
Conformational restriction
Can lead to increased potency.
Reduces the entropic penalty of binding to the enzyme.[3]
Conclusion
The synthesis of sEH inhibitors based on a benzamide scaffold represents a robust and versatile approach for the development of novel therapeutics for a variety of diseases. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new generations of potent and selective sEH inhibitors. The systematic exploration of the structure-activity relationship will be paramount in optimizing these compounds for future clinical applications.
References
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37–58. [Link]
Shen, L., & He, F. (2024). The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers in Pharmacology, 15, 1369317. [Link]
McReynolds, C. B., D-C., & Hammock, B. D. (2020). Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. Cells, 9(6), 1473. [Link]
Inceoglu, B., Wagner, K., & Hammock, B. D. (2024). The role of soluble epoxide hydrolase in the intestine. Cell Biology International, 48(11), 1612-1620. [Link]
Imig, J. D. (2020). The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers in Pharmacology, 15, 1369317. [Link]
Ghanbari, F., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 747-757. [Link]
Zhao, Y., et al. (2022). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128805. [Link]
Kim, I.-H., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 351(2), 216-223. [Link]
Wang, C., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 26(11), 3169. [Link]
Geng, T., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 243, 114757. [Link]
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. [Link]
Ghandour, H., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2313-2331. [Link]
Wilt, J. C., et al. (2021). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry, 45, 116327. [Link]
Kim, I.-H., et al. (2005). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 15(3), 733-737. [Link]
Kim, I.-H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 19(22), 6853-6861. [Link]
Eldrup, A. B., et al. (2009). Design and synthesis of substituted nicotinamides as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5864-5868. [Link]
Wang, Y., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(12), 1361-1376. [Link]
Geng, T., et al. (2025). Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
PNAS. (2018). Soluble epoxide hydrolase plays a key role in the pathogenesis of Parkinson's disease. [Link]
Google Patents. (2003).
Google Patents. (2017).
ResearchGate. (2025). Discovery of benzamide derivatives containing urea moiety as soluble epoxide hydrolase inhibitors. [Link]
ResearchGate. (2025). Design and synthesis of substituted nicotinamides as inhibitors of soluble epoxide hydrolase. [Link]
Application Notes and Protocols for the Conversion of 2-amino-5-bromo-3-fluorobenzoic acid to 2-amino-5-bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the synthesis of 2-amino-5-bromo-3-fluorobenzamide from...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis of 2-amino-5-bromo-3-fluorobenzamide from its corresponding carboxylic acid. This transformation, while conceptually a straightforward amidation, presents unique challenges due to the electronic and steric nature of the starting material. This document offers a detailed analysis of reagent selection, optimized protocols, and mechanistic insights to enable researchers to achieve high-yielding and pure target compounds.
Introduction: Navigating the Challenges of a Substituted Anthranilic Acid Derivative
2-amino-5-bromo-3-fluorobenzoic acid is a substituted anthranilic acid derivative, a class of compounds that can be challenging substrates for amide coupling reactions. The presence of an amino group ortho to the carboxylic acid introduces significant steric hindrance around the reaction center. Furthermore, the electronic properties of the aromatic ring, influenced by the electron-donating amino group and the electron-withdrawing fluorine and bromine atoms, can affect the reactivity of the carboxylic acid. A key challenge in the amidation of such compounds is the potential for self-polymerization, where the amino group of one molecule reacts with the activated carboxylic acid of another.[1] Careful selection of coupling reagents and reaction conditions is therefore paramount to favor the desired intramolecular reaction with an external amine source (in this case, ammonia or an ammonia equivalent) over intermolecular side reactions.
Reagent Selection: A Comparative Analysis for Optimal Amide Bond Formation
The conversion of a carboxylic acid to a primary amide necessitates the activation of the carboxyl group to facilitate nucleophilic attack by ammonia or a surrogate. Several classes of coupling reagents are available, each with its own advantages and disadvantages. For a sterically hindered and electronically complex substrate such as 2-amino-5-bromo-3-fluorobenzoic acid, the choice of reagent is critical.
Reagent Class
Example Reagents
Mechanism of Action
Advantages
Disadvantages
Suitability for this Application
Carbodiimides
EDC (EDCI), DCC, DIC
Forms a highly reactive O-acylisourea intermediate.[2]
Readily available, cost-effective. By-products of EDC are water-soluble, simplifying purification.[3]
Can lead to racemization in chiral substrates. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[3]
High. The use of additives like HOBt is strongly recommended to suppress side reactions and improve efficiency.[4]
Uronium/Aminium Salts
HATU, HBTU
Forms a highly reactive activated ester (OAt- or OBt-ester).[5][6]
High coupling efficiency, rapid reaction rates, and low propensity for racemization.[5]
More expensive than carbodiimides. Can cause guanidinylation of free amines as a side reaction.[5]
Very High. HATU is particularly effective for sterically hindered substrates.[5]
Phosphonium Salts
PyBOP, BOP
Forms a reactive phosphonium ester intermediate.
High reactivity, effective for hindered systems.
Can be explosive under certain conditions. By-products can sometimes be difficult to remove.
High. A good alternative to uronium salts.
Recommendation: For the synthesis of 2-amino-5-bromo-3-fluorobenzamide, both carbodiimide-based methods (with additives) and uronium/aminium salt-based methods are highly recommended. HATU, in particular, is an excellent choice for this challenging substrate due to its high reactivity and efficiency in coupling sterically hindered components.[5]
Mechanistic Insights: Visualizing the Activation and Coupling Pathways
Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are the generalized mechanisms for the EDC/HOBt and HATU mediated amide bond formations.
EDC/HOBt-Mediated Amidation
The reaction proceeds through the formation of an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester. This activated ester is then attacked by the amine to form the desired amide.
In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[6] This ester then readily reacts with the amine.
Caption: HATU mediated amide synthesis workflow.
Experimental Protocols
The following protocols are designed for the conversion of 2-amino-5-bromo-3-fluorobenzoic acid to its primary amide using either ammonia or an ammonia surrogate like ammonium chloride.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a robust and cost-effective method for the synthesis of the target amide.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq), ammonium chloride (1.5 eq), and HOBt (1.2 eq).
Dissolve the mixture in anhydrous DMF or DCM (to achieve a concentration of 0.1-0.2 M).
Cool the solution to 0 °C in an ice bath with stirring.
Add DIPEA or TEA (3.0 eq) dropwise to the reaction mixture.
Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 2-amino-5-bromo-3-fluorobenzamide.[7]
Protocol 2: HATU Mediated Amidation
This protocol is recommended for achieving higher yields and faster reaction times, especially if the EDC/HOBt method proves to be sluggish.
Materials:
2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq)
Ammonium chloride (NH₄Cl) (1.5 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Standard workup reagents
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add DIPEA or TEA (3.0 eq) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
Add ammonium chloride (1.5 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, follow the same workup and purification procedure as described in Protocol 1.
Purification and Characterization
Purification of the final product, 2-amino-5-bromo-3-fluorobenzamide, is crucial to remove any unreacted starting materials, coupling reagents, and by-products.
Aqueous Workup: The aqueous workup described in the protocols is designed to remove the bulk of the water-soluble impurities. The acidic wash removes excess base (DIPEA/TEA) and the basic wash removes unreacted carboxylic acid and HOBt.
Chromatography: Flash column chromatography on silica gel is a standard method for purifying amides. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[7] Suitable solvents for recrystallization of aromatic amides include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
Characterization:
The identity and purity of the synthesized 2-amino-5-bromo-3-fluorobenzamide should be confirmed by standard analytical techniques:
Mass Spectrometry (MS): To confirm the molecular weight of the product. The monoisotopic mass of C₇H₆BrFN₂O is 231.96475 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
Melting Point: To assess the purity of the crystalline product.
Safety and Handling
All reactions should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Coupling reagents such as EDC, HATU, and PyBOP can be sensitizers and should be handled with care. HOBt is known to have explosive properties in its anhydrous form.
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
American Chemical Society. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
PubChemLite. 2-amino-5-bromo-3-fluorobenzamide (C7H6BrFN2O). Retrieved from [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]
Google Patents. US8455691B2 - Process for the purification of aromatic amines.
Taylor & Francis Online. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]
ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. Retrieved from [Link]
Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]
PubChem. 2-amino-N-(5-bromo-3-pyridinyl)-3-fluorobenzamide | C12H9BrFN3O | CID 114222284. Retrieved from [Link]
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
DergiPark. (2021, January 5). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Retrieved from [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Retrieved from [Link]
ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. Venturing beyond the amide coupling for amine–carboxylic acid.... Retrieved from [Link]
Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
PrepChem.com. Preparation of 2-Amino-5-bromobenzophenone. Retrieved from [Link]
PubChemLite. 2-amino-5-bromo-3-fluorobenzaldehyde (C7H5BrFNO). Retrieved from [Link]
Google Patents. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
XIAMEN EQUATION CHEMICAL CO.,LTD. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID. Retrieved from [Link]
National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of Brominated Fluorobenzamides
Accelerated Protocols for Medicinal Chemistry Scaffolds Executive Summary & Medicinal Relevance Brominated fluorobenzamides (e.g., 4-bromo-2-fluorobenzamide) are "privileged scaffolds" in drug discovery. The fluorine ato...
Author: BenchChem Technical Support Team. Date: February 2026
Accelerated Protocols for Medicinal Chemistry Scaffolds
Executive Summary & Medicinal Relevance
Brominated fluorobenzamides (e.g., 4-bromo-2-fluorobenzamide) are "privileged scaffolds" in drug discovery. The fluorine atom modulates metabolic stability and pKa, while the bromine handle serves as a critical site for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate complex nitrogen heterocycles.
Traditional thermal synthesis of these amides (refluxing toluene/thionyl chloride) is often plagued by long reaction times (12–24 h), harsh conditions, and incomplete conversion due to the electron-withdrawing nature of the halogen substituents.
This guide details microwave-assisted protocols that reduce reaction times to <30 minutes while increasing yields to >90%. We utilize the specific "microwave effect"—rapid volumetric heating and dipolar polarization—to overcome the activation energy barriers inherent to electron-deficient benzoic acids.
Mechanistic Insight: The Microwave Advantage
Dipolar Polarization & Electrophilicity
Microwave irradiation (typically 2450 MHz) heats the reaction mixture through dipolar polarization and ionic conduction .
The Substrate: Brominated fluorobenzoic acids possess a permanent dipole moment due to the electronegative halogens. This allows for efficient coupling with the oscillating electric field, leading to rapid internal heating.
The Reactivity: The presence of electron-withdrawing groups (EWGs) like Fluorine (-I effect) and Bromine (-I, +M effect) on the benzene ring increases the electrophilicity of the carbonyl carbon. While this theoretically aids nucleophilic attack, it also stabilizes the ground state of the carboxylic acid, often requiring higher thermal energy for activation. Microwave irradiation provides this energy instantaneously, bypassing the thermal lag of oil baths.
Decision Matrix: Selecting the Right Protocol
Not all substrates require the same approach. Use the logic tree below to select the optimal method.
Experimental Protocols
Protocol A: Green Direct Amidation (Catalytic)
Best for: Simple aliphatic amines, large-scale synthesis, "Green Chemistry" compliance.
Mechanism: Boric acid or Silica gel acts as a solid support/catalyst to activate the carbonyl.
Catalyst: Boric Acid (10 mol%) OR Silica Gel (200 mg/mmol)
Solvent: None (Solvent-free) or minimal Toluene if mixing is difficult.
Procedure:
Preparation: In a microwave-safe vial (10 mL or 30 mL), grind the carboxylic acid, amine, and catalyst (Boric acid) together to ensure intimate mixing.
Sealing: Cap the vessel with a Teflon-lined septum.
Irradiation:
Instrument: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator).
Work-up: Cool to 55 °C. Add Ethyl Acetate (EtOAc) to the vial to dissolve the product. Filter off the solid catalyst. Wash filtrate with 1N HCl (to remove excess amine) and Brine. Dry over MgSO₄ and concentrate.
Protocol B: T3P-Mediated Coupling (High Fidelity)
Best for: Medicinal chemistry leads, weak amines (anilines), preventing side reactions.
Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a potent coupling agent with low toxicity. It is highly effective under microwave conditions for sterically hindered or electron-deficient acids.
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Procedure:
Dissolution: Dissolve the benzoic acid and base in the solvent (3–5 mL per mmol) in a microwave vial.
Addition: Add the amine, followed by the dropwise addition of T3P solution.
Irradiation:
Instrument: Single-mode microwave.
Parameters:
Temperature: 80–100 °C (Milder than Protocol A)
Power: 150 W
Time: 10 minutes
Work-up: Dilute directly with water and EtOAc. Wash organic layer with Sat. NaHCO₃ (removes T3P byproducts which are water-soluble) and 1N HCl.
Validation: Monitor by LC-MS. Expect >95% purity without column chromatography.
Protocol C: Acid Chloride "Flash" Synthesis
Best for: Extremely unreactive amines or when the acid chloride is commercially available.
Procedure:
Mix: Combine Acid Chloride (1.0 equiv), Amine (1.1 equiv), and Pyridine/TEA (1.2 equiv) in DCM or Acetone.
Irradiate: Heat at 100 °C for 1–3 minutes .
Note: This reaction is often too fast for microwaves; ensure the vessel is not over-pressurized by the exotherm.
Optimization & Data Summary
The following table summarizes typical results for the synthesis of 4-bromo-2-fluoro-N-benzylbenzamide using the different protocols.
Parameter
Thermal Reflux (Toluene)
Protocol A (Green/MW)
Protocol B (T3P/MW)
Reagent
Thionyl Chloride
Boric Acid
T3P (50% in EtOAc)
Temperature
110 °C
160 °C
100 °C
Time
12 Hours
15 Minutes
10 Minutes
Yield
78%
85%
96%
Purification
Column Chromatography
Recrystallization
Extraction only
Atom Economy
Low (SO₂ waste)
High
Moderate
Workflow Visualization
Safety & Troubleshooting
Safety Protocols
Vessel Integrity: Never use scratched or damaged vials. Brominated compounds are heavy; ensure the stir bar does not crack the glass.
Pressure Limits: Fluorobenzoyl chlorides can release HCl gas rapidly upon reaction with amines. Ensure the microwave software has a pressure cutoff (typically 20–30 bar).
Solvent Choice: Avoid low-boiling solvents like diethyl ether. Use EtOAc, DMF, or Toluene.
Troubleshooting Guide
Low Yield?
Cause: Dehalogenation (loss of Br).
Fix: Lower temperature by 20 °C and extend time. Check if the solvent absorbs microwaves too strongly (switch to a non-polar solvent with a "doping" agent like ionic liquid).
Incomplete Conversion?
Cause: Electron-deficient acid is stable.
Fix: Increase T3P equivalents to 2.0 or switch to Protocol C (Acid Chloride).
References
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI.
[Link]
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.
[Link][4]
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
[Link]
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry.
[Link]
Microwave-Assisted Synthesis of 4-Phenyl-1,8-naphthalimide. MDPI.
[Link]
Application Note: Scale-Up Synthesis of 2-Amino-5-bromo-3-fluorobenzamide
The following application note and protocol guide details the scale-up synthesis of 2-Amino-5-bromo-3-fluorobenzamide (CAS: 1295570-35-2). This document is designed for process chemists and researchers requiring a robust...
Author: BenchChem Technical Support Team. Date: February 2026
The following application note and protocol guide details the scale-up synthesis of 2-Amino-5-bromo-3-fluorobenzamide (CAS: 1295570-35-2). This document is designed for process chemists and researchers requiring a robust, scalable route for this critical pharmaceutical intermediate.
Introduction & Strategic Analysis
2-Amino-5-bromo-3-fluorobenzamide is a high-value pharmacophore used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and Bruton's tyrosine kinase (BTK) inhibitors.[1][2] The presence of the fluorine atom at the C3 position and the bromine handle at C5 allows for precise structure-activity relationship (SAR) tuning and subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Synthetic Challenges
Regioselectivity: The primary challenge is ensuring exclusive bromination at the C5 position without contaminating the C4 or C6 positions. The C2-amino group is a strong ortho, para-director, favoring C5 (para).[1][2] However, the C3-fluorine atom also exerts directing effects.[1]
Purification: On a kilogram scale, column chromatography is cost-prohibitive.[1][2] The process must rely on crystallization or slurry washing (trituration) for purification.
Safety: The use of brominating agents (NBS or Br₂) requires careful exotherm management.
Retrosynthetic Logic & Pathway
The most efficient scale-up route utilizes the strong directing effect of the amino group on the benzamide core.[1][2] We bypass the need to brominate the benzoic acid precursor by performing the bromination as the final step on the amide, which simplifies the workup.
Figure 1: Retrosynthetic strategy prioritizing the late-stage bromination for maximum regiocontrol and ease of purification.[2]
Detailed Experimental Protocol
Method A: Direct Bromination of 2-Amino-3-fluorobenzamide (Recommended)[1][2]
This route is preferred for scale-up due to mild conditions, high yield (~70-90%), and the ability to purify via simple slurry wash.[2]
Add the NBS solution dropwise over 60 minutes, maintaining the internal temperature < 10°C .
Critical: The C5 position is highly activated; rapid addition can lead to di-brominated impurities or exotherms.[1][2]
Reaction:
Allow the mixture to warm to 20–25°C naturally.
Stir for 2–4 hours .
IPC (In-Process Control): Monitor via HPLC. Target: Starting material < 1.0%.
Quench & Precipitation:
Cool the mixture to 10°C.
Slowly add Water (1.5 L) over 30 minutes. A thick precipitate will form.
Optional: Add 10% aqueous Sodium Thiosulfate (100 mL) during the water addition to quench any unreacted bromine species and prevent product coloration.
Isolation:
Stir the slurry at 5–10°C for 1 hour to maximize yield.
Filter the solid using a Nutsche filter or centrifuge.
Wash the cake with Water (3 x 300 mL) to remove residual DMF.
Purification (Slurry Wash):
Transfer the wet cake back to the reactor.
Add Diisopropyl ether (DIPE) (500 mL) .
Stir at 20–25°C for 2 hours. This removes non-polar impurities and residual succinimide.
Filter the solid and wash with fresh DIPE (100 mL).
Drying:
Dry in a vacuum oven at 45–50°C for 12 hours.
Expected Yield: 105 – 120 g (70 – 80%)
Appearance: Off-white to pale beige solid.[1][2]
Method B: Preparation of Precursor (If starting from Acid)
If the amide is not commercially available, synthesize it from 2-Amino-3-fluorobenzoic acid.[1][2]
Activation: Dissolve 2-Amino-3-fluorobenzoic acid in THF. Add 1.1 equiv 1,1'-Carbonyldiimidazole (CDI) in portions. Stir until CO₂ evolution ceases.
Amidation: Bubble Ammonia gas or add Ammonium Hydroxide (28%) (excess) to the activated mixture.
Workup: Concentrate THF, dilute with water, filter the precipitated 2-Amino-3-fluorobenzamide.
HPLC: Monitor the disappearance of the peak at RT ~3.5 min (SM) and appearance of product at RT ~5.2 min (Method dependent).
1H NMR (DMSO-d6):
Look for the loss of the C5 proton.
Diagnostic Signals: Two aromatic doublets (or dd) representing H-4 and H-6.[1][2] The H-4 proton (ortho to F) will show large H-F coupling.[1][2]
Shift: The disappearance of the para-proton (relative to amine) simplifies the aromatic region to a 2-spin system.[1]
Safety & Handling (E-E-A-T)
N-Bromosuccinimide (NBS): Corrosive and an irritant.[1][2] Can react violently with amines if not controlled.[1] Store in a cool, dry place.
DMF: Hepatotoxic.[1] Use in a well-ventilated fume hood.[1][2] Consider Acetonitrile as a substitute if reactor capacity allows (requires higher dilution).
Exotherm: The bromination is exothermic. On a kilogram scale, jacket cooling is mandatory during NBS addition.
Reslurry in water for longer duration or use Ethanol/Water recrystallization.
References
Patent: Preventive or therapeutic agents for spinal muscular atrophy.[4] (2020).[5][6] WO2020004594A1. (Describes the specific bromination of 2-amino-3-fluorobenzamide).
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide, a key intermediate in pharmaceutical and agrochemical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide, a key intermediate in pharmaceutical and agrochemical research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide?
The synthesis typically begins with a substituted aminobenzamide or a related precursor that can be halogenated and functionalized. While various synthetic routes exist, a common strategy involves the bromination of a 2-amino-3-fluorobenzamide precursor.
Q2: I am observing a low yield in my bromination step. What are the likely causes and how can I mitigate them?
Low yields during the bromination of an aromatic amine can stem from several factors:
Substrate Deactivation: The amino group is an activating group, but the fluorine atom is deactivating. This electronic interplay can affect the regioselectivity and rate of bromination.
Over-bromination: The activated ring system can be susceptible to the addition of multiple bromine atoms, leading to undesired byproducts.
Side Reactions: Oxidation of the amino group by the brominating agent can occur, reducing the amount of starting material available for the desired reaction.[1]
To improve your yield, consider the following:
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can help minimize over-bromination and side reactions.[2]
Reaction Conditions: Running the reaction at lower temperatures can increase selectivity and reduce the rate of side reactions. Careful control of stoichiometry is also crucial.
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile or chlorinated solvents are commonly used.
Q3: My final product is difficult to purify. What are some common impurities and effective purification strategies?
Common impurities include regioisomers of the brominated product, starting material, and any over-brominated species.
Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Experiment with different solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from its impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Amino-5-bromo-3-fluorobenzamide.
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
- Insufficient reaction time or temperature.- Inadequate mixing.- Deactivated catalyst (if applicable).
- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Increase the reaction temperature in small increments.- Ensure vigorous stirring, especially for heterogeneous mixtures.
Formation of Multiple Products
- Lack of regioselectivity in the bromination step.- Competing side reactions.
- Use a more selective brominating agent like NBS.- Optimize the reaction temperature and addition rate of the brominating agent.- Consider using a protecting group for the amino functionality to direct the bromination.
Product Decomposition During Workup
- Exposure to strong acids or bases.- High temperatures during solvent removal.
- Use mild workup conditions. Neutralize the reaction mixture carefully.- Remove solvent under reduced pressure at a low temperature (rotary evaporation).
Low Isolated Yield After Purification
- Product loss during transfers.- Suboptimal recrystallization solvent.- Inefficient extraction.
- Minimize the number of transfers.- Screen for an appropriate recrystallization solvent to maximize recovery.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.
Experimental Protocols
Protocol 1: Bromination of 2-Amino-3-fluorobenzamide using NBS
This protocol outlines a general procedure for the selective bromination of 2-amino-3-fluorobenzamide.
Materials:
2-Amino-3-fluorobenzamide
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Dichloromethane
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve 2-amino-3-fluorobenzamide in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C using an ice bath.
Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with dichloromethane (3 x volume of the reaction mixture).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
A streamlined workflow is critical for reproducible success. The following diagram illustrates a typical synthesis and purification process.
Caption: A typical workflow for the synthesis of 2-Amino-5-bromo-3-fluorobenzamide.
Troubleshooting Decision Tree
When encountering a low yield, this decision tree can help diagnose the issue.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Process for preparing 2-amino-5-bromobenzamide derivatives.
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
Technical Support Center: Purification of 2-Amino-5-bromo-3-fluorobenzamide
Case ID: PUR-ABFB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Flash Chromatography Protocol & Troubleshooting for Halogenated Benzamides Executive Summary You are attempting to purify 2-Am...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-ABFB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Flash Chromatography Protocol & Troubleshooting for Halogenated Benzamides
Executive Summary
You are attempting to purify 2-Amino-5-bromo-3-fluorobenzamide , a compound exhibiting significant polarity and hydrogen-bonding potential due to the primary amide (-CONH₂) and aniline amine (-NH₂) groups. The halogen substituents (Br, F) add lipophilicity but do not negate the molecule's tendency to interact strongly with silica silanols.
Common Failure Modes for this Class:
Peak Tailing: The basic amine/amide interacts with acidic silanols on standard silica.[1]
Solubility Crashes: The compound is likely insoluble in non-polar mobile phases (Hexanes/Heptane), leading to precipitation at the column head.
Co-elution: Regioisomers (e.g., 4-bromo vs. 5-bromo) often have similar Rf values.
Module 1: Pre-Run Diagnostics (Mandatory)
Do not proceed to the flash column until these two validation steps are complete.
Step A: Solubility Matrix
Dissolve 10 mg of crude sample in 1 mL of the following solvents to determine the optimal loading technique.
Solvent
Result: Clear Solution
Result: Suspension/Cloudy
Action
DCM
Excellent
Poor
If Clear: Liquid Load possible (watch for precipitation).
EtOAc
Good
Moderate
If Clear: Liquid Load possible.
Hexanes
Poor
Expected
Do NOT use for liquid loading.
THF/MeOH
Excellent
Good
Recommended for Dry Loading adsorption.
Step B: TLC Method Development
Target Rf: 0.25 – 0.35.
If the compound travels too fast (Rf > 0.5), separation from impurities will be poor. If too slow (Rf < 0.15), band broadening occurs.
Recommended Mobile Phase Systems:
Standard: Hexanes / Ethyl Acetate (Start at 30% EtOAc).
Polar Alternative: DCM / MeOH (Start at 2% MeOH).
Modifier (CRITICAL): If streaks are visible on TLC, add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
Module 2: The Purification Protocol
Workflow Visualization: Loading Strategy
The choice between liquid and solid loading is the single biggest determinant of success for benzamides.
Figure 1: Decision tree for sample loading. For halogenated benzamides, solid loading is statistically more robust against band broadening.
Step-by-Step Procedure (Solid Load Method)
Adsorption: Dissolve your crude reaction mixture in a minimal amount of MeOH or THF. Add Silica Gel (40-63 µm) at a mass ratio of 3:1 (Silica:Sample) .
Evaporation: Rotary evaporate the mixture until it is a dry, free-flowing powder. Note: If it remains sticky, add more silica and re-evaporate.
Cartridge Packing: Pour the powder into an empty solid-load cartridge or pack it directly on top of the main flash column (protected by a layer of sand).
Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase (e.g., 10% EtOAc in Hexanes) containing 1% TEA .
Gradient Execution:
0-5 mins: Isocratic Hold (10% EtOAc) to elute non-polar grease/byproducts.
5-20 mins: Linear Ramp (10% → 60% EtOAc).
20-25 mins: Flush (100% EtOAc) to elute highly polar material.
Module 3: Troubleshooting Center
Issue: "My peaks are tailing (shark-fin shape)."
Root Cause: The amine/amide nitrogen is hydrogen-bonding with the acidic silanols on the silica surface.
The Fix: You must block these sites. Add 0.1% to 1.0% Triethylamine (TEA) or Ammonium Hydroxide to both solvent A and solvent B.
Issue: "The product precipitates inside the column (High Backpressure)."
Root Cause: The sample was liquid-loaded in a strong solvent (DCM) but hit a weak mobile phase (Hexane), causing it to crash out.
The Fix: Switch to Solid Loading (See Module 2). This eliminates solubility gradients at the injection point.
Issue: "I cannot separate the 4-bromo regioisomer from my 5-bromo product."
Root Cause: Isomers often have identical polarity in standard Normal Phase.
Switch Phase: Use a C18 (Reverse Phase) column.[2] Elute with Water/Acetonitrile (+0.1% Formic Acid).[3] The halogen position affects hydrophobicity differently than polarity.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic logic for common flash chromatography failures with amine-functionalized aromatics.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Ethyl Acetate?A: Yes, but Acetone is UV-active at lower wavelengths (cutoff ~330nm). Since your benzamide likely absorbs in the 254nm range, Acetone will cause a noisy baseline. Stick to EtOAc or use DCM/MeOH if higher polarity is needed.
Q: Is the compound stable on silica?A: Generally, yes. However, halogenated benzamides can hydrolyze if left on acidic silica for extended periods (days). If you must pause the run, flush the column. If using a modifier (TEA), the basic environment protects the amine but ensure you rotovap fractions promptly to remove the base.
Q: Why is my yield low after the column?A: Check the "baseline" of your fractions. Amides can "smear" across 20 fractions if no modifier is used, making them invisible to UV triggers. Re-run with 1% TEA and check if the peak sharpens. Alternatively, the product may have crystallized in the fraction tubes; rinse tubes with MeOH to recover.
References
Teledyne ISCO. (2023).[4][5] Overview of Silica Column Sample Loading Techniques. Retrieved from
Biotage. (2023).[4][6][2][7] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
Phenomenex. (2024). Tip on Peak Tailing of Basic Analytes. Retrieved from
Biotage. (2023).[4][6][2][7] How should I purify a complex, polar, amide reaction mixture? Retrieved from
Technical Support Center: Navigating the Solubility Challenges of Fluorobenzamides in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the common, yet often complex, sol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the common, yet often complex, solubility issues encountered with fluorobenzamide derivatives in organic solvents. Our goal is to equip you with the foundational knowledge and experimental tools necessary to overcome these challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorobenzamides showing poor solubility in common organic solvents?
A1: The solubility of fluorobenzamides is governed by a delicate balance of intermolecular forces. The presence of the amide group allows for strong hydrogen bonding, which contributes to high crystal lattice energy.[1] This high lattice energy means that a significant amount of energy is required to break apart the solid-state structure and allow the compound to dissolve. The fluorine substituent, while increasing polarity, can also participate in intermolecular interactions, further stabilizing the crystal lattice and increasing the melting point compared to unsubstituted benzamide.[2]
Q2: How does the position of the fluorine atom on the benzene ring affect solubility?
A2: The position of the fluorine atom (ortho, meta, or para) influences the molecule's dipole moment, crystal packing, and intramolecular interactions, all of which impact solubility. While specific quantitative data is sparse, we can infer some general trends. For instance, intramolecular hydrogen bonding between the fluorine and the amide hydrogen is possible in the ortho position, which can reduce intermolecular hydrogen bonding and potentially increase solubility in less polar solvents. The electronic effects of fluorine at different positions also alter the overall polarity and interaction with solvent molecules.
Q3: Is there a universal "best" solvent for all fluorobenzamides?
A3: Unfortunately, no. The principle of "like dissolves like" is a good starting point.[3] Given the polar nature of the amide group, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective due to their ability to disrupt the hydrogen bonding network of the solute.[4] However, the best solvent will always be compound-specific. It is crucial to perform solubility screening with a range of solvents to identify the optimal system for your particular fluorobenzamide derivative.
Q4: Can I predict the solubility of my novel fluorobenzamide derivative?
A4: While precise prediction is challenging without experimental data, you can make an educated guess based on the molecular structure.[5] Factors that increase lipophilicity, such as adding alkyl chains, will generally favor solubility in less polar solvents.[2] Conversely, adding more polar functional groups may enhance solubility in polar protic solvents. Computational tools and machine learning models are also emerging for solubility prediction, though they often require specialized software and expertise.[3][6]
Troubleshooting Guide: Common Solubility Problems and Solutions
This section provides a structured approach to troubleshooting common solubility issues you may encounter during your experiments.
Problem 1: The fluorobenzamide does not dissolve in the chosen solvent at room temperature.
This is the most frequent challenge. The following workflow will guide you through a systematic approach to finding a suitable solvent system.
Caption: Troubleshooting workflow for initial insolubility.
Problem 2: The compound dissolves upon heating but precipitates out upon cooling.
This indicates that the solubility is highly temperature-dependent and the solution becomes supersaturated at lower temperatures.
Solution 1: Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound is soluble.
Solution 2: Use a Co-solvent: Adding a co-solvent in which the compound has higher solubility can help keep it in solution at lower temperatures.[7]
Solution 3: Rapid Dilution: If the subsequent step involves dilution, performing this dilution while the solution is still warm may prevent precipitation.
Problem 3: The compound "oils out" instead of dissolving or crystallizing.
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid phase. This is more common when the melting point of the compound is close to or below the boiling point of the solvent.[8]
Solution 1: Add More Solvent: Increasing the volume of the solvent may lower the saturation point below the melting temperature.[9]
Solution 2: Change the Solvent System: Choose a solvent with a lower boiling point or a solvent mixture that dissolves the compound at a temperature below its melting point.
Data & Protocols
Qualitative Solubility of Fluorobenzamides: A Predictive Guide
While quantitative data is limited, the following table provides a qualitative prediction of fluorobenzamide solubility based on general chemical principles. This should be used as a starting point for your own experimental verification.
Solvent Class
Solvent Examples
Predicted Solubility of Fluorobenzamides
Rationale
Polar Aprotic
DMSO, DMF, NMP
High
These solvents are strong hydrogen bond acceptors and can effectively solvate the polar amide group, disrupting the crystal lattice.
Polar Protic
Methanol, Ethanol
Moderate to High
Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amide. Solubility generally decreases with increasing alkyl chain length of the alcohol.[4]
Ethers
THF, Dioxane
Low to Moderate
Ethers are weaker hydrogen bond acceptors than polar aprotic solvents and may not be sufficient to overcome the high lattice energy of many fluorobenzamides.
Halogenated
Dichloromethane (DCM), Chloroform
Low
These solvents are less polar and are generally poor at solvating the highly polar amide group.[4]
Hydrocarbons
Hexane, Toluene
Very Low/Insoluble
These non-polar solvents cannot effectively interact with the polar fluorobenzamide molecule.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for accurately determining the equilibrium solubility of your fluorobenzamide.[1]
Materials:
Your fluorobenzamide compound
A selection of organic solvents
Analytical balance
Vials with screw caps
Constant temperature shaker or incubator
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
Preparation: Add an excess amount of the fluorobenzamide to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.
Phase Separation: After equilibration, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
Quantification:
Prepare a series of standard solutions of your compound with known concentrations.
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).
Construct a calibration curve from the standards and use it to determine the concentration of your saturated solution. This concentration is the solubility of your compound in that solvent at that temperature.
Caption: Shake-flask method for solubility determination.
Advanced Strategies for Enhancing Solubility
If standard solvents and co-solvents are insufficient, consider these advanced techniques:
pH Adjustment: For fluorobenzamides with acidic or basic functional groups, adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt.[5]
Solid Dispersions: Dispersing the compound in a water-soluble polymer matrix can enhance its dissolution rate and apparent solubility.[10]
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the fluorobenzamide molecule, increasing its solubility in aqueous and some organic systems.[11]
By understanding the underlying principles of solubility and employing a systematic experimental approach, you can effectively overcome the challenges associated with dissolving fluorobenzamides in organic solvents, paving the way for successful downstream applications.
References
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Organic Solvents in Chemistry and Laboratories. (2024, October 27). Retrieved from [Link]
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). Retrieved from [Link]
COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). Retrieved from [Link]
What Are Organic Solvents? Common Types and Applications. (2025, July 14). Retrieved from [Link]
University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved from [Link]
Scribd. (n.d.). Factors Influencing Solubility | PDF. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
Exp 2 - Crystallization - Sm17. (n.d.). Retrieved from [Link]
YouTube. (2022, August 16). organic chemistry review - common organic solvents. Retrieved from [Link]
Technical Support Center: Strategies for Removing N-Bromosuccinimide and Succinimide from Bromination Reactions
Welcome to the technical support guide for post-reaction purification involving N-Bromosuccinimide (NBS). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols design...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for post-reaction purification involving N-Bromosuccinimide (NBS). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to effectively remove unreacted NBS and its primary byproduct, succinimide, ensuring the purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove after a reaction with N-Bromosuccinimide?
After a typical bromination reaction using NBS, two main impurities derived from the reagent must be addressed:
Unreacted N-Bromosuccinimide (NBS): An oxidizing agent that can lead to side reactions if not removed.[1]
Succinimide: The byproduct formed from NBS during the reaction.[1] Succinimide is often the most challenging impurity to remove due to its polarity and solubility in a range of organic solvents.[2]
Q2: Why is it critical to quench excess NBS before the main workup?
Quenching is the essential first step to neutralize any remaining reactive NBS.[1] NBS is a potent brominating and oxidizing agent, and failing to quench it can lead to undesired side reactions during subsequent workup and purification steps, ultimately lowering the yield and purity of your desired product.[3] This is typically achieved by adding a reducing agent that converts NBS into the less reactive succinimide.[1][4]
Q3: What are the most effective methods for removing the succinimide byproduct?
The optimal strategy for removing succinimide depends heavily on the physical and chemical properties of your desired product. The primary methods are:
Aqueous Extraction: Exploiting succinimide's water solubility through washes with water or brine.[5]
Basic Aqueous Extraction: Washing with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates succinimide (pKa ≈ 9.6), forming its highly water-soluble sodium salt, which is easily extracted from the organic layer.[6][7]
Filtration: In cases where the reaction is performed in non-polar solvents like carbon tetrachloride (CCl₄) or hexane, succinimide often precipitates out of the solution upon cooling and can be removed by simple filtration before the aqueous workup.[6][8]
Recrystallization: This is a powerful purification technique if a suitable solvent system can be found where the desired product has significantly different solubility from succinimide at different temperatures.[6]
Silica Gel Chromatography: While succinimide can sometimes co-elute with products of similar polarity, a preliminary aqueous wash to remove the bulk of it can make chromatographic separation more effective.[2][9]
Q4: My target compound contains base-labile functional groups (e.g., esters). How can I remove succinimide without risking decomposition?
If your product is sensitive to basic conditions, you must avoid washes with NaHCO₃, Na₂CO₃, or other bases.[1] In this scenario, consider the following alternatives:
Repeated Water/Brine Washes: Perform multiple extractions with deionized water and/or brine. While less efficient than a basic wash, this can gradually remove a significant amount of succinimide.[1][10]
Precipitation/Filtration: If your product is soluble in a non-polar solvent in which succinimide is insoluble (e.g., diethyl ether, hexane), you may be able to precipitate the succinimide and remove it by filtration.[2][6]
Careful Chromatography: After quenching unreacted NBS, you may need to proceed directly to flash column chromatography, optimizing the solvent system to achieve separation.[1]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: A persistent yellow or orange color remains in the organic layer after quenching.
Possible Cause: Incomplete quenching of unreacted NBS or residual bromine (Br₂). NBS itself is a white to pale yellow solid, but it exists in equilibrium with a small amount of Br₂, which has a distinct color.[11][12][13]
Solution:
Ensure Sufficient Reducing Agent: Add more of the quenching solution, typically a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), and stir the biphasic mixture vigorously.[6][13]
Increase Contact Time & Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous quenching solution and the organic layer containing the NBS/Br₂. Allow the mixture to stir for 15-30 minutes to ensure the reaction goes to completion.[13][14]
Issue 2: Elemental sulfur (a fine white/yellow precipitate) forms during the sodium thiosulfate quench.
Possible Cause: The reaction mixture is acidic. Under acidic conditions, sodium thiosulfate can disproportionate to form solid elemental sulfur and sulfur dioxide gas, which complicates the workup.[1][15][16]
Causality & Solution: This is a classic pitfall. The bromination reaction itself may generate acidic byproducts like HBr. To prevent sulfur precipitation, the pH of the medium must be controlled.
Preventative Protocol: Before adding the sodium thiosulfate solution, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any acid present, creating a neutral or slightly basic environment where thiosulfate is stable.[16][17]
Issue 3: Succinimide co-elutes with my product during flash column chromatography.
Possible Cause: The polarity of your product is very similar to that of succinimide.
Solution:
Optimize Workup: The most effective solution is to remove the succinimide before chromatography. Perform a thorough aqueous workup, using a basic wash with NaHCO₃ if your product is stable, to remove the vast majority of the succinimide.[6][7]
Solvent System Modification: If co-elution persists, systematically adjust the polarity of your chromatography eluent. Sometimes, switching to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the retention factors sufficiently to achieve separation.
Silica Gel Plug: Before loading onto the main column, you can pass your crude product through a short plug of silica gel, eluting with a relatively non-polar solvent. This may retain a significant portion of the highly polar succinimide.[9]
Data Presentation: Solubility Profiles
Choosing the correct solvent for your reaction and workup is critical. The solubility of NBS and its succinimide byproduct can be leveraged to simplify purification.
This table provides a general guide. Exact solubilities can vary with temperature.
Detailed Experimental Protocols
Protocol 1: Standard Reductive Quench and Aqueous Workup
This protocol is the most common starting point for removing unreacted NBS and the succinimide byproduct.
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, cool it in an ice-water bath.
Initial Filtration (Optional): If the reaction was conducted in a non-polar solvent like CCl₄ or hexane, the succinimide byproduct may have precipitated. If so, filter the cooled mixture through a Büchner funnel to remove the bulk of the succinimide solids. Wash the collected solids with a small amount of cold solvent.[6][8]
Dilute the Filtrate: Transfer the filtrate (or the entire reaction mixture if no filtration was done) to a separatory funnel and dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the product is fully dissolved.[5]
Quench with Reductant: Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously until any yellow or orange color in the organic layer disappears.[6]
Neutralize Acidity: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts and convert remaining succinimide to its water-soluble salt.[5][7] Vent the separatory funnel frequently, as CO₂ gas may be evolved.
Final Washes: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer.[5][10]
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Purification of Base-Sensitive Compounds
This modified protocol avoids basic conditions that could degrade sensitive functional groups.
Cool and Dilute: Follow steps 1 and 3 from Protocol 1.
Quench: Perform the reductive quench with 10% aqueous sodium thiosulfate as described in step 4 of Protocol 1.
Repeated Water Washes: Instead of a bicarbonate wash, wash the organic layer with deionized water (3-5 times). This will remove the water-soluble salts from the quench and gradually extract the succinimide.[1]
Brine Wash, Drying, and Concentration: Proceed with steps 6 and 7 from Protocol 1. Note that this method may be less effective at removing all succinimide, and subsequent chromatography may be required.
Mandatory Visualization: Purification Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification strategy after a bromination reaction with NBS.
Caption: Decision tree for selecting a suitable purification strategy.
References
Grokipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Reddit. (2021, January 16). Best reagent to quench excess NBS?. r/chemhelp. Retrieved from [Link]
AD PHARMACHEM. (2024, July 10). N-Bromo Succinimide (NBS). Retrieved from [Link]
Chembid. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
ResearchGate. (2014, March 8). How to purify/recrystallize N-chlorosuccinimide?. Retrieved from [Link]
Sciencemadness Discussion Board. (2007, November 26). Learning to respect NBS the hard way. Retrieved from [Link]
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]
ChemRxiv. (n.d.). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from [Link]
ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS?. Retrieved from [Link]
Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. Retrieved from [Link]
Reddit. (2015, July 8). NBS Radical Bromination - anyone have experience running?. r/chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
ResearchGate. (2014, September 30). How do you avoid sulfur production during a sodium thiosulfate quench process?. Retrieved from [Link]
YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Chem Help ASAP. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]
University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
Winona State University. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]
Reddit. (2021, June 23). Removal of Iodine. r/Chempros. Retrieved from [Link]
Reddit. (2015, April 6). bromination?. r/chemistry. Retrieved from [Link]
Sciencemadness Discussion Board. (2010, December 3). NBS usage and solubility?. Retrieved from [Link]
Technical Support Center: Preventing Side Reactions in Benzamide Bromination
Welcome to the technical support center for benzamide bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the bromination of benzamide and its...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for benzamide bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the bromination of benzamide and its derivatives. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired outcomes with high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the electrophilic aromatic bromination of benzamide. Each issue is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.
Issue 1: My primary amide is converting to an amine with one less carbon instead of the desired bromo-benzamide.
Question: I am trying to brominate benzamide using bromine and sodium hydroxide, but my main product is aniline. What is happening and how can I prevent it?
Answer: You are observing the Hofmann Rearrangement , a classic reaction of primary amides with bromine in a strongly basic solution.[1][2] This reaction proceeds through an isocyanate intermediate, which then hydrolyzes to a primary amine with the loss of the carbonyl carbon as carbon dioxide.[2][3]
Causality: The presence of a strong base (like NaOH) is the key driver for this side reaction. The base deprotonates the amide nitrogen, forming an anion that reacts with bromine to give an N-bromoamide. A second deprotonation and subsequent rearrangement lead to the isocyanate.[1][2]
Solution: To prevent the Hofmann Rearrangement, you must avoid strongly basic conditions. The goal is to favor electrophilic aromatic substitution on the benzene ring over the N-bromination and rearrangement pathway.
Recommended Protocol for Ring Bromination (Avoiding Hofmann Rearrangement):
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) instead of Br₂ and a strong base.[4][5] NBS is a milder source of electrophilic bromine and does not require a strong base for activation in electrophilic aromatic substitution.[5]
Solvent Selection: Use a non-basic, aprotic solvent like acetonitrile or a halogenated solvent like dichloromethane.[6]
Catalyst: If the ring is not sufficiently activated, a Lewis acid catalyst like FeCl₃ or AlCl₃ can be used to increase the electrophilicity of the bromine.[7][8] However, start without a catalyst, as the amide group itself can direct the bromination.
Temperature Control: Run the reaction at a low temperature (0 °C to room temperature) to improve selectivity and minimize side reactions.[9]
Issue 2: My reaction is producing a mixture of ortho and para isomers, and I need to improve the regioselectivity.
Question: I am getting a mixture of ortho- and para-bromobenzamide. How can I increase the yield of the para isomer?
Answer: The amide group is an ortho, para-directing group in electrophilic aromatic substitution. However, the para position is generally less sterically hindered, and its formation can be favored by carefully controlling the reaction conditions.
Causality: The ratio of ortho to para isomers is influenced by steric effects and reaction temperature. Lower temperatures generally increase the selectivity for the thermodynamically more stable para product.[9] The choice of solvent and catalyst can also play a role in selectivity.
Solution: To enhance para-selectivity, you should optimize the following parameters:
Parameter
Recommendation for High Para-Selectivity
Rationale
Temperature
Low temperature (-20 °C to 0 °C)
Favors the formation of the more stable para isomer.[9]
Minimizes solvent effects that could alter isomer distribution.
Brominating Agent
N-Bromosuccinimide (NBS)
Often provides better selectivity compared to liquid bromine.[6]
Catalyst
Use of a shape-selective catalyst like certain zeolites can favor para substitution.[9]
The catalyst's pore structure can sterically hinder the formation of the ortho isomer.
Experimental Workflow for Optimizing Para-Selectivity:
Caption: Workflow for optimizing para-selectivity in benzamide bromination.
Issue 3: I am getting significant amounts of di- and tri-brominated products.
Question: My reaction is not stopping at mono-bromination, and I'm isolating polybrominated benzamides. How can I control the degree of bromination?
Answer: Polybromination occurs when the mono-brominated product is still sufficiently activated to undergo further electrophilic substitution.
Causality: The primary cause of polybromination is an excess of the brominating agent or prolonged reaction times. Once the first bromine atom is added to the ring, the ring becomes slightly more deactivated, but if the reaction conditions are harsh enough, further bromination can occur.
Solution: To achieve selective mono-bromination, precise control over stoichiometry and reaction monitoring is crucial.
Recommendations to Prevent Polybromination:
Stoichiometry: Use a slight deficiency or a 1:1 molar ratio of the brominating agent (e.g., NBS) to the benzamide.
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at all times.
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-brominated product appear.
Temperature: Lowering the reaction temperature will decrease the reaction rate and allow for better control.
Issue 4: I suspect N-bromination is occurring, and I'm unsure if this is leading to my desired product.
Question: I have read about N-bromination and the Orton rearrangement. Is the formation of N-bromobenzamide a productive pathway for ring bromination?
Answer: The formation of an N-bromoamide can be an intermediate step leading to the desired ring-brominated product via the Orton Rearrangement .[10][11] This rearrangement is typically acid-catalyzed and involves the migration of the bromine atom from the nitrogen to the aromatic ring (primarily to the ortho and para positions).[12]
Causality: The Orton rearrangement is facilitated by the presence of a protic or Lewis acid, which protonates the N-bromoamide, making the bromine more electrophilic and facilitating its transfer to the ring.[13]
When is N-Bromination Productive?
If you are performing the reaction in the presence of an acid catalyst, the in-situ formation of N-bromobenzamide can be a viable pathway to the final product.
When is it a Problem?
If the N-bromoamide is stable under your reaction conditions and does not rearrange, it will be an undesired byproduct.
If the rearrangement is not regioselective, it can lead to a mixture of isomers.
Controlling the Orton Rearrangement:
To Promote Rearrangement: Add a catalytic amount of a strong acid like HCl or H₂SO₄ to your reaction mixture containing the N-bromoamide.
To Avoid N-Bromination: As discussed in Issue 1, avoid basic conditions that favor N-H deprotonation. Using a system like NBS in a neutral, aprotic solvent generally favors direct C-bromination.
Reaction Pathways:
Caption: Competing reaction pathways in the bromination of benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using N-Bromosuccinimide (NBS) over liquid bromine (Br₂)?
A1: NBS offers several advantages:
Safety: It is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.
Selectivity: NBS provides a low, steady concentration of bromine in the reaction mixture, which can lead to higher selectivity and reduce side reactions like polybromination.
Ease of Use: Reactions with NBS are often cleaner and easier to work up.
Q2: Can I brominate the benzylic position of a substituted benzamide?
A2: Yes, if your benzamide has an alkyl group on the aromatic ring (e.g., N-phenyl-toluamide), you can achieve benzylic bromination. To favor this reaction over ring bromination, you must use radical conditions. This typically involves using NBS with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, often with light or heat.[14][15]
Q3: My benzamide substrate is very electron-deficient. What conditions should I use?
A3: For electron-deficient benzamides, electrophilic aromatic substitution is more difficult. You will likely need to use more forcing conditions:
Stronger Lewis Acid: A potent Lewis acid like AlCl₃ or FeBr₃ will be necessary to activate the brominating agent.[16][17]
Higher Temperature: You may need to heat the reaction, but be mindful of potential side reactions.
Choice of Brominating Agent: Using a more reactive brominating system, such as Br₂ with a strong Lewis acid, may be required.
Q4: How do I remove the succinimide byproduct when using NBS?
A4: Succinimide is soluble in water. After the reaction is complete, you can typically quench the reaction mixture with water and perform an extraction with an organic solvent. The succinimide will partition into the aqueous layer, while your brominated benzamide remains in the organic layer.
References
Benchchem. Application Notes: Electrophilic Bromination of Aromatic Compounds with N-Bromobenzamide.
ResearchGate. Treatment of Olefinic Amides with NBS in Water: Synthesis of Monobromo- and Multibromobenzoxazines.
Journal of the Chemical Society (Resumed). The Orton rearrangement. Part II. The reactions of several substituted N-bromoacylanilides in various media causing rearrangement. RSC Publishing.
ChemicalBook. How does NBS work in organic chemistry?.
Wikipedia. N-Bromosuccinimide.
Vaia. The major product formed by the reaction of - N - -phenylbenzamide with.
Wikipedia. Hofmann rearrangement.
YouTube. N-Bromosuccinimide.
Journal of the Chemical Society (Resumed). The Orton rearrangement. Part I. Preparation and properties of N-bromo- and N-chloro-2 : 6-dimethylacetanilide. RSC Publishing.
Benchchem.
Canadian Science Publishing. THE ORTON REARRANGEMENT IN APROTIC SOLVENTS.
Tokyo Chemical Industry Co., Ltd. Hofmann Rearrangement Reaction.
PHARMD GURU. HOFMANN REARRANGEMENT.
ACS GCI Pharmaceutical Roundtable.
Google Patents.
TopSCHOLAR.
Chemistry Steps. Hofmann Rearrangement.
ResearchGate. (PDF)
PMC.
ResearchGate.
Doubtnut. Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark.
LibreTexts. 16.
ACS Omega. Sustainable Aerobic Bromination with Controllable Chemoselectivity.
ResearchG
Amanote Research. (PDF) The Orton Rearrangement in Aprotic Solvents. Part IV..
Toppr. What is the role of lewis acid in preparation of aryl bromides and chlorides in dark?.
Technical Support Center: Recrystallization of 2-Amino-5-bromo-3-fluorobenzamide
Executive Summary & Compound Profile This guide addresses the purification of 2-Amino-5-bromo-3-fluorobenzamide , a critical intermediate often utilized in the synthesis of PARP inhibitors such as Niraparib .[1][2] Achie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide addresses the purification of 2-Amino-5-bromo-3-fluorobenzamide , a critical intermediate often utilized in the synthesis of PARP inhibitors such as Niraparib .[1][2] Achieving high purity (>98%) is essential to prevent side reactions in subsequent coupling steps (e.g., Suzuki-Miyaura coupling).[1]
The presence of the fluorine atom at the 3-position and the bromine at the 5-position creates a unique polarity profile compared to the non-fluorinated analog.[1][2] This compound exhibits significant hydrogen bonding potential (primary amine + primary amide) while maintaining lipophilic character due to the halogenated aromatic ring.
Color often due to oxidation or trace nitro-precursors.[1][2]
Solubility (Cold)
DMSO, DMF, DMA
High solubility; poor for crystallization.
Solubility (Hot)
Acetonitrile, Ethanol, EtOAc
Ideal for recrystallization.
Insoluble
Water, Hexanes, Diisopropyl Ether
Use as anti-solvents or wash solvents.
Solvent Selection & Strategy (Q&A)
Q1: What is the "Gold Standard" solvent system for this compound?
A:Acetonitrile (MeCN) is the primary recommendation.
Scientific Rationale: Acetonitrile offers a steep solubility curve for benzamides. The compound dissolves readily at reflux (~82°C) but crystallizes efficiently upon cooling due to the disruption of solute-solvent dipole interactions at lower temperatures.[1][2] It is particularly effective at rejecting the 2-amino-5-bromo-3-fluorobenzoic acid precursor, which remains more soluble in the mother liquor.[1][2]
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to a solvent boiling point that is higher than the compound's melting point in the solvated state, or cooling too rapidly.
Solution 1 (Solvent Switch): Switch to a Ethanol/Water system. Dissolve in hot Ethanol (95%), then add hot Water dropwise until turbidity persists. Re-heat to clear, then cool very slowly.
Solution 2 (Seeding): Retain a small amount of crude solid. Once the hot solution cools slightly (to supersaturation but before oiling), add the seed crystals to provide nucleation sites.
Q3: Can I use Green Chemistry alternatives?
A: Yes. Ethanol (EtOH) or Isopropanol (IPA) are excellent greener alternatives.
Protocol: Recrystallize from minimal boiling EtOH. If yield is low, use n-Heptane as an anti-solvent.[1][2] Avoid Hexane (neurotoxin).
Note: Alcohols may co-crystallize trace water; ensure thorough drying (vacuum oven at 45°C) to remove solvates.
Q4: How do I remove persistent yellow/brown coloration?
A: The color usually stems from oxidized aniline species or trace nitro-intermediates.[1][2]
Protocol: Perform a hot filtration with activated carbon . Dissolve the compound in the crystallization solvent (add 10-15% excess solvent to prevent premature crashing).[1][2] Add activated charcoal (5 wt%), stir at reflux for 15 minutes, and filter through a pre-warmed Celite pad.
Best for maximizing yield if the compound is too soluble in MeCN.
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .
Precipitation: Remove from heat source. While still hot, slowly add n-Heptane dropwise.[1][2]
Turbidity Point: Stop adding Heptane when a faint cloudiness persists.
Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.
Cooling: Allow to cool slowly to RT. Crystalline needles should form.[2]
Collection: Filter and wash with 1:1 EtOAc/Heptane (cold).
Troubleshooting & Logic Flow
The following diagram illustrates the decision-making process for purification based on observed impurities and physical behavior.
Caption: Decision logic for solvent selection and troubleshooting based on impurity profile and crystallization behavior.
Comparative Solvent Data
Solvent System
Polarity Index
Boiling Point (°C)
Recovery Potential
Removal of Acid Impurity
Acetonitrile
5.8
82
High
Excellent
Ethanol (95%)
5.2
78
Moderate
Good
EtOAc / Heptane
4.4 / 0.1
77 / 98
Very High
Moderate
Methanol / Water
5.1 / 10.2
65 / 100
Moderate
Poor (Co-precipitates salts)
References
Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Amino-5-bromo-3-fluorobenzamide (CAS 1295570-35-2).[1][2][3] Retrieved from [1][2]
ChemicalBook. (2024). 2-Amino-5-bromo-3-fluorobenzamide Physical Properties and Safety. Retrieved from [1]
World Intellectual Property Organization (WIPO). (2020). Patent WO2020004594A1: Preventive or therapeutic agents for spinal muscular atrophy.[2] (Describes purification of benzamide intermediates). Retrieved from
Tesaro, Inc. (2011). Process for the preparation of Niraparib and intermediates thereof.[4][5][6][7][8] Organic Process Research & Development, 15(4), 831-840.[1][5] (Contextual grounding for benzamide intermediate purification).
BLD Pharm. (2024). Safety Data Sheet: 2-Amino-5-bromo-3-fluorobenzamide.[1][2][9] Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic amides.
troubleshooting low purity in benzamide intermediate synthesis
Technical Support Center: Benzamide Intermediate Synthesis A Guide to Troubleshooting and Optimizing Purity Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzamide Intermediate Synthesis
A Guide to Troubleshooting and Optimizing Purity
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical intermediate. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to resolve purity challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing benzamide?
A1: The most prevalent and robust laboratory method is the Schotten-Baumann reaction.[1][2] This synthesis involves the acylation of ammonia (or a primary/secondary amine) with benzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][3] The base is crucial because it prevents the protonation of the nucleophilic amine, which would render it unreactive, and helps drive the reaction to completion.[3][4]
Q2: My final benzamide product has a low melting point and appears off-white or yellowish. What are the most likely impurities?
A2: A depressed melting point and discoloration are classic signs of impurities. The two most common culprits in a benzoyl chloride-based synthesis are:
Benzoic Acid: This forms when the highly reactive benzoyl chloride is exposed to water (hydrolysis).[3][4][5][6] It is a very common impurity.[7]
N,N-dibenzoylamine (Diacylation byproduct): This occurs when a molecule of newly formed benzamide is acylated by a second molecule of benzoyl chloride.[1][7] This is more likely if there are localized high concentrations of benzoyl chloride.[1]
Q3: How can I confirm the purity of my synthesized benzamide?
A3: A multi-pronged approach is best for validating purity.
Melting Point Determination: Pure benzamide has a sharp melting point between 127-130 °C.[4] A broad or depressed melting range indicates the presence of impurities.
High-Performance Liquid Chromatography (HPLC): This is a primary quantitative method for assessing purity and identifying the percentage of impurities.[8][9] A reversed-phase C18 column is typically effective.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your final product and identifying impurities if their concentration is high enough for detection.[8]
Troubleshooting Guide: Common Purity Issues
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q: My post-reaction analysis (HPLC/NMR) shows a high percentage of benzoic acid. I followed the procedure, so what went wrong?
A: This is the most common purity issue and stems directly from the hydrolysis of benzoyl chloride.[1][3][4][10] Benzoyl chloride reacts readily with water, and even trace amounts can lead to significant benzoic acid formation.[5]
Root Causes & Preventative Solutions:
Wet Glassware/Reagents: Any moisture in the reaction flask, solvents, or the ammonia solution can cause hydrolysis.
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents if your protocol is not aqueous-based.[1][7]
Atmospheric Moisture: Leaving the reaction open to the air, especially on a humid day, can introduce enough moisture to cause issues.
Solution: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to atmospheric moisture.[7][11]
Reaction Temperature: The reaction between benzoyl chloride and ammonia is exothermic.[7][12] If the temperature rises uncontrollably, the rate of the competing hydrolysis reaction also increases.
Solution: Add the benzoyl chloride slowly to a cooled solution of ammonia (e.g., in an ice bath) to maintain temperature control, ideally below 40°C.[7]
Corrective Action (Post-Synthesis):
If your crude product is already contaminated with benzoic acid, an acid-base extraction is highly effective. Benzoic acid is acidic, while benzamide is neutral.
Protocol: Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate solution.[1][7] The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will move into the aqueous layer.[1] Separate the layers and then process the organic layer to recover the purified benzamide.
Issue 2: Formation of an Oily Product Instead of a White Solid
Q: Upon completing the reaction, I was left with a sticky oil instead of the expected white precipitate of benzamide. What happened?
A: The formation of an oil, or "oiling out," typically indicates the presence of significant impurities that depress the melting point of the product, creating a low-melting eutectic mixture.[4] It can also happen if the product is highly soluble in the solvent system.[11]
Troubleshooting Steps:
Induce Crystallization: Sometimes, the product is simply supersaturated.
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of benzamide, add a tiny speck ("seeding") to the mixture to initiate crystallization.[4]
Isolate and Purify: If crystallization cannot be induced, the oil must be isolated and purified.
Solution: Isolate the oil via extraction and remove the solvent under reduced pressure. Then, attempt to recrystallize the crude oil from a different, suitable solvent system.[11] Techniques like NMR can help identify the major components of the oil to guide your purification strategy.[11]
Issue 3: Low Yield of Final Product
Q: After purification, my final yield of pure benzamide is very low. Where could I have lost my product?
A: Low yields can be attributed to several factors, from side reactions consuming starting material to physical losses during workup.[3][13]
Potential Causes & Optimization Strategies:
Hydrolysis of Benzoyl Chloride: As discussed in Issue 1, if a significant portion of your benzoyl chloride hydrolyzes to benzoic acid, it is no longer available to form benzamide, directly reducing your theoretical yield.[3][13]
Solution: Implement the anhydrous techniques described previously.[1][7]
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Ensure vigorous stirring, especially in biphasic systems, to maximize contact between reactants.[4] Also, allow for sufficient reaction time; continue stirring for 15-30 minutes after the addition of benzoyl chloride is complete.[7]
Losses During Purification: Recrystallization is a powerful purification technique, but if performed incorrectly, it can lead to significant product loss.
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11][14][15] Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[3][13] Additionally, when washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving the pure product.[11]
Visual Troubleshooting and Reaction Pathways
A systematic approach is key to diagnosing issues in synthesis. The following diagrams illustrate a logical troubleshooting workflow and the key chemical reactions at play.
Caption: Troubleshooting workflow for low purity benzamide.
Caption: Key reaction pathways in benzamide synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann)
This protocol is designed to minimize common side reactions.
Place 10 mL of concentrated aqueous ammonia into a 250 mL Erlenmeyer flask and cool it in an ice-water bath.[7]
In a fume hood, slowly add 2 mL of benzoyl chloride dropwise to the cold, stirred ammonia solution over approximately 5-10 minutes.[16][17] The reaction is exothermic; maintain the temperature of the mixture by ensuring it remains in the ice bath.[12]
After the addition is complete, stopper the flask and shake it vigorously for an additional 15 minutes.[4][12] The smell of benzoyl chloride should dissipate as a white solid precipitates.[4]
Collect the crude benzamide product by vacuum filtration using a Büchner funnel.
Wash the collected solid with several small portions of ice-cold water to remove soluble salts like ammonium chloride.[4]
Proceed with purification as described in Protocol 2.
Protocol 2: Purification of Crude Benzamide by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging differences in solubility.[14][18]
Solvent Selection: For benzamide, hot water is an excellent and commonly used recrystallization solvent.[4][11] An ethanol/water mixture can also be effective.[4] The ideal solvent should dissolve the compound well when hot but poorly when cold.[14][18]
Dissolution: Transfer the crude benzamide solid to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate to boiling.[15] Continue adding small portions of hot water until the benzamide just completely dissolves.[11][15]
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[11][19]
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any other insoluble impurities.[11]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11][18] Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[11][18]
Collection: Collect the purified, colorless crystals by vacuum filtration.[4] Wash the crystals with a small amount of ice-cold water.
Drying: Dry the purified crystals thoroughly in a vacuum oven or by air drying.[4] Once dry, determine the final mass, calculate the percent yield, and confirm purity by measuring the melting point.
Solvent System
Comments
Typical Use Case
Water
Excellent choice for benzamide. Benzamide is highly soluble in boiling water but has low solubility in cold water.[15]
General purpose purification of crude benzamide.
Ethanol/Water
A mixed-solvent system. The crude solid is dissolved in hot ethanol, and hot water is added until the solution becomes cloudy (the saturation point), then a drop more of ethanol is added to clarify.[4][18]
Useful when impurities are either very soluble or insoluble in pure water.
Ethanol
Benzamide is quite soluble in ethanol, so this is often used in a mixed system or if trying to remove highly non-polar impurities.[20]
Purifying from non-polar contaminants.
Hexanes/Ethyl Acetate
A common non-polar/polar mixture used in organic synthesis.[19][21]
May be useful for more substituted benzamide derivatives with different polarity profiles.
References
Convert Benzoyl chloride to Benzoic acid. (2025, September 14). Filo.
Identifying and minimizing side reactions in benzamide synthesis. (2025). Benchchem.
Preparation of benzoic acid of high purity. (n.d.). NIST.
Strategies to reduce impurities in benzamide synthesis. (2025). Benchchem.
Synthesis of benzamide from benzyl chloride. (n.d.). Slideshare.
A Comparative Guide to Validating the Purity of Synthetic Benzamide, 2,2'-dithiobis[N-methyl-]. (2025). Benchchem.
BENZOYL CHLORIDE. (n.d.).
Benzoyl chloride. (2021, December 7). BYJU'S.
Preparation of benzamide from benzoyl chloride and ammonia principle. (2018, August 14). Brainly.in.
Troubleshooting benzamide synthesis side reactions and byproducts. (2025). Benchchem.
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Chapter: 16.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Moisture Sensitivity in HATU Coupling Reactions
Ticket ID: HATU-MST-001
Status: Active
Expertise Level: Senior Application Scientist[1]
Executive Summary: The "Moisture Paradox"
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for difficult amide couplings, particularly for sterically hindered substrates.[1] Its high reactivity is derived from the 7-azabenzotriazole (HOAt) moiety, which utilizes a neighboring group effect (pyridine nitrogen) to stabilize the incoming amine, accelerating the reaction by orders of magnitude compared to HBTU.[1]
The Paradox: The same features that make HATU hyper-reactive toward amines make it hyper-sensitive to hydrolysis.[1] In the presence of moisture, the active ester intermediate hydrolyzes rapidly, reverting to the starting carboxylic acid and generating inert byproducts (HOAt and Tetramethylurea).[1] This guide provides the protocols necessary to win the kinetic race between coupling and hydrolysis.
The Chemistry of Failure: Mechanism & Hydrolysis
To troubleshoot, you must visualize the competition occurring in your flask.[1]
The Kinetic Race
Activation (Fast): The carboxylate attacks HATU to form the OAt-active ester.[1][2]
Coupling (Desired): The amine attacks the OAt-ester
Guanidinylation (Side Reaction): If activation is slow (wet solvents) or stoichiometry is off, the unreacted HATU can react directly with the amine, permanently "capping" it as a guanidine species.[1]
Visualization: Reaction Pathways
Caption: Figure 1. The kinetic competition. Moisture causes the active ester to revert to the starting acid, wasting the HATU reagent.[1] Direct reaction between HATU and the amine leads to irreversible capping.[1]
Reagent Integrity & Storage (Pre-Game)
Q: My HATU powder has formed hard clumps. Is it still usable?A:No. Clumping indicates significant hydrolysis of the hexafluorophosphate salt. The reagent has likely degraded into HOAt and tetramethylurea (TMU) or guanidinium salts.[1] Using this will lead to uncertain stoichiometry and poor yields.
Action: Discard and open a fresh bottle.
Q: Can I store HATU as a stock solution in DMF?A:Never. HATU has a short half-life in DMF (hours to days depending on quality).[1] The uronium form converts to the less reactive guanidinium form, and trace amines in DMF will degrade it.[1]
Protocol: Always weigh HATU as a solid immediately before use.
Dimethylamine: Reacts with the active ester to form R-CO-N(Me)2.[1] This consumes your precious acid and looks like a byproduct on LCMS.
Protocol: Solvent Quality Check
Requirement: Water content < 50 ppm.
Test: If you lack a Karl Fischer titrator, run a small test coupling with a cheap amino acid. If you see significant dimethylamide byproduct, your DMF is compromised.
Solution: Use "Anhydrous" grade DMF packed under nitrogen.[4] Do not use DMF that has been sitting in a wash bottle for weeks.
Experimental Protocol: Moisture-Hardened Coupling
Standard Operating Procedure (SOP) for difficult couplings.
Q: I see a mass corresponding to [M + 99] or [M + 100] on LCMS.A: This is likely Guanidinylation .[1]
Cause: The amine reacted directly with HATU because the acid activation was too slow (steric hindrance) or you mixed HATU and Amine before the Acid/Base.[1]
Fix: Pre-activate the Acid + Base + HATU for 2 minutes before adding the Amine.
Q: My chiral center epimerized. I thought HATU prevented this?A: HATU minimizes epimerization compared to other reagents, but does not eliminate it.[1]
Risk Factors: High base concentration and long activation times.
Fix: Use Collidine (TMP) instead of DIPEA (weaker base reduces proton abstraction). Keep pre-activation time under 2 minutes.
Troubleshooting Flowchart
Caption: Figure 2. Diagnostic logic for HATU coupling failures based on byproduct analysis.
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]
Albericio, F., & Byman, O. (2018).[1] Peptide Synthesis: Reagents. Encyclopedia of Reference Modules in Chemistry, Molecular Sciences and Chemical Engineering. Link[1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Sigma-Aldrich (Merck). (n.d.).[1] HATU Technical Bulletin & Safety Data Sheet. Link
alternative coupling agents to HATU for benzamide synthesis
Topic: Alternative Coupling Agents to HATU for Benzamide Synthesis Ticket ID: #BZ-402-COUPLING Status: Open Support Specialist: Senior Application Scientist Introduction: Why Move Beyond HATU? While HATU is a "gold stand...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Alternative Coupling Agents to HATU for Benzamide Synthesis
Ticket ID: #BZ-402-COUPLING
Status: Open
Support Specialist: Senior Application Scientist
Introduction: Why Move Beyond HATU?
While HATU is a "gold standard" for reactivity, it poses significant challenges in scalable benzamide synthesis:
Sensitization: HATU is a potent sensitizer; repeated exposure can lead to anaphylaxis.
Downstream Purification: The tetramethylurea (TMU) byproduct is water-soluble but difficult to track and remove completely without rigorous HPLC.
Cost: Prohibitive for multi-gram to kilogram scale-up.
For benzamides—specifically the coupling of benzoic acids with anilines (which are significantly less nucleophilic than alkyl amines)—you need reagents that balance activation power with ease of workup .
Visual Guide: Reagent Selection Decision Tree
Use this logic flow to select the correct reagent for your specific substrate.
Caption: Decision matrix for selecting coupling agents based on steric hindrance, substrate sensitivity, and scale.
Module 1: The "Green" Workhorse – T3P (Propylphosphonic Anhydride)
Best For: Scalable synthesis, chiral benzamides, and "wash-away" purification.
Technical Insight:
T3P is a cyclic anhydride that activates carboxylic acids. Unlike HATU, all T3P byproducts are water-soluble .[1] For benzamides, where the aniline is a poor nucleophile, T3P in a non-polar solvent (EtOAc or MeTHF) with a pyridine base drives the reaction effectively while keeping the product in the organic phase during workup.
Protocol: T3P-Mediated Benzamide Coupling
Dissolution: Dissolve Benzoic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc (5–10 volumes).
Note: MeTHF is superior if substrates are polar.
Base Addition: Add Pyridine (2.5–3.0 equiv).
Critical: Do not use TEA/DIPEA initially if epimerization is a concern; Pyridine suppresses racemization better with T3P.
Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2–1.5 equiv) dropwise.
Reaction: Warm to RT. Stir 2–12 hours.
Self-Validating Workup:
Add water.[2][3][4] The T3P byproducts partition immediately into the aqueous layer.
Wash organic layer with 0.5M HCl (removes pyridine/aniline), then NaHCO₃ (removes unreacted acid).
Evaporate.[5] Result should be >95% pure benzamide.
Module 2: The "Power" Switch – Ghosez’s Reagent
Best For: Sterically hindered substrates (e.g., 2,6-disubstituted benzoic acids) or electron-deficient anilines.
Technical Insight:
Standard coupling agents (HATU/EDC) often fail with ortho-substituted benzamides due to steric bulk preventing the active ester attack. The solution is to convert the acid to an Acid Chloride , the smallest and most reactive electrophile.
Why Ghosez's Reagent? Unlike Thionyl Chloride (which generates acidic HCl gas and requires heating), Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions at room temperature.
Protocol: Neutral Acid Chloride Formation
Activation: Dissolve Benzoic Acid (1.0 equiv) in dry DCM.
Reagent Addition: Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir for 1–2 hours at RT.
Checkpoint: Monitor by TLC (methanol quench aliquot) to confirm acid chloride formation.
Coupling: Add the Aniline (1.1 equiv) and a base (DIPEA, 1.2 equiv) directly to the reaction mixture.
Workup: Standard aqueous wash (HCl/NaHCO₃).
Module 3: The Safety Upgrade – EDC + Oxyma Pure
Best For: Routine couplings where cost is a factor, replacing the explosive risk of HOBt.
Technical Insight:
Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt/HOAt.[6][7] When paired with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it suppresses racemization and increases reaction rate compared to EDC alone.
Note: For benzamides, EDC alone is often too slow because the urea formation competes with the slow aniline attack. Oxyma acts as a nucleophilic catalyst.[7]
Comparison of Reagents
Feature
HATU
T3P
Ghosez's Reagent
EDC / Oxyma
Reactivity
Very High
High
Extreme (via Acid Cl)
Moderate
Steric Tolerance
Good
Moderate
Excellent
Low
Byproduct Removal
Difficult (TMU)
Easiest (Water Wash)
Easy (Volatile/Water)
Easy (Water Wash)
Toxicity/Safety
Sensitizer / Allergen
Non-toxic / Safe
Moisture Sensitive
Safe (Non-explosive)
Cost
High
Moderate
Moderate
Low
Troubleshooting & FAQs
Q1: My aniline is very electron-deficient (e.g., nitro-aniline), and T3P isn't working. Yield is <20%.
Diagnosis: The nucleophilicity of the aniline is too low to attack the T3P-active ester.
Fix: Switch to the Acid Chloride method . If Ghosez's reagent is unavailable, use Oxalyl Chloride with catalytic DMF in DCM. You need the high energy of the acyl chloride bond to overcome the poor nucleophilicity of the amine.
Q2: I see a "stuck" intermediate when using EDC.
Diagnosis: You likely formed the N-acylurea. This happens when the aniline is too slow to attack the O-acylisourea intermediate, and it rearranges.
Fix: Add a nucleophilic catalyst. Oxyma Pure or DMAP (10 mol%) will intercept the O-acylisourea to form a more reactive active ester, preventing the rearrangement. Warning: DMAP increases racemization risk.
Q3: Can I use T3P for solid-phase synthesis?
Answer: Yes, but it is slower than HATU. You must use a high concentration of base (DIPEA/NMM) and allow longer reaction times (2–4 hours).
Q4: The T3P reaction mixture turned into a gel.
Diagnosis: High concentration of the T3P-salt byproduct in non-polar solvents.
Fix: Dilute with 2-MeTHF or add a small amount of DMF (10%) to solubilize the salts.
References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.
Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society D: Chemical Communications, (20), 1180.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Amino-5-bromo-3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the expected ¹H NMR spectrum of 2-Amino-5-bromo-3-fluorobenzamide, a substituted benzamide of interest in medicinal chemistry. Due to the current lack of publicly available experimental spectra for this specific compound, this guide will provide a detailed prediction based on established principles of NMR spectroscopy and compare it with the experimental data of a closely related, commercially available analogue, 2-Amino-5-bromobenzamide.
The Importance of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides a wealth of information about the structure of a molecule by probing the chemical environment of its hydrogen atoms (protons). Key parameters derived from a ¹H NMR spectrum include:
Chemical Shift (δ): The position of a signal on the spectrum, which indicates the electronic environment of the proton. Electron-withdrawing groups deshield the proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield the proton, shifting it upfield (to a lower ppm value).
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which is caused by the magnetic influence of neighboring protons. The n+1 rule is a common heuristic, where n is the number of equivalent protons on adjacent carbons.
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). The magnitude of the coupling constant provides information about the dihedral angle between the coupled protons and the number of bonds separating them.
A thorough analysis of these parameters allows for the unambiguous assignment of each proton in a molecule, thereby confirming its structure.
Predicted ¹H NMR Spectrum of 2-Amino-5-bromo-3-fluorobenzamide
The structure of 2-Amino-5-bromo-3-fluorobenzamide presents a unique set of electronic and steric influences that will govern its ¹H NMR spectrum. The aromatic region, in particular, will display a complex pattern due to the interplay of the activating amino group and the deactivating and ortho, para-directing bromo and fluoro substituents, along with the meta-directing carboxamide group.
Based on established substituent effects in benzene rings, we can predict the chemical shifts and coupling patterns for the protons of 2-Amino-5-bromo-3-fluorobenzamide.
Aromatic Protons (H-4 and H-6):
The aromatic region will feature two distinct signals corresponding to the two protons on the benzene ring.
H-4: This proton is situated between the fluorine and bromine atoms. The fluorine atom will exert a strong deshielding effect, and will also couple with H-4, leading to a doublet. The bromine atom will also have a deshielding effect. We can predict the chemical shift of H-4 to be in the range of 7.3 - 7.6 ppm . The coupling constant (³JH-F) is expected to be around 8-10 Hz.
H-6: This proton is adjacent to the bromine atom and the amino group. The amino group is a strong electron-donating group and will shield this proton, shifting it upfield relative to H-4. It will appear as a doublet due to coupling with the fluorine at the 3-position (a four-bond coupling, ⁴JH-F), which is typically smaller than the three-bond coupling. A smaller coupling to H-4 (⁴JH-H) might also be observed. The predicted chemical shift for H-6 is in the range of 6.8 - 7.1 ppm .
Amine Protons (-NH₂):
The two protons of the primary amine group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water in the solvent. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. A typical range is 4.5 - 5.5 ppm .
Amide Protons (-CONH₂):
The two protons of the primary amide group are diastereotopic due to the restricted rotation around the C-N bond.[1] This means they are in different chemical environments and will appear as two separate signals. Each signal will likely be a broad singlet. Their chemical shifts are also highly dependent on the solvent and temperature but are generally found further downfield than amine protons, typically in the range of 7.5 - 8.5 ppm .
Comparative Analysis with 2-Amino-5-bromobenzamide
To provide a practical context for our prediction, we will compare it with the known ¹H NMR data of 2-Amino-5-bromobenzamide. This analogue lacks the fluorine atom at the 3-position, which simplifies the spectrum and allows us to observe the influence of the fluorine substituent in our target molecule.
Proton
Predicted 2-Amino-5-bromo-3-fluorobenzamide
Experimental 2-Amino-5-bromobenzamide (DMSO-d₆)
Rationale for Differences
H-3
-
~6.6 ppm (d, J ≈ 8.5 Hz)
In the analogue, H-3 is coupled to H-4.
H-4
~7.3 - 7.6 ppm (d, ³JH-F ≈ 8-10 Hz)
~7.2 ppm (dd, J ≈ 8.5, 2.2 Hz)
The fluorine at C-3 in the target molecule strongly deshields H-4 and introduces a large H-F coupling. In the analogue, H-4 is coupled to both H-3 and H-6.
H-6
~6.8 - 7.1 ppm (d, ⁴JH-F ≈ 2-4 Hz)
~7.5 ppm (d, J ≈ 2.2 Hz)
The fluorine at C-3 in the target molecule leads to a small four-bond coupling with H-6. In the analogue, H-6 is only coupled to H-4 (meta-coupling). The upfield shift in the target is due to the combined electron-donating effect of the amino group and the shielding effect of the fluorine.
-NH₂
~4.5 - 5.5 ppm (br s)
~5.8 ppm (br s)
The chemical shift of amine protons is highly variable.
-CONH₂
~7.5 - 8.5 ppm (two br s)
~7.3 and 7.8 ppm (two br s)
The amide protons in both molecules are diastereotopic and appear as two broad singlets. The exact chemical shifts are solvent and concentration-dependent.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a substituted benzamide like 2-Amino-5-bromo-3-fluorobenzamide.
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of the benzamide sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for benzamides due to its excellent solubilizing power for polar compounds and its ability to slow down the exchange of amide and amine protons, sometimes allowing for the observation of their coupling.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Use a standard 90° pulse sequence.
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. For quantitative analysis, a longer delay may be necessary.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) signal.
Phase the resulting spectrum to obtain pure absorption peaks.
Perform baseline correction to ensure a flat baseline.
Integrate the signals to determine the relative number of protons for each peak.
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Visualizing the Experimental Workflow and Molecular Interactions
To better illustrate the processes involved, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for ¹H NMR spectrum acquisition and analysis.
Caption: Predicted spin-spin coupling network for the aromatic protons of 2-Amino-5-bromo-3-fluorobenzamide.
Conclusion
References
Wu, H., Liu, Z., & Bai, D. (2025). 1H NMR Spectrum of Amide Compounds. University Chemistry.
BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
Sharma, M., et al. (2015). Interesting nuclear magnetic resonance studies of some n, n-bis(2-methoxyethyl) substituted benzamides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(1), 77-83.
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
Royal Society of Chemistry. (2014). Supporting Information. Retrieved February 15, 2026, from [Link]
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
PubChem. 2-Amino-5-bromobenzamide. Retrieved February 15, 2026, from [Link]
ResearchGate. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved February 15, 2026, from [Link]
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved February 15, 2026, from [Link]
A Researcher's Guide to the Infrared Spectroscopic Profile of 2-Amino-5-bromo-3-fluorobenzamide
This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption peaks of 2-Amino-5-bromo-3-fluorobenzamide, a compound of interest in contemporary drug discovery and materials science. By unde...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption peaks of 2-Amino-5-bromo-3-fluorobenzamide, a compound of interest in contemporary drug discovery and materials science. By understanding its unique vibrational signature, researchers can effectively identify and characterize this molecule, ensuring purity and confirming structural integrity throughout the development pipeline. This document moves beyond a simple peak list, offering a comparative analysis with structurally related molecules and a detailed experimental protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum.
The Structural Significance of Vibrational Spectroscopy
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, corresponding to the energy required to induce a vibrational transition. These absorptions are highly characteristic of the functional groups present within the molecule. For a multi-functionalized molecule like 2-Amino-5-bromo-3-fluorobenzamide, the IR spectrum is a composite fingerprint arising from the vibrations of its primary amine (-NH₂), primary amide (-CONH₂), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds, as well as the aromatic ring itself.
Predicted Characteristic IR Absorption Peaks
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
Notes
3400 - 3250
Primary Amine (-NH₂)
Asymmetric and Symmetric N-H Stretching
Medium
Two distinct bands are expected for a primary amine.[1][2][3]
3370 - 3170
Primary Amide (-CONH₂)
Asymmetric and Symmetric N-H Stretching
Medium
These peaks may overlap with the amine N-H stretches, leading to a broad or complex absorption region.[4]
~3030
Aromatic C-H
C-H Stretching
Variable
Characteristic of C-H bonds on the benzene ring.[5]
1690 - 1630
Primary Amide (-CONH₂)
C=O Stretching (Amide I band)
Strong
This is one of the most intense and useful absorptions in the spectrum.[5][6] Its position can be influenced by hydrogen bonding.[1]
1650 - 1580
Primary Amine (-NH₂)
N-H Bending (Scissoring)
Medium
This peak may sometimes overlap with the Amide I band.[2][3]
1650 - 1620
Primary Amide (-CONH₂)
N-H Bending (Amide II band)
Medium to Strong
Arises from a combination of N-H bending and C-N stretching.[4]
1600 - 1400
Aromatic Ring
C=C Stretching
Medium, Multiple Bands
Aromatic compounds typically show a pair of bands in this region.[7]
~1400
Primary Amide (-CONH₂)
C-N Stretching
Medium
This peak can sometimes be difficult to distinguish in the fingerprint region.[6]
1335 - 1250
Aromatic Amine
C-N Stretching
Strong
The C-N bond of the aromatic amine will have a characteristic absorption in this range.[2][3]
~1225
C-F
C-F Stretching
Strong
The exact position can vary depending on the molecular environment.[8]
This absorption is expected in the lower frequency region of the spectrum.[9]
Comparative Analysis: Differentiating from Similar Structures
To highlight the unique spectral features of 2-Amino-5-bromo-3-fluorobenzamide, a comparison with simpler, related molecules is instructive.
Benzamide: This molecule lacks the amino, bromo, and fluoro substituents. Its spectrum is dominated by the primary amide absorptions (N-H and C=O stretches) and the aromatic C-H and C=C vibrations.[4] The absence of the strong C-F and C-Br stretching peaks, as well as the distinct aromatic amine C-N stretch, would be a key differentiator.
p-Aminobenzamide: This isomer of aminobenzamide provides a useful comparison. While it will also exhibit the characteristic peaks for a primary amine and a primary amide, the substitution pattern on the aromatic ring will influence the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations, in particular, are sensitive to the positions of the substituents.[10][11]
The presence of both C-F and C-Br stretching absorptions is a definitive feature for identifying 2-Amino-5-bromo-3-fluorobenzamide against these and other less substituted analogs.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable IR spectrum of 2-Amino-5-bromo-3-fluorobenzamide, the following protocol using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.
Instrumentation and Materials
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
2-Amino-5-bromo-3-fluorobenzamide (solid powder).
Spatula.
Isopropanol or other suitable solvent for cleaning.
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Fluorobenzamides
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and metabolite identification, the structural elucidation of novel chemical entities is a critical endeavor....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolite identification, the structural elucidation of novel chemical entities is a critical endeavor. Brominated fluorobenzamides represent a class of compounds with significant potential, often emerging as drug candidates, metabolites, or synthetic intermediates. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of brominated fluorobenzamides. We will delve into the mechanistic underpinnings of their fragmentation, the influence of isomeric substitution on the resulting mass spectra, and provide a robust experimental framework for their analysis.
The Bedrock of Fragmentation: Core Principles in Action
The fragmentation of brominated fluorobenzamides in a collision-induced dissociation (CID) tandem mass spectrometer is not a random process. It is governed by fundamental chemical principles, primarily the relative strengths of chemical bonds and the stability of the resulting fragment ions. When a protonated brominated fluorobenzamide molecule enters the collision cell, it is subjected to energetic collisions with an inert gas (e.g., argon or nitrogen). This kinetic energy is converted into internal energy, leading to bond cleavage.
The primary sites of fragmentation are influenced by the inherent chemical properties of the molecule:
The Amide Bond: The C-N bond of the amide group is a common point of cleavage. This is due to the formation of a highly stable, resonance-stabilized acylium ion.[1]
Carbon-Halogen Bonds: The strengths of the carbon-halogen bonds play a crucial role. The C-Br bond is significantly weaker than the C-F bond, making the loss of a bromine radical a more favorable fragmentation pathway than the loss of a fluorine radical.
The Aromatic Ring: The substituted benzene ring itself can undergo fragmentation, typically after the initial loss of substituents.
The interplay of these factors, dictated by the specific isomeric substitution pattern, gives rise to a unique mass spectral fingerprint for each compound.
A Tale of Three Isomers: Predicting Fragmentation Pathways
A key fragmentation pathway for amides involves the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.[1] The presence of electron-withdrawing groups, such as bromine and fluorine, on the benzoyl moiety can influence the stability of this ion and subsequent fragmentation steps.[2]
Proposed Fragmentation Cascade
The following diagram illustrates the generalized fragmentation pathways anticipated for a protonated brominated fluorobenzamide.
Caption: Proposed fragmentation of a brominated fluorobenzamide.
Comparative Fragmentation Analysis
The table below summarizes the predicted key fragment ions for our three isomers. The relative abundance of these ions is expected to differ based on the stability of the precursor and fragment ions, which is influenced by the substituent positions.
Isomer
Precursor Ion (m/z)
Key Fragment Ion 1 (m/z)
Proposed Structure of Fragment 1
Key Fragment Ion 2 (m/z)
Proposed Structure of Fragment 2
Key Fragment Ion 3 (m/z)
Proposed Structure of Fragment 3
2-Bromo-4-fluorobenzamide
220/222
203/205
2-Bromo-4-fluorobenzoyl cation
175/177
2-Bromo-4-fluorophenyl cation
124
4-Fluorobenzoyl cation
3-Bromo-4-fluorobenzamide
220/222
203/205
3-Bromo-4-fluorobenzoyl cation
175/177
3-Bromo-4-fluorophenyl cation
124
4-Fluorobenzoyl cation
4-Bromo-2-fluorobenzamide
220/222
203/205
4-Bromo-2-fluorobenzoyl cation
175/177
4-Bromo-2-fluorophenyl cation
144/146
4-Bromobenzoyl cation
Note: The m/z values are given for the monoisotopic masses, with the characteristic bromine isotope pattern (M/M+2) indicated where applicable.
The rationale behind these predictions lies in the relative stability of the resulting ions. For instance, the loss of a bromine radical from the benzoyl cation will be a common pathway. The subsequent fragmentation will then be influenced by the position of the remaining fluorine atom.
Experimental Protocol: A Blueprint for Analysis
To obtain high-quality, reproducible data for the comparative analysis of brominated fluorobenzamides, a well-defined LC-MS/MS protocol is essential. The following is a comprehensive, step-by-step methodology that serves as a robust starting point.
Sample Preparation
Standard Preparation: Prepare individual stock solutions of each brominated fluorobenzamide isomer in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Working Solutions: Create a series of working solutions by diluting the stock solutions with the initial mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL. This will be used to assess sensitivity and linearity.
Liquid Chromatography (LC) Parameters
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating these relatively nonpolar compounds.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
Desolvation Gas Flow: 800 L/hr.
Collision Gas: Argon.
MS/MS Analysis: Perform product ion scans for the protonated precursor of each isomer (m/z 220/222). Optimize the collision energy for each compound to achieve a rich fragmentation spectrum (typically in the range of 10-30 eV).
The following diagram outlines the general experimental workflow.
Caption: General workflow for LC-MS/MS analysis.
Trustworthiness Through Self-Validation
The described protocol incorporates self-validating systems to ensure data integrity. The use of a dilution series of standards allows for the assessment of the instrument's linear dynamic range and limit of detection. Furthermore, the analysis of individual isomers provides the reference fragmentation patterns against which mixtures or unknown samples can be compared. The characteristic isotopic pattern of bromine serves as an internal marker, confirming the presence of bromine in any observed fragment.[3]
Concluding Remarks
The LC-MS fragmentation of brominated fluorobenzamides is a predictable process governed by the principles of bond strengths and ion stability. While this guide presents a predictive framework, the definitive elucidation of fragmentation pathways for these and other novel compounds will always rely on empirical data. The provided experimental protocol offers a robust starting point for researchers to generate such data. By systematically analyzing the fragmentation patterns of different isomers, scientists can build a library of mass spectral data that will be invaluable for the rapid and confident identification of these compounds in complex matrices, thereby accelerating drug discovery and development efforts.
References
Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1195–1203. Available at: [Link]
de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23286–23295. Available at: [Link]
Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Retrieved February 12, 2024, from [Link]
Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved February 12, 2024, from [Link]
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved February 12, 2024, from [Link]
A Comprehensive Guide to the Characterization of 2-Amino-5-bromo-3-fluorobenzamide: Establishing a Melting Point Range for a Novel Compound
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and critical physical property,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and critical physical property, offering a primary indication of purity and identity. This guide provides a comprehensive framework for determining and interpreting the melting point range of a novel compound, specifically focusing on 2-Amino-5-bromo-3-fluorobenzamide, a molecule for which, at the time of this writing, no public experimental data exists[1].
This document will not only outline the rigorous experimental protocol for determining an accurate melting point but will also delve into the comparative analysis of structurally related compounds to contextualize the expected results. By understanding the influence of specific functional groups on melting points, researchers can form a predictive framework for their novel compounds.
The Critical Role of Melting Point in Compound Validation
Before delving into experimental specifics, it is crucial to underscore why a sharp and reproducible melting point range is a cornerstone of chemical synthesis and drug discovery. A narrow melting point range (typically < 2°C) is a strong indicator of high purity. Conversely, a broad melting point range often suggests the presence of impurities, which can depress and widen the melting range. For regulatory submissions and intellectual property, a well-defined melting point is an indispensable piece of characterization data.
Comparative Analysis of Structurally Related Compounds
While no experimental melting point for 2-Amino-5-bromo-3-fluorobenzamide is currently published, we can infer an expected range by examining analogous structures. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictated by the functional groups present, governs the melting point.
Lacks the bromo and fluoro substituents; has a tolyl group on the amide.
The presence of the amide and amino groups in 2-Amino-5-bromobenzamide allows for extensive hydrogen bonding, contributing to its relatively high melting point of 189-191°C[2][3]. The introduction of a highly electronegative fluorine atom at the 3-position in our target compound, 2-Amino-5-bromo-3-fluorobenzamide , is expected to significantly alter the electronic distribution and crystal packing. This could potentially influence the melting point, though the direction and magnitude of the change are not immediately obvious without experimental data. The fluorine may introduce additional dipole-dipole interactions or sterically hinder intermolecular hydrogen bonding.
Experimental Protocol for Accurate Melting Point Determination
The following protocol outlines a rigorous method for determining the melting point of a novel compound like 2-Amino-5-bromo-3-fluorobenzamide, ensuring accuracy and reproducibility.
Instrumentation and Materials
Melting Point Apparatus: A digital melting point apparatus with a calibrated thermometer and variable heating rate is essential.
Capillary Tubes: Thin-walled capillary tubes, open at one end.
Sample: Pure, dry 2-Amino-5-bromo-3-fluorobenzamide. The sample should be a fine, homogenous powder.
Reference Standards: Certified reference standards with known, sharp melting points (e.g., caffeine, vanillin) for instrument calibration.
Step-by-Step Methodology
Instrument Calibration:
Verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample.
If the observed melting points of the standards deviate from the certified values, create a calibration curve to correct the experimental readings.
Sample Preparation:
Ensure the sample is completely dry, as residual solvent will depress the melting point.
Grind the crystalline sample into a fine, uniform powder to ensure efficient heat transfer.
Tightly pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
Determination of Melting Range:
Initial Rapid Scan: Place the capillary tube in the heating block and raise the temperature at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting point.
Accurate Determination: Prepare two more capillary tubes with the sample.
Set the starting temperature of the apparatus to approximately 20°C below the approximate melting point observed in the rapid scan.
Once the starting temperature is reached, begin heating at a slow, controlled rate of 1-2°C per minute.
Record the Melting Range:
T1: The temperature at which the first drop of liquid appears.
T2: The temperature at which the last solid particle melts.
The melting point range is reported as T1 - T2.
Repeat the measurement with the second sample to ensure reproducibility. The two ranges should agree within 1°C.
Interpreting the Results
Sharp Melting Range (≤ 2°C): Indicates a high degree of purity.
Broad Melting Range (> 2°C): Suggests the presence of impurities or that the compound may be a mixture of isomers. In such cases, further purification (e.g., recrystallization) is recommended, followed by a re-determination of the melting point.
Visualizing the Workflow
The following diagram illustrates the systematic approach to accurate melting point determination.
Caption: Workflow for Accurate Melting Point Determination.
Conclusion
The determination of a precise melting point range is a foundational step in the characterization of a novel compound such as 2-Amino-5-bromo-3-fluorobenzamide. While direct comparative data is not yet available in the literature, a systematic experimental approach, coupled with an understanding of the physicochemical effects of its functional groups relative to known compounds, provides the necessary framework for its robust characterization. A sharp, reproducible melting point, determined using the protocol outlined in this guide, will serve as a reliable indicator of the purity and identity of this new chemical entity, paving the way for its further development.
References
PubChemLite. (n.d.). 2-amino-5-bromo-3-fluorobenzamide (C7H6BrFN2O). Retrieved from [Link]
PubChem. (n.d.). 2-amino-N-(5-bromo-3-pyridinyl)-3-fluorobenzamide. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3090-3101. Retrieved from [Link]
A Comparative Guide to Developing a Robust Purity Method for 2-Amino-5-bromo-3-fluorobenzamide by HPLC
Introduction 2-Amino-5-bromo-3-fluorobenzamide is a substituted aromatic amide of increasing interest as a key intermediate in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Amino-5-bromo-3-fluorobenzamide is a substituted aromatic amide of increasing interest as a key intermediate in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1]
However, the unique chemical nature of 2-Amino-5-bromo-3-fluorobenzamide—possessing a basic amino group, a neutral but polar amide group, and a halogenated aromatic ring—presents specific challenges for chromatographic method development.[2] Achieving adequate retention on traditional reversed-phase columns while maintaining good peak shape and resolving closely related impurities requires a systematic and scientifically-driven approach.
This guide provides an in-depth, experience-based walkthrough of the development and validation of a robust HPLC purity method for 2-Amino-5-bromo-3-fluorobenzamide. We will compare a standard, initial screening method with a systematically optimized method, demonstrating how logical experimental choices lead to a superior, validated analytical procedure fit for its intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[3][4]
Analyte Properties and Chromatographic Challenges
The structure of 2-Amino-5-bromo-3-fluorobenzamide dictates its chromatographic behavior. The primary amino group (pKa ~2-3) is basic and will be protonated at low pH, while the amide group is neutral and polar. The molecule exhibits moderate polarity, but the amino group can cause undesirable peak tailing through secondary interactions with residual silanols on standard silica-based stationary phases.[5]
Potential process-related impurities could include:
A successful method must be able to resolve the main peak from these and other potential impurities, demonstrating specificity as mandated by ICH guidelines.[7]
Strategic HPLC Method Development Workflow
A robust method is not discovered by chance; it is built through a logical progression of experiments. Our objective is to develop a reversed-phase HPLC (RP-HPLC) method, as it is well-suited for molecules of this polarity.[8] The development process involves a multi-stage approach, moving from broad screening to fine-tuning critical parameters.
Caption: A systematic workflow for HPLC method development and validation.
Comparison of Analytical Methods: A Case Study
To illustrate the importance of a structured approach, we compare two methods: a generic initial screening method and our final, optimized method.
This approach uses a conventional column and a simple mobile phase, representing a common starting point in many labs.
Rationale: A standard L1-type C18 column is often the first choice for RP-HPLC. A simple water/acetonitrile mobile phase is easy to prepare.
Observed Issues: As hypothesized, the basic amino group interacts strongly with acidic silanols on the standard C18 packing, leading to significant peak tailing. Furthermore, the limited selectivity of the stationary phase fails to resolve the main peak from a closely eluting impurity.
Method B: Optimized & Validated Conditions
This method is the result of the systematic workflow outlined above.
Rationale: To mitigate peak tailing, a polar-embedded or polar-endcapped C18 column is chosen. These columns have modified surfaces that shield residual silanols, improving peak shape for basic analytes.[9] The mobile phase pH is controlled with a low-concentration formic acid buffer, which protonates the analyte's amino group, ensuring a single ionic species and further improving peak symmetry. The gradient is optimized to ensure adequate separation of all potential impurities within a reasonable runtime.[10]
Comparative Data Summary
The performance of the two methods is starkly different, as summarized below. The data presented is illustrative, based on typical results for such an analysis.
Parameter
Method A (Initial Screening)
Method B (Optimized & Validated)
Justification for Improvement
Stationary Phase
Standard C18, 5 µm, 4.6x150 mm
Polar-Embedded C18, 3.5 µm, 4.6x100 mm
Polar-embedded phase minimizes silanol interactions, improving peak shape for the basic analyte.[9]
Mobile Phase A
Deionized Water
0.1% Formic Acid in Water
Low pH ensures consistent protonation of the amino group, enhancing peak symmetry.
Mobile Phase B
Acetonitrile
Acetonitrile
Acetonitrile is chosen for its low viscosity and UV transparency.
Gradient
20-80% B in 15 min
30-70% B in 10 min
Optimized for better resolution of early-eluting impurities and a shorter run time.
Flow Rate
1.0 mL/min
1.2 mL/min
Increased flow rate with a shorter column maintains resolution while reducing analysis time.
Column Temp.
25°C (Ambient)
40°C
Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape.[11]
Detection
UV at 254 nm
UV at 245 nm (λmax)
Wavelength set at the analyte's UV maximum for enhanced sensitivity.
Tailing Factor
2.1
1.2
A value closer to 1.0 indicates a highly symmetrical peak, free from silanol interactions.
Resolution (Critical Pair)
1.1
>2.0
Baseline resolution achieved, ensuring accurate quantitation of impurities.
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-5-bromo-3-fluorobenzamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-bromo-3-fluorobenzamide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Protocol 2: HPLC Configuration and Run Parameters for Method B
Column Installation: Install the Polar-Embedded C18 column (3.5 µm, 4.6x100 mm) and equilibrate with the initial mobile phase conditions (70% A / 30% B) at 1.2 mL/min for at least 15 minutes.
System Setup: Set the column oven temperature to 40°C and the UV detector wavelength to 245 nm.
Injection Volume: 5 µL.
Gradient Program:
0.0 min: 30% B
8.0 min: 70% B
8.1 min: 30% B
10.0 min: 30% B
Sequence: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability, and then inject the sample solutions.
Method Validation According to ICH Q2(R2) Guidelines
Once optimized, Method B must be formally validated to prove its suitability for its intended purpose.[1][3] The validation protocol must assess the following core performance characteristics:[4][7]
Specificity: The method's ability to unambiguously assess the analyte in the presence of impurities and degradation products. This is demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) and confirming that all impurity peaks are resolved from the main analyte peak.
Linearity: A minimum of five concentrations of the reference standard are analyzed across the expected range (e.g., 50% to 150% of the nominal concentration). The resulting peak areas are plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Determined by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-assay): Assessed by analyzing six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day using different equipment. The results are statistically compared to assess the method's reproducibility.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.
Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method's performance remains unaffected.
Caption: Analyte and potential impurities requiring chromatographic separation.
Conclusion
The development of a robust HPLC purity method is a scientific endeavor that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. A direct comparison between a generic screening method (Method A) and a systematically optimized procedure (Method B) clearly demonstrates the value of a structured approach. Method B, by employing a chemically appropriate stationary phase and optimized mobile phase conditions, provides superior peak shape, baseline resolution of critical impurities, and higher efficiency—all within a shorter analysis time. This method is not only analytically superior but is also built on a foundation that ensures it will pass the rigorous validation requirements set forth by regulatory bodies like the ICH.[3] By investing in thorough method development, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible purity data.
References
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]
Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
PubChem. 2-amino-N-(5-bromo-3-pyridinyl)-3-fluorobenzamide. Available at: [Link]
PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]
PubChem. 2-Amino-5-bromo-3-fluoropyridine. Available at: [Link]
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]
A Predictive and Comparative Guide to the 13C NMR Spectrum of 2-Amino-5-bromo-3-fluorobenzamide
For the modern researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particul...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a direct fingerprint of a molecule's carbon skeleton. This guide offers an in-depth analysis of the predicted 13C NMR spectrum for 2-Amino-5-bromo-3-fluorobenzamide, a polysubstituted aromatic compound of interest.
In the absence of publicly available experimental data for this specific molecule, this guide employs a predictive methodology, grounded in established substituent effects and validated through rigorous comparison with experimentally determined spectra of structurally related compounds. This approach not only provides a reliable reference for the identification of 2-Amino-5-bromo-3-fluorobenzamide but also serves as a case study in the predictive analysis of complex aromatic systems.
Predicted 13C NMR Data for 2-Amino-5-bromo-3-fluorobenzamide
The chemical shifts for 2-Amino-5-bromo-3-fluorobenzamide were predicted using the online spectral database and predictor, NMRDB.org.[1][2][3] The assignments are based on a comprehensive analysis of substituent chemical shift (SCS) effects and known carbon-fluorine coupling patterns.
Figure 1. Chemical Structure and Carbon Numbering of 2-Amino-5-bromo-3-fluorobenzamide.
Table 1: Predicted 13C NMR Chemical Shifts (δ) and Estimated Carbon-Fluorine Coupling Constants (J_CF) for 2-Amino-5-bromo-3-fluorobenzamide.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity (due to F)
Estimated Coupling Constants (Hz)
C1
~122.3
Doublet
³JCF ≈ 2-5
C2
~135.0
Doublet
²JCF ≈ 15-20
C3
~156.1
Doublet
¹JCF ≈ 240-260
C4
~119.5
Doublet
²JCF ≈ 20-25
C5
~114.9
Singlet (or very small d)
⁴JCF ≈ 0-3
C6
~126.8
Doublet
³JCF ≈ 3-7
C=O
~168.0
Singlet (or very small d)
⁴JCF ≈ 0-2
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at δ = 0.0 ppm. Multiplicity is predicted based on coupling to the single fluorine atom.
In-Depth Analysis and Rationale for Assignments
The predicted chemical shifts are a direct consequence of the complex interplay between the electronic properties of the four different substituents on the benzene ring.
Carbonyl Carbon (C=O, ~168.0 ppm): The amide carbonyl carbon is expectedly found in the far downfield region of the spectrum, consistent with its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. This value is typical for benzamide derivatives.[4]
C3 (Carbon bearing Fluorine, ~156.1 ppm): This carbon exhibits the most downfield shift of the aromatic carbons due to the powerful inductive electron-withdrawing effect (-I) of the highly electronegative fluorine atom. A defining characteristic of this signal will be a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, which will appear as a doublet in a proton-decoupled 13C NMR spectrum.[5][6]
C2 (Carbon bearing Amino Group, ~135.0 ppm): While amino groups are typically strongly electron-donating via resonance (+R effect), leading to significant shielding (upfield shift) of ortho and para carbons[7], its position adjacent to the strongly electron-withdrawing fluorine and ortho to the amide group results in a complex electronic environment. The predicted value suggests a net deshielding, likely influenced by the adjacent fluorine and steric interactions. The signal is predicted to be a doublet due to two-bond coupling to fluorine (²JCF).
C5 (Carbon bearing Bromine, ~114.9 ppm): The bromine atom exerts a moderate deshielding "ipso" effect. Spin-spin coupling between carbon-13 and bromine is not typically resolved into clear splittings in standard 13C NMR spectra due to the quadrupole relaxation of bromine nuclei.[8] Therefore, this signal is predicted to be a singlet or a broadened signal.
C1, C4, C6 (~122.3, ~119.5, ~126.8 ppm): The chemical shifts of the remaining carbons are determined by the cumulative effects of all four substituents.
C1 is ortho to the shielding amino group and the deshielding fluorine atom, and ipso to the deshielding amide group.
C4 is para to the amide group and meta to the amino group, but it is also ortho to both the fluorine and bromine atoms, leading to a complex interplay of effects. It is expected to show a significant two-bond coupling to fluorine (²JCF).
C6 is para to the fluorine atom, which causes shielding, but it is ortho to the bromine atom and meta to the amide and amino groups. It will exhibit a smaller three-bond coupling to fluorine (³JCF).
Comparative Validation with Model Compounds
To substantiate the predicted values, it is essential to compare them with experimental data from simpler, analogous molecules. This comparison allows for the deconstruction of the individual substituent effects and provides confidence in the assignments for the target molecule.
Table 2: Comparison of Predicted 13C NMR Shifts (ppm) for 2-Amino-5-bromo-3-fluorobenzamide with Experimental Data of Reference Compounds.
Note: Data extracted from various sources. Solvent and experimental conditions may vary. 'd' denotes a doublet due to C-F coupling.
Analysis of Comparative Data:
C-F Environment (C3): The predicted shift of ~156.1 ppm for C3 is slightly downfield compared to the C2 in 2-Fluorobenzamide (161.4 ppm) but is in the expected region for a fluorine-bearing carbon. The primary reference is 3-Fluoroaniline, where C3 is at 164.2 ppm, showing the powerful deshielding effect. The adjacent amino group in our target molecule likely modulates this value.
C-N Environment (C2): The predicted shift of ~135.0 ppm for C2 is significantly different from the C2 in 2-Aminobenzamide (150.8 ppm). This highlights the strong influence of the adjacent fluorine atom in the target molecule, which overrides the typical shielding effect of the amino group.
C-Br Environment (C5): The predicted shift of ~114.9 ppm for C5 is reasonably close to the experimental value for the bromine-bearing carbon in 4-Bromoaniline (110.2 ppm), supporting this assignment.
Carbonyl (C=O): The predicted shift of ~168.0 ppm is in excellent agreement with the experimental values for Benzamide (167.7 ppm) and 2-Aminobenzamide (170.8 ppm), confirming its position.
Visualization of Substituent Electronic Effects
The following diagram illustrates the primary electronic effects of each substituent, which collectively determine the 13C NMR chemical shifts. The amino group is a resonance donor (+R), increasing electron density at ortho and para positions. The fluorine, bromine, and amide groups are primarily inductive withdrawing groups (-I), decreasing electron density, with fluorine having the strongest effect.
Caption: Logical flow of substituent effects on 13C NMR shifts.
Standard Operating Protocol for 13C NMR Acquisition
This protocol provides a self-validating system for acquiring a high-quality, proton-decoupled 13C NMR spectrum of 2-Amino-5-bromo-3-fluorobenzamide.
1. Sample Preparation:
Objective: To prepare a homogeneous solution of sufficient concentration for 13C NMR analysis.
Procedure:
Accurately weigh 15-25 mg of the solid compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for benzamides due to its excellent solubilizing power.
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Insoluble material will degrade spectral quality.
Transfer the clear solution to a clean, dry 5 mm NMR tube.
Validation: A clear, precipitate-free solution is achieved.
2. Spectrometer Setup and Calibration:
Objective: To ensure the spectrometer is optimized for high-resolution 13C detection.
Procedure:
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent. A stable lock is critical for long acquisition times.
Shim the magnetic field to optimize homogeneity. Aim for a narrow, symmetrical solvent peak shape in the proton spectrum as a proxy for good shimming.
Tune and match the broadband probe for the 13C frequency. This maximizes the signal-to-noise ratio (S/N).
Validation: A stable lock is maintained, and the reference solvent peak shows a sharp, symmetrical line shape.
3. Data Acquisition (Proton-Decoupled Experiment):
Objective: To acquire a spectrum with good S/N and resolution, covering the full range of expected chemical shifts.
Procedure:
Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).
Spectral Width (SW): Set to ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the carbonyl carbon, are captured.
Acquisition Time (AQ): Set to 1.0 - 1.5 seconds for good digital resolution.
Relaxation Delay (D1): Set to 2 seconds. Quaternary carbons and carbons attached to electronegative atoms can have long relaxation times; this delay helps ensure more accurate signal integration if needed.
Number of Scans (NS): Due to the low natural abundance of 13C, a large number of scans is required. Start with 1024 scans and increase as needed to achieve a minimum S/N of 20:1 for the weakest signal.
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Validation: The final spectrum shows a flat baseline and sufficient S/N for all expected carbon signals.
4. Data Processing:
Objective: To transform the raw data into an interpretable spectrum.
Procedure:
Apply an exponential line broadening factor (LB) of 1-2 Hz to improve S/N.
Perform Fourier transformation.
Phase the spectrum carefully to ensure all peaks are in pure absorption mode with a flat baseline.
Calibrate the chemical shift axis by setting the solvent residual peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).
Integrate the signals and pick the peaks.
Validation: The processed spectrum has a flat, phased baseline, is correctly referenced, and all peaks are clearly identified.
References
SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
New Journal of Chemistry. Supporting Information for scientific paper. [Online] Available at: [Link]
PubChem. 2-Fluorobenzamide. [Online] Available at: [Link]
ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Online] Available at: [Link]
NMRDB.org. Simulate and predict NMR spectra. [Online] Available at: [Link]
Iowa State University. NMR Coupling Constants. [Online] Available at: [Link]
NMRDB.org. Predict 13C carbon NMR spectra. [Online] Available at: [Link]
Biological Magnetic Resonance Bank (BMRB). bmse000668 Benzamide. [Online] Available at: [Link]
MDPI. Supporting information for 2-Aminobenzaldehydes Synthesis.... [Online] Available at: [Link]
The Royal Society of Chemistry. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex.... [Online] Available at: [Link]
Chemistry LibreTexts. 16.4: Carbon-13 NMR. [Online] Available at: [Link]
The Journal of Chemical Physics. Spin–spin coupling constants between carbon‐13 and bromine in bromomethanes. [Online] Available at: [Link]
PubChem. 3-Fluoroaniline. [Online] Available at: [Link]
PubChem. 2-fluoro-N-methylbenzamide. [Online] Available at: [Link]
ResearchGate. 13C-NMR spectrum of compound (4i). [Online] Available at: [Link]
ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. [Online] Available at: [Link]
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. [Online] Available at: [Link]
ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... [Online] Available at: [Link]
Bruker. Mnova Predict | Accurate Prediction. [Online] Available at: [Link]
YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. [Online] Available at: [Link]
ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... [Online] Available at: [Link]
ACS Publications. Carbon-13 NMR study of aliphatic amides and oximes. [Online] Available at: [Link]
Harvard University, Eugene E. Kwan. Lecture 3: Coupling Constants. [Online] Available at: [Link]
PubChem. Anthranilamide. [Online] Available at: [Link]
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Online] Available at: [Link]
The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Online] Available at: [Link]
ResearchGate. Carbon-fluorine coupling constants, n J CF. [Online] Available at: [Link]
ScienceDirect. Fluorine Coupling Constants. [Online] Available at: [Link]
NMR Shift Data Repository. 13C | benzene-d6 | NMR Chemical Shifts. [Online] Available at: [Link]
YouTube. NMR Coupling Constants, Chemical Shift, and 13C NMR. [Online] Available at: [Link]
YouTube. Bromoethanes Proton Coupled and Decoupled C NMRs. [Online] Available at: [Link]
Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Online] Available at: [Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for C7H6BrFN2O
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization. It serves as a fundamental valida...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization. It serves as a fundamental validation of synthesis and purity. This guide provides an in-depth technical comparison of elemental analysis standards and methodologies for a compound with the molecular formula C7H6BrFN2O, a halogenated benzamide derivative. We will delve into the nuances of analytical techniques, the critical role of certified reference materials (CRMs), and provide a detailed experimental protocol to ensure accurate and reliable results.
The Analytical Challenge: Unraveling the Composition of a Complex Molecule
The target molecule, with the formula C7H6BrFN2O, presents a unique set of analytical challenges due to the simultaneous presence of nitrogen and two different halogens, bromine and fluorine. The high electronegativity of fluorine and the potential for the formation of various combustion byproducts necessitate a robust and well-validated analytical method.[1]
Comparing the Titans: Methodologies for Halogenated Organic Elemental Analysis
The two primary techniques for the elemental analysis of such complex organic compounds are Combustion Analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Each has its distinct advantages and limitations.
Combustion Analysis: The Gold Standard for CHN and Halogens
Combustion analysis, often coupled with ion chromatography (CIC), is the most established and widely used method for determining the elemental composition of organic compounds.[2] The principle involves the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. The resulting gases are then passed through a series of traps and columns to separate and quantify the individual components.
Advantages:
Direct Measurement: Provides a direct determination of carbon, hydrogen, and nitrogen content.
Well-Established: A mature and robust technique with a wealth of available literature and standardized procedures.
Accuracy and Precision: When properly calibrated, it offers high accuracy and precision for CHN analysis.
Adaptable for Halogens: With appropriate scrubbers and subsequent analysis by ion chromatography, it can accurately determine halogen content.[1][3]
Limitations:
Matrix Effects: The presence of halogens, particularly fluorine, can interfere with the combustion process and require special reagents to prevent the formation of interfering species.[4]
Sample Preparation: Requires careful sample preparation to ensure homogeneity and accurate weighing of small sample sizes.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A Powerful but Indirect Approach
ICP-MS is a highly sensitive technique capable of detecting elements at trace and ultra-trace levels.[5][6] For the analysis of organic compounds, the sample must first be completely digested to liberate the elements of interest into an aqueous solution. This solution is then introduced into the plasma, where the atoms are ionized and subsequently detected by a mass spectrometer.
Advantages:
High Sensitivity: Offers exceptional sensitivity, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for many elements.[7][8]
Multi-element Capability: Can simultaneously measure a wide range of elements.
Limitations:
Indirect Analysis: It is an indirect method for organic elemental analysis, requiring complete sample digestion, which can be a source of error.
Halogen Challenges: The analysis of halogens, especially fluorine, by ICP-MS is notoriously difficult due to their high ionization potentials and potential for spectral interferences.[9]
Cost and Complexity: ICP-MS instruments are more expensive to purchase and operate, and require a higher level of technical expertise.
Performance Comparison: Combustion Analysis vs. ICP-MS
Feature
Combustion Analysis (with Ion Chromatography)
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle
Direct measurement of combustion products (CO2, H2O, N2, HX)
Indirect measurement of elemental ions after sample digestion
Well-suited with appropriate post-combustion analysis (IC)[1][3]
Challenging due to high ionization potentials and interferences[9]
Sample Throughput
Moderate
High (for multi-element analysis of solutions)
Cost
Lower
Higher
Complexity
Moderate
High
For the determination of the elemental composition of a pure compound like C7H6BrFN2O, Combustion Analysis coupled with Ion Chromatography is the recommended and more direct method.
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The accuracy of any elemental analysis is fundamentally dependent on the quality of the calibration standards used. Certified Reference Materials (CRMs) are indispensable for calibrating instrumentation, validating methods, and ensuring the traceability of results.[10]
For a compound with the formula C7H6BrFN2O, obtaining an exact match CRM is highly unlikely. Therefore, the strategy is to select CRMs that are structurally similar or contain the elements of interest in a certified and stable matrix.
Selecting Appropriate CRMs
Given the absence of a specific CRM for C7H6BrFN2O, a combination of the following CRMs is recommended for instrument calibration and method validation:
CRM Type
Example Compound
Supplier
Purpose
Halogenated Organic CRM
5-Bromo-2-fluorobenzoic acid
Sigma-Aldrich, Alfa Aesar
To calibrate for bromine and fluorine in an organic matrix.
Nitrogen-containing Organic CRM
Acetanilide
NIST, Elemental Microanalysis
To calibrate for carbon, hydrogen, and nitrogen.
Multi-element Organic CRM
Sulfanilamide
Elemental Microanalysis
A common standard for CHNS analysis that can be used to verify overall instrument performance.
It is crucial to consult the Certificate of Analysis for each CRM to obtain the certified values and their associated uncertainties.
A Validated Workflow for the Elemental Analysis of C7H6BrFN2O
The following diagram illustrates a robust workflow for the elemental analysis of a halogenated organic compound like C7H6BrFN2O using Combustion Ion Chromatography (CIC).
A Senior Application Scientist's Guide to Distinguishing Regioisomers of Bromofluorobenzamide by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates and final products is a cornerstone of chemical research. When synthesizing substituted a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates and final products is a cornerstone of chemical research. When synthesizing substituted aromatic compounds like bromofluorobenzamide, the formation of multiple regioisomers is a common challenge. These isomers, while sharing the same molecular formula, can possess vastly different chemical, physical, and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for navigating this challenge, providing unparalleled insight into molecular connectivity and spatial relationships.
This guide provides an in-depth, field-proven methodology for distinguishing the regioisomers of bromofluorobenzamide. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Foundational Principles: Why NMR Excels
The power of NMR in this context lies in its sensitivity to the distinct electronic environments created by the substituents on the benzamide ring: the electron-withdrawing and highly electronegative fluorine and bromine atoms, and the carboxamide group. These substituents exert profound and predictable effects on the chemical shifts (δ) and spin-spin coupling constants (J) of the key NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.
¹⁹F NMR: The Primary Diagnostic Tool: Fluorine-19 is an exceptional NMR probe. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[1][2] Crucially, its chemical shift range is vast (spanning ~800 ppm), making the ¹⁹F signal exquisitely sensitive to its precise location on the aromatic ring.[2][3] The electronic interplay between the fluorine, bromine, and amide groups will impart a unique chemical shift for the ¹⁹F nucleus in each regioisomer.
¹H and ¹³C Chemical Shifts: The positions of the aromatic protons and carbons are dictated by the combined inductive and resonance effects of the substituents. Protons and carbons ortho and para to the strongly electronegative fluorine atom will experience significant electronic effects, as will those adjacent to the bromine and amide groups.
Spin-Spin Coupling Constants (J-Coupling): The through-bond interaction between nuclear spins provides a roadmap of atomic connectivity. For fluorinated aromatics, the couplings between fluorine and both proton (ⁿJ_HF) and carbon (ⁿJ_CF) are particularly informative. The magnitudes of these couplings are dependent on the number of intervening bonds (n) and the dihedral angle, offering definitive proof of proximity.[4][5][6] Long-range couplings (n > 1) are routinely observed and are critical for piecing together the isomeric puzzle.[2]
A Systematic Workflow for Isomer Elucidation
Caption: Logic diagram showing how a key HMBC correlation distinguishes two regioisomers.
Experimental Protocols
Accurate data acquisition begins with meticulous sample preparation and standardized protocols.
Sample Preparation
Analyte: Use 5-10 mg for ¹H, ¹⁹F, and 2D NMR, and 20-40 mg for ¹³C NMR. The sample should be purified to ensure sharp signals.
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, with the added benefit of slowing the exchange of the N-H protons, resulting in sharper signals.
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, spectra are referenced externally or internally to a known standard like CFCl₃ (δ = 0.00 ppm).
NMR Data Acquisition (Example on a 500 MHz Spectrometer)
¹H NMR:
Pulse Program: Standard single pulse (zg30).
Spectral Width: 0-12 ppm.
Acquisition Time: ~3 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 8-16.
¹⁹F NMR:
Pulse Program: Standard single pulse (zgfl).
Spectral Width: A wide range, e.g., +50 to -200 ppm, to ensure the signal is captured.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 16-64.
¹³C{¹H} NMR:
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
Spectral Width: 0-200 ppm.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024 or more, depending on concentration.
2D HMBC:
Pulse Program: Standard gradient-selected, phase-sensitive sequence (hmbcgplpndqf).
¹H Spectral Width: 0-12 ppm.
¹³C Spectral Width: 0-200 ppm.
Long-Range Coupling Delay (d6): Optimized for an average ⁿJ_CH of 8 Hz (~62.5 ms).
Number of Scans per Increment: 4-16.
Conclusion
Distinguishing regioisomers of bromofluorobenzamide is a challenge perfectly suited to the capabilities of modern NMR spectroscopy. While 1D ¹H and ¹⁹F spectra provide rapid and valuable initial insights, a comprehensive analysis employing a suite of 2D techniques, particularly HMBC, is essential for an irrefutable structural assignment. By systematically evaluating chemical shifts, multiplicities, and both short- and long-range correlations, researchers can confidently determine the precise substitution pattern of their compounds. This rigorous, multi-technique approach not only validates synthetic outcomes but also underpins the integrity of subsequent research and development efforts.
References
W. Guo, J. D. Farwell, and J. M. Brown, "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants," Journal of the Chemical Society, Perkin Transactions 2, [Link]
Pearson+, "The 1H NMR spectra of three isomers with molecular formula C4H9Br...," Organic Chemistry, [Link]
I. Ghiviriga et al., "19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes," Magnetic Resonance in Chemistry, [Link]
University of Arizona Imaging Cores, "19Flourine NMR," NMR Facility, [Link]
T. Nakai et al., "13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine," Solid State Nuclear Magnetic Resonance, [Link]
G. A. Facey, "PSYCHE to Evaluate 1H-19F Coupling Constants," University of Ottawa NMR Facility Blog, [Link]
T. F. Faelber et al., "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA," Journal of the American Chemical Society, [Link]
Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, The Free Encyclopedia, [Link]
Scribd, "13-C NMR Chemical Shift Table," Chemistry Documents, [Link]
NIST, "13C - NMR Absorptions of Major Functional Groups," Data, [Link]
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromo-3-fluorobenzamide
This document provides a detailed protocol for the safe and compliant disposal of 2-Amino-5-bromo-3-fluorobenzamide. As researchers and drug development professionals, our commitment to safety and environmental stewardsh...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe and compliant disposal of 2-Amino-5-bromo-3-fluorobenzamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide is designed to provide clear, actionable steps, grounded in established safety protocols, to ensure that this compound is handled and disposed of with the utmost care.
The procedural choices outlined below are based on a synthesis of regulatory guidelines and field-proven laboratory practices. The underlying principle is one of containment and hazard mitigation. Halogenated aromatic compounds, such as 2-Amino-5-bromo-3-fluorobenzamide, are treated as hazardous waste until proven otherwise. Their disposal requires a systematic approach to protect laboratory personnel, support staff, and the environment.
Hazard Assessment and Essential Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for 2-Amino-5-bromo-3-fluorobenzamide is not widely available, data from structurally similar compounds, such as 2-Amino-5-bromo-3-fluorobenzoic acid, indicate that it should be handled as a hazardous substance. The likely hazards include skin, eye, and respiratory irritation. Therefore, all handling and disposal operations must be conducted with appropriate PPE.
Table 1: Required Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale for Use
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles[1].
Protects eyes from accidental splashes of solutions or contact with airborne powder.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).
Prevents direct skin contact, which can cause irritation[2][3].
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
NIOSH-approved respirator.
Required when handling the solid powder outside of a chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation[2][3].
The Disposal Workflow: A Logical Framework
The proper disposal of 2-Amino-5-bromo-3-fluorobenzamide is a multi-step process that ensures safety and regulatory compliance at every stage. The following diagram illustrates the decision-making and operational flow from the point of waste generation to its final removal from the laboratory.
Caption: Disposal workflow for 2-Amino-5-bromo-3-fluorobenzamide.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring that chemical waste is managed safely and consistently. Any chemical that is no longer wanted or is deemed unusable becomes a waste product and must be managed as such[4].
Protocol 3.1: Disposal of Solid 2-Amino-5-bromo-3-fluorobenzamide and Contaminated Materials
Container Selection: Choose a solid, leak-proof waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container with a screw-top lid is recommended[5].
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must clearly state "2-Amino-5-bromo-3-fluorobenzamide" (no formulas or abbreviations), the accumulation start date, and the associated hazards (e.g., Irritant)[5][6].
Waste Collection: Carefully transfer the solid waste, along with any contaminated items like weighing paper, gloves, or absorbent pads, into the designated container. Minimize the generation of dust by avoiding vigorous shaking or dropping of the material.
Secure Closure: Keep the container tightly closed at all times, except when you are actively adding waste[7][8]. This prevents the release of vapors or dust.
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6]. This area must be under the control of laboratory personnel and away from sinks or drains[7][9]. Ensure segregation from incompatible materials such as strong acids or oxidizing agents[5].
Request for Pickup: Once the container is 90% full, or after a maximum of six months, arrange for disposal through your institution's Environmental Health & Safety (EHS) department[7][9].
Protocol 3.2: Disposal of Empty Containers
Empty containers that once held 2-Amino-5-bromo-3-fluorobenzamide must be decontaminated before being discarded as regular trash. This is to prevent the introduction of hazardous chemical residues into the non-hazardous waste stream.
Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the chemical residue (e.g., acetone or ethanol)[8][4].
Rinsate Collection:Crucially, all rinsate from this process is considered hazardous waste. It must be collected in a properly labeled liquid hazardous waste container[8][4]. Never pour the rinsate down the drain[6][10].
Container Preparation: After the triple rinse, allow the container to air dry completely in a fume hood.
Defacing: Completely remove or obliterate the original chemical label to avoid confusion[7][8].
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate regular trash or recycling bin, depending on institutional policy[7].
Protocol 3.3: Management of Spills
In the event of a small spill, immediate and proper cleanup is necessary to prevent exposure and contamination.
Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated. If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
Wear PPE: Don the appropriate PPE as listed in Table 1, including respiratory protection if the spilled material is a powder.
Containment & Cleanup: Cover the spill with an inert absorbent material, such as vermiculite or sand[11]. Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
Decontamination: Clean the spill area with a suitable solvent and paper towels.
Waste Disposal: All materials used for the cleanup, including the absorbent, contaminated gloves, and paper towels, must be placed in the hazardous waste container and disposed of according to Protocol 3.1[8].
Waste Minimization and Best Practices
A core principle of trustworthy laboratory management is the proactive reduction of hazardous waste.
Procurement: Order only the quantity of chemical needed for your experiments to avoid generating surplus[6].
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent the purchase of duplicates and to track chemicals that are nearing their expiration date[7].
Scale of Experiments: When possible, utilize microscale techniques to reduce the volume of reagents used and waste generated[9].
By adhering to these disposal protocols and best practices, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the integrity and trustworthiness of your research operations.
References
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
American Chemical Society. Hazardous Waste and Disposal. [Link]
Personal Protective Equipment (PPE) Guide: 2-Amino-5-bromo-3-fluorobenzamide
[1] Executive Summary & Hazard Profile 2-Amino-5-bromo-3-fluorobenzamide is a halogenated aromatic amide commonly utilized as a scaffold in medicinal chemistry (e.g., PARP inhibitors or kinase inhibitors). While often ha...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Profile
2-Amino-5-bromo-3-fluorobenzamide is a halogenated aromatic amide commonly utilized as a scaffold in medicinal chemistry (e.g., PARP inhibitors or kinase inhibitors). While often handled as a solid intermediate, its halogenated nature and aniline-like substructure necessitate strict adherence to safety protocols to prevent sensitization and cumulative toxicity.
This guide provides an autonomous, self-validating safety system. It moves beyond generic "wear gloves" advice to explain the physicochemical basis for every piece of equipment selected.
Hazard Identification (GHS Classification)
Based on structural analogs and standard safety data for halogenated benzamides.
Inhalation of dust triggers mucosal inflammation; Fume Hood is mandatory.
Acute Toxicity
H302
Harmful if swallowed.
Strict hygiene required; no hand-to-mouth contact vectors.
Engineering Controls: The Primary Barrier
CRITICAL: PPE is the last line of defense. The primary barrier for 2-Amino-5-bromo-3-fluorobenzamide is the Chemical Fume Hood .
Requirement: All weighing, solubilization, and transfer operations must occur within a certified fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
Rationale: The H335 hazard (Respiratory Irritation) indicates that airborne dust is the primary vector for systemic exposure.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation resistance of halogenated organic compounds.
A. Hand Protection (Glove Logic)
Standard latex gloves are prohibited due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMSO).
Parameter
Recommendation
Technical Rationale
Material
Nitrile Rubber (Minimum 5 mil)
Nitrile offers superior resistance to physical snags and broad chemical resistance to aromatic amides.
Configuration
Double Gloving
Outer Glove: 5 mil Nitrile (disposable).Inner Glove: 4 mil Nitrile (Laminated/chem-resistant if using DCM).Why? The outer glove protects against the solid; the inner glove protects against the solvent vehicle.
Inspection
Visual Check
Inspect for pinholes before donning. Change immediately upon splash contact.
B. Eye & Face Protection
Equipment
Standard
Rationale
Chemical Splash Goggles
ANSI Z87.1 (D3 Rating)
Preferred. Unlike safety glasses, goggles form a seal that prevents fine dust (H335) from bypassing the lens and irritating the ocular mucosa.
Face Shield
ANSI Z87.1
Conditional. Required only when scaling up (>10g) or during high-exotherm reactions where splash risk is elevated.
C. Body & Respiratory Protection[1][6][7][8][9]
Lab Coat: 100% Cotton or Flame-Resistant (Nomex) lab coat. Snap closures are preferred over buttons for rapid removal in emergencies.
Respiratory: If engineering controls (fume hood) fail or are unavailable (e.g., equipment maintenance), a NIOSH-certified N95 or P100 particulate respirator is the minimum requirement. Note: Surgical masks offer zero protection against chemical vapors or fine particulates.
Decision Logic: Risk Assessment Workflow
The following diagram illustrates the decision-making process for selecting controls based on the experimental state (Solid vs. Solution).
Operational Protocols
A. Safe Weighing Procedure
Pre-Check: Verify Fume Hood flow alarm is silent and sash is at the safe working height.
Setup: Place the balance inside the hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.
Transfer: Use a disposable anti-static spatula.
Clean: Wipe the balance area with a damp Kimwipe (solvent-appropriate) immediately after weighing to capture invisible dust.
B. Doffing (Removal) Protocol
Improper removal of PPE is a common source of secondary exposure.
Outer Gloves: Remove using the "beak" method (pinch outside cuff, pull inside out) while inside the fume hood. Discard in solid hazardous waste.
Goggles: Remove by handling the strap only. Do not touch the front lens.
Lab Coat: Remove and hang in designated area. Do not wear into break rooms.
Inner Gloves: Remove last. Wash hands with soap and water for 20 seconds immediately.
C. Spill Response (Small Scale < 50g)
Alert: Notify nearby personnel.
PPE Up: Ensure goggles and double gloves are worn.[5]
Contain:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
Liquid: Absorb with vermiculite or specific organic spill pads.
Decontaminate: Clean surface with soap and water. Do not use bleach on halogenated amines as it may form reactive N-halo species.
Waste Disposal & Decontamination
Proper disposal is a legal requirement under RCRA and local environmental laws.
Must go into the Halogenated solvent stream due to the Bromine/Fluorine content. Do not mix with non-halogenated solvents if possible to reduce disposal costs.[6]
Sharps/Glass
Chemically Contaminated
Separate sharps container.
Emergency Procedures
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[7] Hold eyelids open. Seek medical attention (ophthalmologist).
Skin Contact: Remove contaminated clothing.[8][1][2][3][4][7] Wash skin with soap and copious water.[1][2][4][7] Do not use solvents (ethanol/acetone) to wash skin, as this increases absorption.
Inhalation: Move to fresh air immediately.
References
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).
[Link]
PubChem. Compound Summary: Halogenated Benzamides (General Hazard Profile). National Library of Medicine.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]